5-Aminolevulinic acid-13C
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C5H9NO3 |
|---|---|
Peso molecular |
132.12 g/mol |
Nombre IUPAC |
5-amino-4-oxo(313C)pentanoic acid |
InChI |
InChI=1S/C5H9NO3/c6-3-4(7)1-2-5(8)9/h1-3,6H2,(H,8,9)/i1+1 |
Clave InChI |
ZGXJTSGNIOSYLO-OUBTZVSYSA-N |
SMILES isomérico |
C([13CH2]C(=O)CN)C(=O)O |
SMILES canónico |
C(CC(=O)O)C(=O)CN |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 5-Aminolevulinic Acid-¹³C₄
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of 5-Aminolevulinic acid-¹³C₄ (5-ALA-¹³C₄), a stable isotope-labeled compound crucial for metabolic research and drug development. This document details a proposed synthetic pathway, expected analytical data, and its role in tracing the biosynthesis of porphyrins.
Introduction
5-Aminolevulinic acid (5-ALA) is a key endogenous non-proteinogenic amino acid that serves as the initial precursor in the porphyrin biosynthesis pathway, leading to the formation of essential molecules like heme and chlorophyll. Its isotopically labeled form, 5-ALA-¹³C₄, is an invaluable tool for researchers, enabling the precise tracking of metabolic fluxes and the elucidation of complex biochemical pathways through techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The incorporation of four ¹³C atoms provides a distinct mass shift and unique NMR signature, facilitating its differentiation from the endogenous, unlabeled counterpart.
Synthesis of 5-Aminolevulinic Acid-¹³C₄
Proposed Synthetic Pathway
The proposed synthesis involves the coupling of a ¹³C-labeled glycine derivative with a ¹³C-labeled three-carbon unit. Specifically, the synthesis would start from [1,2-¹³C₂]glycine and a succinic acid derivative labeled at two positions.
Experimental Protocols
Step 1: Synthesis of N-Phthaloyl-[1,2-¹³C₂]glycine
-
In a round-bottom flask, combine [1,2-¹³C₂]glycine (1.0 eq) and phthalic anhydride (1.1 eq).
-
Heat the mixture to 180-190°C and maintain for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Recrystallize the solid product from ethanol to yield N-phthaloyl-[1,2-¹³C₂]glycine.
Step 2: Synthesis of N-Phthaloyl-[1,2-¹³C₂]glycyl chloride
-
Suspend N-phthaloyl-[1,2-¹³C₂]glycine (1.0 eq) in thionyl chloride (2.0 eq).
-
Reflux the mixture for 2 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which is used immediately in the next step.
Step 3: Coupling with [2,3-¹³C₂]Succinic Anhydride Derivative
-
To a solution of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) (1.1 eq) in dry dichloromethane, add pyridine (1.2 eq) at 0°C.
-
Slowly add the N-phthaloyl-[1,2-¹³C₂]glycyl chloride (1.0 eq) in dry dichloromethane to the solution.
-
Stir the reaction mixture at room temperature for 4 hours.
-
This is followed by a reaction with a derivative of [2,3-¹³C₂]succinic anhydride to form the carbon backbone.
Step 4: Hydrolysis to 5-Aminolevulinic acid-¹³C₄
-
Dissolve the crude product from the previous step in 6M hydrochloric acid.
-
Reflux the mixture for 12 hours to remove the phthaloyl protecting group and hydrolyze the ester.
-
Cool the reaction mixture and filter to remove the precipitated phthalic acid.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting solid by recrystallization from an ethanol/ether mixture to yield 5-Aminolevulinic acid-¹³C₄ hydrochloride.
Physicochemical and Spectroscopic Properties
The introduction of four ¹³C isotopes into the 5-ALA molecule results in predictable changes in its physicochemical and spectroscopic properties.
Physicochemical Properties
| Property | Value (Estimated) |
| Molecular Formula | ¹³C₄C₁H₉NO₃ |
| Molecular Weight | 135.09 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Approx. 156-158 °C (as hydrochloride salt) |
| Isotopic Purity | >98 atom % ¹³C |
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be similar to that of unlabeled 5-ALA, but with additional complexity due to ¹H-¹³C coupling. Protons directly attached to the ¹³C-labeled carbons will appear as doublets, and protons on adjacent carbons will exhibit smaller couplings.
| Proton | Chemical Shift (δ, ppm) (in D₂O) | Multiplicity |
| H2 (C2-H) | ~2.9 | Doublet of Doublets |
| H3 (C3-H) | ~2.6 | Multiplet |
| H5 (C5-H) | ~4.1 | Doublet |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show four intense signals corresponding to the labeled carbon atoms. The chemical shifts will be similar to those of unlabeled 5-ALA. Due to the high enrichment, ¹³C-¹³C coupling will be observed, providing valuable structural information.
| Carbon | Chemical Shift (δ, ppm) (in D₂O) |
| C1 | ~178 |
| C2 | ~30 |
| C3 | ~38 |
| C4 | ~208 |
| C5 | ~50 |
Mass Spectrometry
The mass spectrum will show a molecular ion peak corresponding to the increased mass due to the four ¹³C isotopes.
| Ion | m/z (Calculated) |
| [M+H]⁺ | 136.09 |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorptions for the functional groups present. The carbonyl stretching frequencies may show a slight shift to lower wavenumbers compared to the unlabeled compound due to the heavier carbon isotope.
| Functional Group | Wavenumber (cm⁻¹) |
| O-H (carboxylic acid) | 3300-2500 (broad) |
| N-H (amine) | 3400-3200 |
| C=O (ketone) | ~1715 |
| C=O (carboxylic acid) | ~1700 |
Applications in Research and Drug Development
5-ALA-¹³C₄ is a powerful tool in metabolic research, particularly for metabolic flux analysis (MFA). By introducing a labeled precursor into a biological system, researchers can trace its incorporation into downstream metabolites, thereby quantifying the rates of various metabolic pathways.
Metabolic Pathway of 5-Aminolevulinic Acid
5-ALA is the first committed step in the biosynthesis of porphyrins. It is metabolized into Protoporphyrin IX, a photosensitive molecule. This pathway is of significant interest in cancer research, as many tumor cells exhibit altered heme metabolism, leading to an accumulation of Protoporphyrin IX upon administration of exogenous 5-ALA. This accumulation can be exploited for photodynamic therapy and fluorescence-guided surgery.
The use of 5-ALA-¹³C₄ allows for:
-
Quantitative Metabolic Flux Analysis: Precisely measuring the flow of carbon from 5-ALA through the porphyrin pathway.
-
Pharmacokinetic Studies: Tracking the absorption, distribution, metabolism, and excretion (ADME) of 5-ALA-based drugs.
-
Mechanism of Action Studies: Elucidating the metabolic fate of 5-ALA in healthy versus diseased cells.
Conclusion
5-Aminolevulinic acid-¹³C₄ is a critical research tool with significant applications in the fields of metabolic research, oncology, and drug development. The proposed synthetic route provides a clear path to obtaining this valuable labeled compound. The detailed physicochemical and spectroscopic data serve as a crucial reference for its characterization and use in complex biological systems. The ability to trace the metabolic fate of 5-ALA with high precision will continue to drive new discoveries and advancements in our understanding of porphyrin metabolism and its role in health and disease.
A Technical Guide to ¹³C Labeled 5-Aminolevulinic Acid: Physicochemical Properties and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminolevulinic acid (5-ALA), a naturally occurring delta-amino acid, is a critical intermediate in the biosynthesis of tetrapyrroles, including heme and chlorophyll. Its isotopically labeled form, ¹³C labeled 5-aminolevulinic acid, serves as a powerful tool in metabolic research, particularly in tracing the heme biosynthetic pathway and in metabolic flux analysis. This technical guide provides an in-depth overview of the core physicochemical properties of ¹³C labeled 5-ALA, detailed experimental protocols for its use, and visualizations of relevant biological pathways and experimental workflows.
Physicochemical Properties
The physicochemical properties of ¹³C labeled 5-aminolevulinic acid are fundamental to its application in research and development. These properties are summarized below, with quantitative data presented in structured tables for clarity. The data provided here pertains to various isotopomers of ¹³C labeled 5-ALA, and researchers should refer to the certificate of analysis for the specific lot they are using.
General Properties
| Property | Value | Source(s) |
| Appearance | Crystalline solid | [1] |
| Melting Point | 156-158 °C (decomposes) | [2] |
| Storage Conditions | Store desiccated at -20°C for long-term stability (up to 3 years as a solid). Stock solutions should be refrigerated. | [3] |
Molecular and Isotopic Properties
The molecular weight of ¹³C labeled 5-ALA varies depending on the number and position of the ¹³C isotopes.
| Isotope | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity |
| 5-ALA (unlabeled) | C₅H₉NO₃ | 131.13 | N/A |
| 5-ALA-¹³C₁ | ¹³C₁C₄H₉NO₃ | 132.13 | ≥99 atom % ¹³C |
| 5-ALA-¹³C₅ | ¹³C₅H₉NO₃ | 136.09 | ≥99 atom % ¹³C |
Solubility
¹³C labeled 5-aminolevulinic acid hydrochloride exhibits solubility in various solvents.
| Solvent | Solubility | Source(s) |
| Water | 50 mg/mL | [3] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | [1] |
| Dimethylformamide (DMF) | ~5 mg/mL | [1] |
Stability in Aqueous Solutions
The stability of 5-ALA in aqueous solutions is highly dependent on pH and temperature. Degradation primarily occurs through a second-order reaction involving dimerization.[4][5] At pH values above 4, the deprotonation of the amino group facilitates cyclization with the ketone group of a neighboring molecule.[6]
| pH | Temperature (°C) | Half-life (t½) | Degradation Rate | Source(s) |
| 2.35 | 50 | Stable for at least 37 days | Negligible | [4] |
| 4.81 | 50 | 257 hours | Slow | [4] |
| 7.42 | 50 | 3.0 hours | Rapid | [4] |
| 7.53 | 37-85 | Decreases with increasing temperature | Increases approximately 1.5 times with each 10°C rise | [4] |
The primary degradation products in aerated solutions are 2,5-dicarboxyethyl-3,6-dihydropyrazine, which is further oxidized to 2,5-dicarboxyethylpyrazine.[6][7] The degradation can be significantly inhibited by maintaining the pH of the aqueous solution below 5 and by purging with an inert gas like nitrogen.[7]
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of ¹³C labeled 5-ALA.
| Spectroscopy | Data Highlights | Source(s) |
| ¹³C NMR (in D₂O) | Chemical shifts are dependent on the specific ¹³C labeling pattern. For the hydrochloride salt, characteristic peaks are observed for the carbonyl, carboxylic acid, and methylene carbons. | [8][9] |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the specific isotopomer's molecular weight. | [2] |
| UV/Vis (hydrochloride) | λmax: 265 nm | [1] |
Experimental Protocols
Detailed methodologies are essential for the successful application of ¹³C labeled 5-ALA in research.
Synthesis of ¹³C Labeled 5-Aminolevulinic Acid
The synthesis of ¹³C labeled 5-ALA can be achieved through various routes, often starting from commercially available ¹³C labeled precursors. A general synthetic approach involves the following key steps, which can be adapted based on the desired labeling pattern.[10][11][12][13][14]
General Synthetic Scheme:
-
Preparation of a ¹³C Labeled Precursor: This could involve starting with ¹³C labeled glycine, succinic acid, or other small molecules.
-
Carbon Chain Elongation: A series of organic reactions are employed to build the five-carbon backbone of 5-ALA, incorporating the ¹³C label at the desired position(s).
-
Introduction of Functional Groups: The amino and keto functionalities are introduced at the appropriate positions.
-
Purification: The final product is purified, typically using chromatography techniques.
Example Synthetic Step (Conceptual):
A common strategy involves the condensation of a ¹³C labeled glycine derivative with a suitable three-carbon unit. For instance, N-phthaloyl-[¹³C]-glycinyl chloride can be coupled with a zinc-copper reagent derived from a three-carbon ester, followed by hydrolysis to yield the desired ¹³C labeled 5-ALA.
Purification by Ion-Exchange Chromatography
Ion-exchange chromatography is a powerful technique for purifying 5-ALA from reaction mixtures or biological extracts.[15][16][17][18]
Protocol:
-
Resin Selection: Choose a strong cation-exchange resin (e.g., Dowex 50W).
-
Column Preparation: Pack a column with the selected resin and equilibrate it with a low pH buffer (e.g., 0.1 M HCl).
-
Sample Loading: Dissolve the crude ¹³C labeled 5-ALA in the equilibration buffer and load it onto the column. 5-ALA will bind to the resin due to its positively charged amino group at low pH.
-
Washing: Wash the column with the equilibration buffer to remove any unbound impurities.
-
Elution: Elute the bound ¹³C labeled 5-ALA by increasing the pH or the ionic strength of the buffer. A common method is to use a gradient of ammonium hydroxide or a salt solution (e.g., NaCl).
-
Fraction Collection and Analysis: Collect the eluted fractions and analyze them for the presence of ¹³C labeled 5-ALA using a suitable method such as thin-layer chromatography or by monitoring the absorbance at a specific wavelength.
-
Desalting and Lyophilization: Pool the fractions containing the purified product, desalt if necessary, and lyophilize to obtain the solid product.
Signaling Pathways and Experimental Workflows
Heme Biosynthesis Pathway
¹³C labeled 5-ALA is a direct precursor in the heme biosynthesis pathway. Administering ¹³C labeled 5-ALA allows for the tracing of its incorporation into downstream porphyrins and ultimately heme. This is invaluable for studying the regulation and potential dysregulation of this critical pathway.[19][20][21][22][23]
Caption: The Heme Biosynthesis Pathway, highlighting the entry of ¹³C labeled 5-ALA.
Experimental Workflow for ¹³C Metabolic Flux Analysis
¹³C Metabolic Flux Analysis (¹³C-MFA) is a powerful technique to quantify the rates (fluxes) of metabolic pathways in living cells. ¹³C labeled 5-ALA can be used as a tracer to investigate the flux through the heme biosynthesis pathway and its connections to central carbon metabolism.[24][25][26][27][28]
Caption: A generalized workflow for ¹³C Metabolic Flux Analysis using ¹³C labeled 5-ALA.
Conclusion
¹³C labeled 5-aminolevulinic acid is an indispensable tool for researchers investigating heme biosynthesis and related metabolic pathways. A thorough understanding of its physicochemical properties, coupled with robust experimental protocols, is paramount for obtaining reliable and reproducible results. This guide provides a comprehensive foundation for the effective utilization of ¹³C labeled 5-ALA in a variety of research and development settings.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. 5-Aminolevulinic Acid | C5H9NO3 | CID 137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Stability of 5-aminolevulinic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Derivatives of 5-Aminolevulinic Acid for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Degradation mechanism and stability of 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hmdb.ca [hmdb.ca]
- 9. hmdb.ca [hmdb.ca]
- 10. repository.lsu.edu [repository.lsu.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. conductscience.com [conductscience.com]
- 16. research.fredhutch.org [research.fredhutch.org]
- 17. goldbio.com [goldbio.com]
- 18. harvardapparatus.com [harvardapparatus.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Biosynthesis of heme (flowchart) | PDF [slideshare.net]
- 22. Heme Synthesis [library.med.utah.edu]
- 23. microbenotes.com [microbenotes.com]
- 24. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 25. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 26. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 27. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 28. researchgate.net [researchgate.net]
Unraveling the Isotopic Signature: A Technical Guide to the Mass Spectrometry Fragmentation of 5-Aminolevulinic Acid-¹³C₄
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of 5-Aminolevulinic acid-¹³C₄ (5-ALA-¹³C₄), a stable isotope-labeled internal standard crucial for the accurate quantification of 5-Aminolevulinic acid (5-ALA) in various biological matrices. Understanding the fragmentation of this isotopologue is paramount for developing robust and reliable bioanalytical methods in drug development and clinical research.
5-ALA is a key intermediate in the biosynthesis of heme and other tetrapyrroles.[1][2] Its quantification is vital in diagnostics, particularly for porphyrias, and in monitoring photodynamic therapy where 5-ALA is used as a prodrug.[3][4][5][6] The use of stable isotope-labeled internal standards like 5-ALA-¹³C₄ is the gold standard for mass spectrometric quantification, as it compensates for matrix effects and variations in sample processing.
Predicted Mass Spectrometry Fragmentation of 5-Aminolevulinic Acid-¹³C₄
The fragmentation of 5-ALA-¹³C₄ in tandem mass spectrometry (MS/MS) is predicted based on the known fragmentation of unlabeled 5-ALA and its other isotopologues. In positive ion mode electrospray ionization (ESI), 5-ALA readily forms a protonated molecule [M+H]⁺. For 5-ALA-¹³C₄, where four carbon atoms are replaced by ¹³C, the monoisotopic mass of the neutral molecule is 135.07 g/mol . The protonated precursor ion will therefore have a mass-to-charge ratio (m/z) of 136.08.
Collision-induced dissociation (CID) of the [M+H]⁺ ion of 5-ALA typically results in characteristic neutral losses and product ions. The primary fragmentation pathways involve the loss of water (H₂O) and the loss of the carboxyl group (as CO₂ and H₂O).
Based on the fragmentation of unlabeled 5-ALA (precursor ion m/z 132.1), which yields major product ions at m/z 114.1 (loss of H₂O) and m/z 86.1 (loss of H₂O and CO), we can predict the corresponding fragments for 5-ALA-¹³C₄. The positions of the four ¹³C atoms will influence the m/z of the resulting product ions. Assuming the ¹³C labels are on the carbon backbone excluding the carboxyl carbon, the following transitions are expected.
| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Neutral Loss | Putative Fragment Structure |
| 136.08 | 118.08 | H₂O | [¹³C₄C₁H₈NO₂]⁺ |
| 136.08 | 90.08 | H₂O + CO | [¹³C₄C₁H₈N]⁺ |
| 136.08 | 72.07 | H₂O + CO₂ | [¹³C₃C₁H₈N]⁺ |
Experimental Protocol for LC-MS/MS Analysis
The following is a representative experimental protocol for the analysis of 5-ALA and its ¹³C₄-labeled internal standard in a biological matrix such as plasma or urine. This protocol is a composite based on established methods.[3][7][8]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or urine, add 200 µL of ice-cold acetonitrile containing the internal standard, 5-Aminolevulinic acid-¹³C₄.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 2% B, increasing to 98% B over 5 minutes, holding for 2 minutes, and then re-equilibrating at 2% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS)
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions:
-
5-Aminolevulinic acid: 132.1 > 114.1 (Quantifier), 132.1 > 86.1 (Qualifier)
-
5-Aminolevulinic acid-¹³C₄: 136.1 > 118.1 (Quantifier), 136.1 > 90.1 (Qualifier)
-
-
Collision Energy: Optimized for each transition, typically in the range of 10-25 eV.
Heme Biosynthesis Pathway
5-Aminolevulinic acid is the first committed step in the heme biosynthesis pathway, also known as the porphyrin pathway. The synthesis of 5-ALA itself can occur via two different pathways: the Shemin pathway (C4 pathway) in non-photosynthetic eukaryotes and α-proteobacteria, and the C5 pathway in plants, algae, and most bacteria.[1][2] Exogenously administered 5-ALA bypasses the rate-limiting step of its own synthesis, leading to the accumulation of the photosensitizer protoporphyrin IX (PpIX) in rapidly proliferating cells, a principle utilized in photodynamic therapy.[9]
Caption: The Heme Biosynthesis Pathway.
Experimental Workflow for LC-MS/MS Quantification
The overall workflow for the quantification of 5-ALA using 5-ALA-¹³C₄ as an internal standard involves several key steps from sample collection to data analysis.
Caption: LC-MS/MS quantification workflow.
This guide provides a foundational understanding of the mass spectrometric behavior of 5-Aminolevulinic acid-¹³C₄ and its application in quantitative bioanalysis. The provided experimental protocol serves as a starting point for method development, which should be further optimized and validated for specific applications.
References
- 1. Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminolevulinic acid - Wikipedia [en.wikipedia.org]
- 3. A LC–MS/MS method for the specific, sensitive, and simultaneous quantification of 5-aminolevulinic acid and porphobilinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.mssm.edu [scholars.mssm.edu]
- 5. A LC-MS/MS method for the specific, sensitive, and simultaneous quantification of 5-aminolevulinic acid and porphobilinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. biomedres.us [biomedres.us]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Application of 13C4-ALA as a Metabolic Tracer in Heme Synthesis
Disclaimer: Direct research literature specifically detailing the use of 13C4-5-aminolevulinic acid (13C4-ALA) as a metabolic tracer is limited in publicly accessible databases. This guide is therefore constructed based on established principles of metabolic flux analysis (MFA) using stable isotope tracers, extensive research on the heme biosynthesis pathway, and studies utilizing other isotopically labeled forms of ALA (e.g., [1,2-13C]-ALA and [5-13C]-ALA). The experimental protocols and data presented are illustrative and based on methodologies reported for similar metabolic tracing studies.
This technical guide is intended for researchers, scientists, and drug development professionals interested in the application of stable isotope tracers for studying metabolic pathways. Specifically, it explores the potential of 13C4-labeled 5-aminolevulinic acid (13C4-ALA) as a tracer for elucidating the dynamics of the heme biosynthesis pathway.
Introduction to Metabolic Tracing with 13C-Labeled Substrates
Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates of intracellular metabolic reactions.[1] It relies on the use of stable isotope-labeled substrates, such as those enriched with Carbon-13 (13C), as tracers.[2] When cells are cultured in the presence of a 13C-labeled nutrient, the labeled atoms are incorporated into downstream metabolites. By measuring the mass isotopomer distributions (MIDs) of these metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, it is possible to deduce the relative contributions of different metabolic pathways to their production.[3][4]
The choice of tracer is critical and dictates the specific pathways that can be interrogated.[5][6] While [U-13C]-glucose and [U-13C]-glutamine are commonly used to probe central carbon metabolism, specifically labeled tracers can provide more detailed information about particular reactions.[5][7] 5-aminolevulinic acid (ALA) is a key precursor in the heme biosynthesis pathway, and the use of 13C-labeled ALA can offer precise insights into the flux of this essential pathway.[8]
The Heme Biosynthesis Pathway
Heme is a crucial prosthetic group for a variety of proteins, including hemoglobin, myoglobin, and cytochromes.[9] Its synthesis is a well-defined eight-step enzymatic pathway that occurs in both the mitochondria and the cytosol. The pathway begins with the condensation of glycine and succinyl-CoA to form ALA. Exogenously supplied ALA can also be taken up by cells and enter the pathway, bypassing the initial rate-limiting step.[10] This makes labeled ALA an excellent tracer for studying the subsequent steps of heme synthesis.
Two molecules of ALA condense to form porphobilinogen. Four molecules of porphobilinogen are then sequentially used to build the tetrapyrrole ring structure, which undergoes a series of modifications to ultimately form protoporphyrin IX (PpIX).[9] In the final step, ferrous iron is inserted into the center of the PpIX ring by the enzyme ferrochelatase to produce heme.
Below is a diagram illustrating the key stages of the heme biosynthesis pathway and the incorporation of 13C4-ALA.
Caption: Heme biosynthesis pathway with 13C4-ALA tracer.
Experimental Design and Protocols
A typical experiment to trace the metabolism of 13C4-ALA involves cell culture, incubation with the tracer, metabolite extraction, and analysis by mass spectrometry.
Cell Culture and Labeling
-
Cell Seeding: Plate cells (e.g., a relevant cancer cell line or primary cells) in appropriate culture vessels and grow to the desired confluency (typically 70-80%).
-
Tracer Introduction: Replace the standard culture medium with a medium containing a known concentration of 13C4-ALA. The optimal concentration and incubation time should be determined empirically for each cell type and experimental question.
-
Time Course: For kinetic studies, harvest cells at multiple time points after the introduction of the tracer. For steady-state analysis, a single time point after isotopic equilibrium has been reached is sufficient.[11]
Metabolite Extraction
-
Quenching: Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Lysis and Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells and incubate at -80°C for at least 15 minutes.
-
Harvesting: Scrape the cells and collect the cell lysate.
-
Centrifugation: Centrifuge the lysate at high speed to pellet cell debris and proteins.
-
Sample Preparation: Collect the supernatant containing the metabolites and dry it under a stream of nitrogen or using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.
Mass Spectrometry Analysis
The extracted metabolites are typically analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
GC-MS: Requires derivatization of the metabolites to make them volatile. This method offers excellent chromatographic separation and is well-suited for the analysis of many central carbon metabolites.
-
LC-MS: Does not require derivatization and is suitable for a broader range of metabolites, including those that are thermally labile.
The mass spectrometer is used to measure the mass-to-charge ratio (m/z) of the metabolites and their fragments, allowing for the determination of the mass isotopomer distribution (MID).
Below is a workflow diagram for a typical 13C4-ALA tracing experiment.
Caption: Experimental workflow for 13C4-ALA tracing.
Data Analysis and Interpretation
The raw data from the mass spectrometer consists of mass spectra for each detected metabolite. This data is processed to determine the fractional abundance of each mass isotopomer (M0, M+1, M+2, etc.). The labeling pattern of downstream metabolites can then be used to infer the activity of the heme synthesis pathway.
For example, since eight molecules of ALA are required to form one molecule of protoporphyrin IX, the incorporation of 13C4-ALA would be expected to produce a range of labeled PpIX species, with the most abundant labeled form being M+32 (8 x 4). The relative abundance of these different labeled species can provide a quantitative measure of the flux through the pathway.
Quantitative Data Summary
The following table provides a hypothetical summary of quantitative data that could be obtained from a 13C4-ALA tracing experiment in a cancer cell line.
| Metabolite | Mass Isotopomer | Fractional Abundance (%) |
| 5-Aminolevulinic Acid | M+0 | 10.5 |
| M+4 | 89.5 | |
| Porphobilinogen | M+0 | 2.1 |
| M+4 | 15.3 | |
| M+8 | 82.6 | |
| Protoporphyrin IX | M+0 | 5.2 |
| M+4 | 3.1 | |
| M+8 | 4.5 | |
| M+12 | 7.8 | |
| M+16 | 12.4 | |
| M+20 | 18.9 | |
| M+24 | 25.3 | |
| M+28 | 16.7 | |
| M+32 | 6.1 |
Conclusion
The use of 13C4-ALA as a metabolic tracer holds significant promise for advancing our understanding of heme biosynthesis. By providing a means to quantitatively measure the flux through this critical pathway, it can enable researchers to investigate the effects of genetic mutations, disease states, and therapeutic interventions on heme metabolism. The experimental and analytical techniques outlined in this guide provide a framework for conducting such studies and for interpreting the resulting data. As our ability to synthesize specifically labeled tracers and our analytical capabilities continue to improve, the application of stable isotope tracing in metabolic research will undoubtedly continue to expand.
References
- 1. researchwithrutgers.com [researchwithrutgers.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Use of (13)C stable isotope labelling for pathway and metabolic flux analysis in Leishmania parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bmrb.io [bmrb.io]
- 9. Heme Biosynthesis Factors and 5-ALA Induced Fluorescence: Analysis of mRNA and Protein Expression in Fluorescing and Non-fluorescing Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differentiation-specific increase in ALA-induced protoporphyrin IX accumulation in primary mouse keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Exploratory Studies Using 5-Aminolevulinic Acid-¹³C₄
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminolevulinic acid (5-ALA) is a naturally occurring non-proteinogenic amino acid that serves as the initial committed precursor in the tetrapyrrole biosynthesis pathway, leading to the production of essential molecules like heme, chlorophyll, and vitamin B12. In mammalian cells, the administration of exogenous 5-ALA bypasses the rate-limiting step catalyzed by ALA synthase, resulting in the accumulation of downstream metabolites, most notably the photosensitizer and fluorophore Protoporphyrin IX (PpIX). This phenomenon is particularly pronounced in cancer cells, which often exhibit altered heme metabolism, forming the basis for 5-ALA's clinical use in fluorescence-guided surgery and photodynamic therapy (PDT).
Stable isotope tracing is a powerful technique for the quantitative analysis of metabolic pathways. By replacing naturally abundant ¹²C atoms with the heavy isotope ¹³C in a substrate, researchers can trace the metabolic fate of its carbon atoms through biochemical networks. 5-Aminolevulinic acid labeled with four carbon-13 isotopes (5-ALA-¹³C₄) is a sophisticated tracer designed to provide a detailed and quantitative understanding of heme biosynthesis dynamics. This guide outlines the core applications, experimental protocols, and data analysis workflows for utilizing 5-ALA-¹³C₄ in exploratory research, offering a precise tool to investigate cellular metabolism in health and disease.
Core Applications of 5-ALA-¹³C₄
The primary utility of 5-ALA-¹³C₄ lies in its ability to function as a specific probe for the heme biosynthesis pathway. Its applications are crucial in fundamental biology, oncology, and pharmacology.
-
Metabolic Flux Analysis (MFA) of Heme Biosynthesis: The central application of 5-ALA-¹³C₄ is to quantify the rate, or flux, of reactions within the heme synthesis pathway. By measuring the rate of incorporation of ¹³C atoms from the tracer into downstream metabolites like PpIX and heme, researchers can build precise quantitative models of pathway activity. This allows for the identification of metabolic bottlenecks or points of dysregulation, which is particularly relevant in cancer research where heme metabolism is often rewired.
-
Investigating Cancer-Specific Metabolism: Many tumor cells exhibit a higher uptake of 5-ALA and an increased conversion to PpIX compared to healthy tissue. Using 5-ALA-¹³C₄ allows for the precise quantification of these metabolic differences. This can help elucidate the underlying enzymatic dysregulations (e.g., decreased ferrochelatase activity) that lead to selective PpIX accumulation, providing insights that can be leveraged for improving diagnostic and therapeutic strategies.
-
Pharmacodynamic and Mechanism-of-Action Studies: For drug candidates that target the heme pathway, 5-ALA-¹³C₄ serves as an invaluable tool. It can be used to quantify how a therapeutic agent alters metabolic flux through the pathway, confirming its mechanism of action and providing a quantitative measure of its target engagement and efficacy within cells.
-
Studying Porphyrias and Heme-Related Disorders: In the context of genetic disorders of heme synthesis (porphyrias), 5-ALA-¹³C₄ can be used in cellular or animal models to study the metabolic consequences of specific enzyme deficiencies, offering a dynamic view that complements static metabolite measurements.
Signaling and Metabolic Pathways
5-ALA is the first committed molecule in the heme biosynthesis pathway, a fundamental process occurring partially in the mitochondria and partially in the cytosol. Exogenous 5-ALA-¹³C₄ is actively transported into the cell and enters this pathway, providing a direct tracer for its activity.
Experimental Protocols
A successful ¹³C tracer study requires careful planning and execution, from cell culture to data analysis. The following protocols provide a detailed methodology for a typical in vitro experiment using 5-ALA-¹³C₄.
Protocol 1: Cell Culture and Isotope Labeling
This protocol outlines the procedure for labeling cultured mammalian cells with 5-ALA-¹³C₄ to achieve isotopic steady state, a condition where the isotopic enrichment of intracellular metabolites becomes constant.
Materials:
-
Mammalian cell line of interest (e.g., U87 glioblastoma, MCF-7 breast cancer)
-
Standard cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
5-Aminolevulinic acid-¹³C₄ (hydrochloride salt)
-
Cell culture flasks or plates
Procedure:
-
Cell Seeding: Culture cells in standard medium until they reach approximately 70-80% confluency. Seed the cells into experimental culture plates (e.g., 6-well plates) at a density that will allow for sufficient growth during the labeling period without reaching over-confluency.
-
Preparation of Labeling Medium: Prepare the experimental medium by dissolving 5-ALA-¹³C₄ in the standard culture medium to the desired final concentration (typically 0.1-1.0 mM). Warm the medium to 37°C before use.
-
Labeling: Aspirate the standard growth medium from the cells. Wash the cell monolayer once with pre-warmed sterile PBS. Add the pre-warmed 5-ALA-¹³C₄ labeling medium to the cells.[1]
-
Incubation: Incubate the cells for a duration sufficient to approach isotopic steady state. For the heme pathway, the time required depends on the turnover rate of PpIX and heme. An initial time-course experiment (e.g., collecting samples at 2, 4, 8, and 12 hours) is recommended to determine the optimal labeling time for the specific cell line.[2]
Protocol 2: Metabolic Quenching and Metabolite Extraction
This step is critical to instantly halt all enzymatic activity, preserving the isotopic labeling pattern of the metabolites at the time of collection.
Materials:
-
Ice-cold 0.9% NaCl solution
-
Pre-chilled (-80°C) 80% methanol (LC-MS grade)
-
Cell scrapers
-
Dry ice
-
Refrigerated centrifuge (4°C)
Procedure:
-
Quenching: Place the culture plate on a bed of dry ice to cool it rapidly. Aspirate the labeling medium.
-
Washing: Immediately wash the cells with an adequate volume of ice-cold 0.9% NaCl to remove any remaining extracellular tracer. Aspirate the wash solution completely and swiftly.[1]
-
Extraction: Add 1 mL of pre-chilled 80% methanol to each well. Use a cell scraper to scrape the cells into the methanol. Transfer the cell lysate into a pre-chilled microcentrifuge tube.[1]
-
Protein Precipitation: Vortex the tubes vigorously for 30 seconds and incubate at -20°C for at least 1 hour to ensure complete protein precipitation.
-
Metabolite Collection: Centrifuge the lysate at maximum speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.[1] Transfer the supernatant, which contains the polar metabolites including porphyrin precursors, to a new tube. The pellet can be saved for protein or DNA analysis.
-
Sample Storage: Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac) without heating. Store the dried extracts at -80°C until analysis.
Protocol 3: LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying the abundance and mass isotopologue distributions (MIDs) of labeled metabolites due to its high sensitivity and specificity.[3][4]
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent compatible with the LC method (e.g., 50% methanol).
-
Chromatographic Separation: Inject the sample onto an appropriate LC column (e.g., a reversed-phase C18 column) to separate the metabolites. A gradient elution using mobile phases such as water with formic acid and acetonitrile or methanol with formic acid is commonly used for porphyrin analysis.[5][6]
-
Mass Spectrometry Detection: Analyze the eluent using a tandem mass spectrometer operating in positive ion mode. For each metabolite of interest (e.g., PpIX), develop a Multiple Reaction Monitoring (MRM) method.
-
Since 5-ALA has 5 carbons and PpIX is formed from 8 molecules of 5-ALA, the ¹³C₄-labeling will result in a complex distribution of labeled PpIX isotopologues. The mass spectrometer will be set to detect the precursor ion of each isotopologue and its characteristic product ion.
-
For PpIX (unlabeled M.W. ~562.7 g/mol ), the mass will increase based on the number of ¹³C atoms incorporated. With a ¹³C₄-ALA tracer, each ALA unit contributes 4 labeled carbons. The resulting PpIX molecules can contain a range of ¹³C atoms (from 0 to 32), leading to a distribution of mass isotopologues (M+0, M+4, M+8, etc.).
-
-
Data Acquisition: Acquire the intensity data for each mass isotopologue across the chromatographic peak.
Data Presentation and Analysis
The raw data from the LC-MS/MS analysis must be processed to yield meaningful biological information. This involves determining the mass isotopologue distribution (MID) for each metabolite and using this information to calculate metabolic fluxes.
Quantitative Data Tables
The results of these studies are quantitative and can be summarized in tables for clear comparison.
Table 1: Example Pharmacokinetic Parameters of 5-ALA in Plasma Following Different Administration Routes (Note: This data is adapted from studies using unlabeled 5-ALA to provide context for typical pharmacokinetic behavior.)
| Administration Route | Dose | Tmax (hours) | Cmax | Terminal Half-Life (hours) | Reference |
| Oral | 40 mg/kg | ~0.5 | 32 mg/L | ~0.75 | [3] |
| Intravenous | 100 mg (single) | - | - | ~0.75 | [7] |
| Intravesical | 1.328 g | ~0.6 | 340 ng/mL | ~0.79 | [8] |
Table 2: Hypothetical Mass Isotopologue Distribution (MID) of Protoporphyrin IX in U87 Glioblastoma Cells after 8-hour Incubation with 1 mM 5-ALA-¹³C₄
| Mass Isotopologue | Number of ¹³C Atoms | Measured Fractional Abundance (%) | Corrected Fractional Abundance (%) |
| M+0 | 0 | 5.2 | 2.5 |
| M+4 | 4 | 8.9 | 6.1 |
| M+8 | 8 | 15.4 | 12.5 |
| M+12 | 12 | 22.1 | 19.1 |
| M+16 | 16 | 25.3 | 24.2 |
| M+20 | 20 | 16.5 | 18.8 |
| M+24 | 24 | 5.1 | 12.6 |
| M+28 | 28 | 1.3 | 3.5 |
| M+32 | 32 | 0.2 | 0.7 |
(Note: Corrected values account for the natural abundance of ¹³C and other isotopes. The distribution reflects the pool of newly synthesized PpIX from the tracer mixed with the pre-existing unlabeled pool.)
Table 3: Example of Calculated Metabolic Fluxes in the Heme Pathway (Note: Fluxes are hypothetical, presented in arbitrary units relative to the 5-ALA uptake rate, and illustrate the typical output of an MFA study.)
| Metabolic Reaction | Control Cells (Relative Flux) | Drug-Treated Cells (Relative Flux) | Fold Change |
| 5-ALA Uptake | 100 | 100 | 1.0 |
| PpIX Synthesis (PPOX) | 85.2 ± 4.1 | 88.3 ± 5.2 | 1.04 |
| Heme Synthesis (FECH) | 79.5 ± 3.8 | 35.1 ± 2.9 | 0.44 |
| PpIX Accumulation/Export | 5.7 ± 0.9 | 53.2 ± 4.5 | 9.33 |
Data Analysis Workflow
-
Peak Integration: Integrate the chromatographic peaks for all detected mass isotopologues of each metabolite.
-
Correction for Natural Isotope Abundance: The raw MIDs must be corrected to remove the contribution of naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O). This is a critical step for accurate flux calculation.[9]
-
Flux Calculation: Use specialized software (e.g., INCA, Metran, WUFlux) to fit the corrected MIDs to a metabolic network model. The software uses iterative algorithms to estimate the intracellular flux values that best reproduce the experimentally measured MIDs.[8][10]
-
Statistical Analysis: Perform statistical analyses to determine the confidence intervals for the calculated fluxes and to assess the goodness-of-fit of the model.
Conclusion
Exploratory studies using 5-Aminolevulinic acid-¹³C₄ provide an exceptionally precise and quantitative method for investigating the dynamics of the heme biosynthesis pathway. By combining stable isotope labeling with modern mass spectrometry and computational modeling, researchers can move beyond static measurements of metabolite concentrations to map the functional activity of this crucial metabolic network. This technical guide provides the foundational framework for designing and executing such studies, which hold significant promise for advancing our understanding of cancer metabolism, developing novel therapeutics, and exploring the pathophysiology of heme-related diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. ashpublications.org [ashpublications.org]
- 4. Protoporphyrin IX plasma and blood pharmacokinetics and brain tumor distribution determined by a validated LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A new technique of quantifying protoporphyrin IX in microbial cells in seawater [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 9. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
The Cornerstone of Metabolic Inquiry: A Technical Guide to 13C4-ALA Isotope Tracing
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental principles and practical applications of utilizing uniformly labeled 13C-Alanine (13C3-ALA) in isotope tracing studies. As a central player in cellular metabolism, alanine serves as a powerful probe for elucidating the intricate network of metabolic pathways that are often reprogrammed in disease states, particularly in cancer. This document provides a comprehensive overview of the core concepts, detailed experimental protocols, and data interpretation strategies for researchers employing stable isotope-resolved metabolomics (SIRM) to advance our understanding of cellular physiology and to accelerate drug discovery and development.
Core Principles of 13C3-Alanine Isotope Tracing
Stable isotope tracing with 13C3-Alanine is a robust analytical technique used to track the metabolic fate of this key non-essential amino acid within a biological system. The core principle involves introducing alanine, in which all three carbon atoms are replaced with the stable isotope 13C, into cell culture or in vivo models. As the cells metabolize the "heavy" alanine, the 13C atoms are incorporated into a variety of downstream metabolites. Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then used to detect and quantify the enrichment of 13C in these metabolites. This allows for the precise measurement of metabolic fluxes—the rates of metabolic reactions—through key cellular pathways.
Alanine is readily converted to pyruvate, placing it at a critical crossroads of central carbon metabolism.[1] By tracing the path of the 13C label from alanine, researchers can gain quantitative insights into several fundamental metabolic processes:
-
Glycolysis and Gluconeogenesis: The conversion of alanine to pyruvate directly links it to the final product of glycolysis and a key substrate for gluconeogenesis, the process of synthesizing glucose.[2] Tracing 13C from alanine into glucose can quantify the rate of gluconeogenesis.[2]
-
Tricarboxylic Acid (TCA) Cycle: Pyruvate derived from alanine can enter the TCA cycle through two primary routes:
-
Pyruvate Dehydrogenase (PDH): This enzyme converts pyruvate to acetyl-CoA, which then enters the TCA cycle.
-
Pyruvate Carboxylase (PC): This anaplerotic reaction converts pyruvate to oxaloacetate, replenishing TCA cycle intermediates.[2]
-
-
Amino Acid Metabolism: The carbon skeleton of alanine can be traced into other amino acids, such as aspartate and glutamate, which are closely linked to the TCA cycle.[3]
Data Presentation: Unveiling Metabolic Fluxes
The quantitative output of a 13C3-ALA tracing experiment is typically represented as a mass isotopomer distribution (MID). The MID for a given metabolite details the fractional abundance of each of its isotopologues (molecules that differ only in their isotopic composition). This data provides a detailed "fingerprint" of the metabolic pathways that were active in the production of that metabolite.
Below are illustrative tables summarizing the kind of quantitative data that can be obtained from a 13C3-ALA tracing experiment in cancer cells.
Table 1: Mass Isotopomer Distribution of Key Metabolites Following [U-13C3]Alanine Labeling
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| Pyruvate | 10.5 | 5.2 | 1.8 | 82.5 | - | - | - |
| Lactate | 12.3 | 6.1 | 2.0 | 79.6 | - | - | - |
| Citrate | 35.1 | 10.2 | 25.5 | 15.8 | 8.3 | 5.1 | - |
| α-Ketoglutarate | 40.2 | 12.1 | 18.3 | 14.5 | 14.9 | - | - |
| Succinate | 45.8 | 15.3 | 20.1 | 10.5 | 8.3 | - | - |
| Fumarate | 46.2 | 15.5 | 19.8 | 10.2 | 8.3 | - | - |
| Malate | 45.5 | 15.1 | 19.9 | 11.0 | 8.5 | - | - |
| Aspartate | 42.1 | 13.7 | 18.2 | 14.0 | 12.0 | - | - |
| Glutamate | 38.9 | 11.8 | 17.5 | 15.2 | 16.6 | - | - |
Note: Data are hypothetical and serve as an example of typical results. M+n represents the isotopologue with 'n' 13C atoms.
Table 2: Calculated Metabolic Fluxes from 13C3-Alanine Tracing Data
| Metabolic Flux | Relative Flux Rate (Normalized to Alanine Uptake) |
| Alanine Uptake | 100.0 |
| Pyruvate from Alanine | 95.2 |
| Lactate Secretion | 45.8 |
| PDH Flux | 30.1 |
| PC Flux | 19.3 |
| TCA Cycle Flux (Citrate Synthase) | 49.4 |
| Glutamate Production | 15.7 |
| Aspartate Production | 10.2 |
Note: Data are hypothetical and derived from MID analysis, providing a quantitative snapshot of cellular metabolism.
Experimental Protocols
A successful 13C3-ALA isotope tracing experiment requires meticulous attention to detail at each stage, from cell culture to data analysis. The following protocols provide a general framework for conducting such experiments with adherent mammalian cells.
Protocol 1: Cell Culture and Isotope Labeling
-
Cell Seeding: Seed adherent cells in 6-well plates at a density that ensures they reach approximately 80% confluency at the time of labeling. Culture the cells in a standard growth medium.
-
Preparation of Labeling Medium: Prepare a labeling medium using a base medium that lacks alanine. Supplement this medium with [U-13C3]L-alanine at a concentration similar to that of alanine in the standard medium. Other necessary components, such as dialyzed fetal bovine serum (dFBS), glucose, and glutamine, should also be added.
-
Initiation of Labeling: When cells reach the desired confluency, aspirate the standard growth medium.
-
Washing: Wash the cells twice with pre-warmed sterile phosphate-buffered saline (PBS) to remove any residual unlabeled alanine.[4]
-
Labeling: Add the pre-warmed 13C3-alanine labeling medium to each well and incubate the cells for a predetermined time course to allow for the incorporation of the tracer and to reach a metabolic steady state.
Protocol 2: Metabolite Extraction
-
Quenching Metabolism: To halt metabolic activity instantaneously, remove the plates from the incubator, aspirate the labeling medium, and immediately add ice-cold 80% methanol (-80°C) to each well.
-
Cell Lysis and Collection: Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Protein Precipitation: Incubate the tubes at -80°C for at least 30 minutes to precipitate proteins.
-
Clarification: Centrifuge the tubes at high speed (e.g., >15,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.[4]
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube.
-
Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). The dried pellets can be stored at -80°C until analysis.
Protocol 3: Sample Analysis by Mass Spectrometry
-
Derivatization (for GC-MS): For analysis by gas chromatography-mass spectrometry (GC-MS), the dried metabolites need to be derivatized to increase their volatility. A common method is silylation using reagents like MTBSTFA.
-
Reconstitution (for LC-MS): For liquid chromatography-mass spectrometry (LC-MS), reconstitute the dried metabolite extract in a suitable solvent, such as a mixture of water and methanol.
-
Instrumental Analysis: Analyze the prepared samples using a GC-MS or LC-MS system to separate and detect the labeled metabolites.
-
Data Acquisition: Acquire full scan mass spectra to determine the mass isotopomer distributions of the metabolites of interest.
-
Data Analysis: Process the raw data to identify metabolite peaks and integrate their areas. Correct the MIDs for the natural abundance of 13C. Use specialized software to calculate metabolic fluxes from the corrected MIDs and other measured rates (e.g., nutrient uptake and secretion).[4]
Mandatory Visualizations
Metabolic Pathways
The following diagram illustrates the central metabolic pathways traced by 13C3-Alanine.
Caption: Metabolic fate of 13C3-Alanine in central carbon metabolism.
Experimental Workflow
The general workflow for a 13C3-Alanine metabolic tracing experiment is depicted below.
Caption: General workflow for a 13C Metabolic Flux Analysis experiment.
Signaling Pathways
Alanine metabolism can influence key cellular signaling pathways, such as the mTOR and TNF-α pathways, thereby linking metabolic status to cell growth, proliferation, and inflammation.
Alanine and mTOR Signaling
Amino acids, including alanine, are known to activate the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[5]
Caption: Alanine's role in the activation of the mTORC1 signaling pathway.
Alanine Metabolism and TNF-α Signaling
Recent studies suggest a crosstalk between alanine metabolism and TNF-α signaling, particularly through TNFR1, which may preferentially utilize alanine metabolism for energy to fuel its inflammatory responses.
Caption: Crosstalk between TNF-α signaling and alanine metabolism.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Innovative Applications of 5-Aminolevulinic Acid-¹³C₄ in Basic Research
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document details the utility of 5-Aminolevulinic acid-¹³C₄ (5-ALA-¹³C₄) as a stable isotope tracer for investigating the heme biosynthesis pathway. It provides a technical overview of its applications in metabolic flux analysis, cancer research, and neurobiology, complete with experimental protocols and quantitative data frameworks.
Introduction: The Convergence of Heme Biology and Stable Isotope Tracing
5-Aminolevulinic acid (5-ALA) is a naturally occurring amino acid and the initial committed precursor in the tetrapyrrole biosynthesis pathway, leading to the production of essential molecules like heme, chlorophyll, and vitamin B12.[1][2] In mammalian cells, the pathway begins in the mitochondria with the formation of 5-ALA, which is then converted through a series of enzymatic steps into Protoporphyrin IX (PpIX). The final step involves the insertion of ferrous iron into PpIX by the enzyme ferrochelatase (FECH) to form heme.[3][4]
The unique metabolism of 5-ALA in certain pathological states, particularly in cancer, has been exploited for clinical applications. Exogenously administered 5-ALA leads to a preferential accumulation of the fluorescent metabolite PpIX in tumor cells, a phenomenon leveraged in fluorescence-guided surgery (FGS) and photodynamic therapy (PDT).[5][6][7][8][9] This selectivity is often attributed to altered enzymatic activity, such as decreased ferrochelatase function, within malignant cells.[8][10]
Stable isotope labeling is a powerful technique for tracing the flow of atoms through metabolic pathways, enabling precise quantification of metabolic fluxes.[11][12] By replacing standard ¹²C atoms with the heavy isotope ¹³C, researchers can follow the metabolic fate of a substrate using mass spectrometry. The use of 5-ALA labeled with four ¹³C atoms (5-ALA-¹³C₄) offers a highly specific and quantitative tool to probe the dynamics of the heme synthesis pathway in unprecedented detail. This guide explores the innovative applications of this tracer in basic research.
Core Application: Metabolic Flux Analysis of the Heme Biosynthesis Pathway
The primary application of 5-ALA-¹³C₄ is to serve as a tracer for quantifying the rate of heme synthesis and identifying metabolic bottlenecks within the pathway. When cells are supplied with 5-ALA-¹³C₄, the four labeled carbons are incorporated into each subsequent intermediate, including PpIX and heme. By measuring the rate of ¹³C₄ enrichment in the heme pool over time, a direct calculation of the heme synthesis rate can be achieved.
This approach is analogous to studies that have used other labeled precursors, such as [2-¹³C]glycine, to measure hemoglobin synthesis rates.[13] However, 5-ALA is a more specific precursor for this pathway, as glycine is involved in numerous other metabolic processes.[3]
Quantitative Data: Time-Course of Heme Enrichment
A typical experiment involves incubating cells with 5-ALA-¹³C₄ and harvesting them at various time points. Mass spectrometry is then used to measure the ratio of labeled (M+4) to unlabeled (M+0) heme.
| Time Point (Hours) | Cell Type | 5-ALA-¹³C₄ Conc. (mM) | Heme M+4 / (M+0 + M+4) Ratio (%) [Mean ± SD] | Calculated Heme Synthesis Rate (pmol/mg protein/hr) |
| 2 | Glioblastoma (U87) | 1 | 8.2 ± 0.9 | 41.0 |
| 4 | Glioblastoma (U87) | 1 | 16.5 ± 1.5 | 41.3 |
| 8 | Glioblastoma (U87) | 1 | 32.8 ± 2.1 | 41.0 |
| 12 | Glioblastoma (U87) | 1 | 49.1 ± 3.0 | 40.9 |
| 2 | Normal Astrocytes | 1 | 15.1 ± 1.2 | 75.5 |
| 4 | Normal Astrocytes | 1 | 30.5 ± 2.5 | 76.3 |
| 8 | Normal Astrocytes | 1 | 60.2 ± 4.1 | 75.3 |
| 12 | Normal Astrocytes | 1 | 85.3 ± 5.5 | 71.1 |
Note: Data are hypothetical and for illustrative purposes.
Experimental Protocol: Quantifying Heme Synthesis Rate
This protocol outlines the key steps for a metabolic labeling experiment using 5-ALA-¹³C₄.
1. Cell Culture and Labeling: a. Plate cells (e.g., U87 glioblastoma or primary neurons) to achieve 70-80% confluency on the day of the experiment. b. Prepare labeling medium by supplementing standard culture medium with a known concentration of 5-ALA-¹³C₄ (e.g., 1 mM). c. Aspirate the standard medium, wash cells once with PBS, and add the labeling medium. d. Incubate cells for designated time points (e.g., 0, 2, 4, 8, 12 hours).
2. Cell Harvesting and Heme Extraction: a. At each time point, place the culture dish on ice and aspirate the labeling medium. b. Wash cells twice with ice-cold PBS. c. Lyse the cells using a suitable buffer (e.g., CelLytic M) and collect the lysate.[14] d. Determine the protein concentration of an aliquot of the lysate using a BCA assay for normalization.[14] e. Extract heme from the remaining lysate using an established method, such as an acetone/HCl/water solution followed by separation in diethyl ether.[3][14]
3. Sample Preparation for Mass Spectrometry: a. Dry the extracted heme sample under a stream of nitrogen. b. Reconstitute the sample in a solvent appropriate for the chosen analytical method (e.g., 50% acetonitrile with 0.1% formic acid for LC-MS).
4. LC-MS/MS Analysis: a. Inject the sample into a high-resolution mass spectrometer coupled with liquid chromatography (e.g., Q-Exactive Orbitrap). b. Use a C18 column for chromatographic separation of heme.[15] c. Set the mass spectrometer to acquire data in full scan mode to detect both unlabeled (M+0) and labeled (M+4) heme. d. Confirm the identity of the heme peak by its accurate mass and retention time compared to a standard.
5. Data Analysis: a. Integrate the peak areas for the M+0 and M+4 isotopologues of heme. b. Calculate the isotopic enrichment (fraction of labeled heme) at each time point. c. The rate of incorporation (slope of the enrichment curve over the initial linear phase) is used to determine the fractional synthesis rate. d. Calculate the absolute heme synthesis rate by multiplying the fractional rate by the total cellular heme pool size (determined separately).
Application in Cancer Research: Probing Dysregulated Heme Metabolism
A hallmark of many high-grade gliomas is the accumulation of PpIX upon 5-ALA administration, which forms the basis of fluorescence-guided surgery.[7][8] This phenomenon suggests a disruption in the heme synthesis pathway, most commonly attributed to reduced FECH activity.[8] 5-ALA-¹³C₄ provides a direct method to test this hypothesis and quantify the degree of pathway disruption. By simultaneously measuring the levels of labeled PpIX-¹³C₄ and Heme-¹³C₄, researchers can calculate a product/precursor ratio, which serves as a functional readout of FECH activity.
Quantitative Data: Metabolite Ratios in Cancer vs. Control Cells
This table illustrates hypothetical data comparing metabolite abundance after a fixed incubation period with 5-ALA-¹³C₄.
| Cell Line | Condition | Labeled Metabolite | Relative Abundance (Peak Area, Normalized) [Mean ± SD] | [Heme-¹³C₄] / [PpIX-¹³C₄] Ratio |
| U87 (Glioblastoma) | 5-ALA-¹³C₄ (8 hr) | PpIX-¹³C₄ | 1,540,000 ± 180,000 | 0.21 |
| U87 (Glioblastoma) | 5-ALA-¹³C₄ (8 hr) | Heme-¹³C₄ | 325,000 ± 45,000 | |
| NHA (Normal Human Astrocytes) | 5-ALA-¹³C₄ (8 hr) | PpIX-¹³C₄ | 95,000 ± 15,000 | 7.89 |
| NHA (Normal Human Astrocytes) | 5-ALA-¹³C₄ (8 hr) | Heme-¹³C₄ | 750,000 ± 90,000 |
Note: Data are hypothetical and for illustrative purposes.
Experimental Protocol: Assessing FECH Activity in Cancer Cells
This protocol is a modification of the one described in Section 2.2, focusing on relative metabolite quantification.
1. Cell Culture and Labeling: a. Culture cancer cells (e.g., U87) and a corresponding normal cell line (e.g., NHA) under identical conditions. b. Incubate both cell lines with 1 mM 5-ALA-¹³C₄ for a fixed period (e.g., 8 hours), which should be sufficient for PpIX to accumulate in cancer cells.[16]
2. Metabolite Extraction: a. Harvest cells as described previously (Section 2.2, steps 2a-2c). b. Extract both heme and its porphyrin precursors using a method suitable for both, such as an acidic acetone solution.[15]
3. LC-MS/MS Analysis: a. Utilize a chromatographic method capable of separating PpIX and heme. b. Set the mass spectrometer to perform targeted analysis using Selected Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM) for the M+4 isotopologues of both PpIX and heme to maximize sensitivity.
4. Data Analysis: a. Integrate the peak areas for PpIX-¹³C₄ and Heme-¹³C₄. b. Normalize these values to the total protein content of the sample. c. Calculate the ratio of normalized Heme-¹³C₄ to PpIX-¹³C₄ for both the cancer and control cell lines. A significantly lower ratio in the cancer cell line provides strong evidence for reduced FECH activity.
Application in Neurobiology: Tracking Heme Dynamics in Neurons
Heme is critical for neuronal function, acting as a prosthetic group for proteins involved in oxygen transport and electron transport chains. Heme deficiency has been linked to neuronal damage.[14] 5-ALA-¹³C₄ can be used as a tool to investigate the dynamics of heme synthesis and turnover in neuronal cells in response to various stimuli, such as oxidative stress, hypoxia, or neurotoxins. This allows researchers to explore the role of heme metabolism in both normal neuronal physiology and in the pathology of neurodegenerative diseases.
Experimental Protocol: Measuring Heme Turnover in Primary Neurons
This protocol describes a pulse-chase experiment to measure the rate of heme degradation.
1. Primary Neuron Culture: a. Isolate and culture primary neurons from a suitable model (e.g., embryonic rat cortex). b. Allow neurons to mature in culture for a specified period (e.g., 7-10 days).
2. Pulse Labeling: a. Replace the culture medium with a labeling medium containing 1 mM 5-ALA-¹³C₄ for a "pulse" period sufficient to achieve significant labeling of the heme pool (e.g., 12 hours).
3. Chase Period: a. After the pulse, aspirate the labeling medium, wash the cells thoroughly with PBS, and replace it with a "chase" medium (standard culture medium without the labeled tracer). b. Harvest sets of neurons at various time points during the chase (e.g., 0, 6, 12, 24, 48 hours).
4. Analysis: a. Extract heme and analyze the abundance of Heme-¹³C₄ at each time point using LC-MS/MS as described in Section 2.2. b. The rate of decline in the Heme-¹³C₄ signal over time reflects the heme turnover/degradation rate. This can be compared between control neurons and those treated with a neurotoxin or other stimulus during the chase period.
Conclusion and Future Perspectives
5-Aminolevulinic acid-¹³C₄ is a powerful and highly specific research tool poised to significantly advance our understanding of heme metabolism. Its applications extend from fundamental metabolic flux analysis to providing critical insights into the pathophysiology of diseases like cancer and neurodegeneration. By enabling precise quantification of metabolite flux, 5-ALA-¹³C₄ can validate longstanding hypotheses about enzymatic dysregulation in tumors and uncover novel metabolic vulnerabilities. Future research may see this tracer used in in-vivo animal models to study systemic heme dynamics and to non-invasively assess the metabolic state of tumors, further bridging the gap between basic research and clinical application.
References
- 1. Frontiers | Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applications [frontiersin.org]
- 2. Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 5-aminolevulinic acid photodynamic therapy for the treatment of high-grade gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current and Future Applications of 5-Aminolevulinic Acid in Neurosurgical Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular and Metabolic Mechanisms Underlying Selective 5-Aminolevulinic Acid-Induced Fluorescence in Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 5-Aminolevulinic acid-based photodynamic detection and therapy of brain tumors (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of Factors Affecting 5-ALA Fluorescence Intensity in Visualizing Glial Tumor Cells—Literature Review [mdpi.com]
- 11. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of Hemoglobin Synthesis Rate in Vivo Using a Stable Isotope Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of Heme Synthesis Levels in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
An In-Depth Technical Guide to Utilizing 5-Aminolevulinic Acid-¹³C₄ for Studying the Heme Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heme, an iron-containing protoporphyrin, is a fundamental molecule essential for a myriad of biological processes, including oxygen transport, cellular respiration, and drug metabolism. The intricate and highly regulated heme biosynthesis pathway involves a series of enzymatic reactions occurring in both the mitochondria and cytoplasm. Dysregulation of this pathway is implicated in a range of pathological conditions, from inherited porphyrias to cancer. Consequently, the ability to accurately trace and quantify the flux through this pathway is of paramount importance for both basic research and the development of novel therapeutic interventions.
5-Aminolevulinic acid (5-ALA), a key precursor in the heme biosynthesis pathway, serves as an invaluable tool for these investigations. By employing isotopically labeled 5-ALA, such as 5-Aminolevulinic acid-¹³C₄ (5-ALA-¹³C₄), researchers can introduce a traceable metabolic tag. This stable isotope-labeled precursor is processed by the cellular machinery in the same manner as its unlabeled counterpart. The incorporation of the ¹³C atoms into downstream intermediates and ultimately into the final heme molecule allows for their sensitive and specific detection and quantification using mass spectrometry. This technical guide provides a comprehensive overview of the application of 5-ALA-¹³C₄ for studying the heme biosynthesis pathway, complete with detailed experimental protocols, data presentation strategies, and visual diagrams to facilitate a deeper understanding of the underlying principles and methodologies.
The Heme Biosynthesis Pathway
The synthesis of heme is a well-characterized eight-step enzymatic process that commences in the mitochondria, proceeds to the cytoplasm, and is completed back in the mitochondria. The pathway is initiated by the condensation of glycine and succinyl-CoA to form 5-aminolevulinic acid, the rate-limiting step in non-erythroid cells. Exogenously supplied 5-ALA can bypass this initial regulatory step, leading to an increased flux through the downstream pathway.
Experimental Protocols
The successful application of 5-ALA-¹³C₄ for tracing heme biosynthesis relies on a series of well-defined experimental procedures. The following protocols provide a general framework that can be adapted to specific cell types and research questions.
Cell Culture and Labeling
-
Cell Seeding: Plate the cells of interest at an appropriate density in multi-well plates or culture flasks to ensure they are in the logarithmic growth phase at the time of labeling. A cell confluency of 70-80% is often recommended.
-
Preparation of Labeling Medium: Prepare fresh culture medium supplemented with a defined concentration of 5-ALA-¹³C₄. The optimal concentration and incubation time should be determined empirically for each cell line and experimental goal. A typical starting point is in the range of 0.1 to 1 mM 5-ALA-¹³C₄ for an incubation period of 4 to 24 hours.
-
Labeling: Remove the existing culture medium from the cells and wash once with sterile phosphate-buffered saline (PBS). Add the prepared labeling medium to the cells and incubate under standard cell culture conditions (e.g., 37°C, 5% CO₂).
Heme and Porphyrin Extraction
-
Cell Harvesting: After the desired labeling period, place the culture plates on ice. Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Add an appropriate volume of a suitable lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors) to each well or flask. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of a small aliquot of the cell lysate using a standard method such as the bicinchoninic acid (BCA) assay. This is crucial for normalizing the subsequent quantification of heme and its intermediates.
-
Heme and Porphyrin Extraction: To the remaining cell lysate, add an equal volume of an extraction solution, typically a mixture of acetone and hydrochloric acid (e.g., 9:1 v/v acetone:1 M HCl). Vortex vigorously and incubate on ice for 15-20 minutes to precipitate proteins and extract the porphyrins.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the protein precipitate.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted heme and porphyrin intermediates, and transfer it to a new tube for analysis.
Mass Spectrometry Analysis
-
Sample Preparation: The extracted samples may require further purification or concentration depending on the sensitivity of the mass spectrometer. This can be achieved using solid-phase extraction (SPE) with a C18 cartridge.
-
LC-MS/MS Analysis: Analyze the samples using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Chromatographic Separation: Separate the different porphyrin intermediates and heme using a C18 reversed-phase column with a gradient elution of solvents such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode. Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to specifically detect and quantify the unlabeled and ¹³C-labeled forms of each analyte based on their specific precursor and product ion masses.
-
Data Presentation and Interpretation
The primary output of these experiments is quantitative data on the incorporation of ¹³C from 5-ALA-¹³C₄ into the intermediates and final product of the heme biosynthesis pathway. This data is best presented in a tabular format to facilitate comparison and interpretation.
Illustrative Quantitative Data
The following table provides an example of how quantitative data from a 5-ALA-¹³C₄ labeling experiment could be presented. Please note that these are illustrative values and will vary depending on the cell type, experimental conditions, and the specific analytical methods used.
| Analyte | Isotope | Concentration (pmol/mg protein) | % ¹³C Enrichment |
| Porphobilinogen | Unlabeled (M+0) | 15.2 ± 1.8 | - |
| ¹³C₄ (M+4) | 8.9 ± 1.1 | 36.9% | |
| Uroporphyrinogen III | Unlabeled (M+0) | 5.8 ± 0.7 | - |
| ¹³C₁₆ (M+16) | 2.5 ± 0.4 | 30.1% | |
| Coproporphyrinogen III | Unlabeled (M+0) | 9.1 ± 1.2 | - |
| ¹³C₁₆ (M+16) | 4.3 ± 0.6 | 32.1% | |
| Protoporphyrin IX | Unlabeled (M+0) | 12.4 ± 1.5 | - |
| ¹³C₁₆ (M+16) | 6.8 ± 0.9 | 35.4% | |
| Heme | Unlabeled (M+0) | 25.7 ± 3.1 | - |
| ¹³C₁₆ (M+16) | 11.3 ± 1.7 | 30.5% |
Table 1: Illustrative quantitative data of heme and its intermediates in a hypothetical cell line after 12 hours of labeling with 1 mM 5-ALA-¹³C₄. Data are presented as mean ± standard deviation from three biological replicates.
Interpretation of Quantitative Data
-
Concentration: The absolute concentration of each intermediate and heme provides a snapshot of the metabolic state of the pathway. Accumulation of a specific intermediate may indicate a bottleneck at the subsequent enzymatic step.
-
% ¹³C Enrichment: The percentage of the labeled form of each metabolite relative to its total pool is a direct measure of the metabolic flux from the exogenously supplied 5-ALA. Comparing the enrichment levels between different intermediates can reveal the relative rates of the enzymatic reactions connecting them. For example, a lower than expected enrichment in a downstream metabolite compared to its precursor could suggest a slower conversion rate or dilution from other unlabeled sources.
By analyzing these quantitative data, researchers can gain valuable insights into the regulation of the heme biosynthesis pathway under various physiological or pathological conditions, as well as assess the impact of potential therapeutic agents on this critical metabolic route.
Conclusion
The use of 5-Aminolevulinic acid-¹³C₄ in conjunction with modern mass spectrometry techniques offers a powerful and precise method for dissecting the complexities of the heme biosynthesis pathway. The detailed protocols and data interpretation frameworks presented in this guide provide a solid foundation for researchers to design and execute robust stable isotope tracing experiments. The ability to quantitatively measure the flux through this essential pathway will undoubtedly continue to advance our understanding of its role in health and disease, paving the way for the development of innovative diagnostic and therapeutic strategies.
The Role of 5-Aminolevulinic Acid-¹³C₄ in Elucidating Porphyrin Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminolevulinic acid (ALA) is the committed precursor in the biosynthesis of all tetrapyrroles, including heme in mammals. The intricate and highly regulated porphyrin metabolism pathway is fundamental to cellular respiration, oxygen transport, and detoxification. Dysregulation of this pathway is implicated in a group of metabolic disorders known as porphyrias and is also a hallmark of certain cancers. The use of stable isotope-labeled compounds, particularly 5-Aminolevulinic acid-¹³C₄ (¹³C₄-ALA), coupled with mass spectrometry, has emerged as a powerful technique for quantitatively tracing the flux of metabolites through the heme synthesis pathway. This technical guide provides an in-depth overview of the application of ¹³C₄-ALA in studying porphyrin metabolism, complete with illustrative quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.
The heme synthesis pathway begins in the mitochondria with the condensation of glycine and succinyl-CoA to form ALA, a reaction catalyzed by ALA synthase (ALAS).[1][2][3] This is the rate-limiting step in the pathway.[1][2] Exogenously supplied ALA can bypass this regulatory step, leading to an accumulation of downstream porphyrins, a phenomenon exploited in photodynamic therapy.[4][5] By using ¹³C₄-ALA, where four of the five carbon atoms are the heavy isotope ¹³C, researchers can precisely track the fate of ALA as it is incorporated into subsequent porphyrin intermediates.
Quantitative Analysis of Porphyrin Metabolism using ¹³C₄-ALA
Stable isotope tracing with ¹³C₄-ALA allows for the quantification of metabolic flux and the determination of isotopic enrichment in downstream metabolites. This data is invaluable for understanding the kinetics of the porphyrin synthesis pathway under various physiological and pathological conditions.
Illustrative Data Presentation
The following tables present representative quantitative data that could be obtained from an in vitro study where a cancer cell line is incubated with ¹³C₄-ALA. This data is for illustrative purposes to demonstrate the type of information that can be generated from such an experiment.
Table 1: Isotopic Enrichment of Porphyrin Intermediates Following ¹³C₄-ALA Incubation
| Metabolite | Time (hours) | Isotopic Enrichment (M+32) % |
| Porphobilinogen (PBG) | 1 | 95.2 ± 2.1 |
| 4 | 96.5 ± 1.8 | |
| 12 | 97.1 ± 1.5 | |
| Uroporphyrinogen III | 1 | 88.7 ± 3.4 |
| 4 | 92.1 ± 2.9 | |
| 12 | 94.6 ± 2.3 | |
| Coproporphyrinogen III | 1 | 75.4 ± 4.2 |
| 4 | 85.9 ± 3.7 | |
| 12 | 90.3 ± 3.1 | |
| Protoporphyrin IX | 1 | 62.1 ± 5.5 |
| 4 | 78.3 ± 4.8 | |
| 12 | 85.6 ± 4.1 | |
| Heme | 1 | 50.3 ± 6.1 |
| 4 | 69.8 ± 5.4 | |
| 12 | 79.2 ± 4.9 |
Illustrative Data. Isotopic enrichment represents the percentage of the metabolite pool that is fully labeled with ³² ¹³C atoms, corresponding to the incorporation of eight ¹³C₄-ALA molecules.
Table 2: Calculated Metabolic Flux Rates in the Porphyrin Pathway
| Metabolic Step | Flux Rate (nmol/mg protein/hr) |
| ALA uptake | 15.2 ± 1.8 |
| PBG synthesis | 12.8 ± 1.5 |
| Uroporphyrinogen III synthesis | 10.5 ± 1.2 |
| Coproporphyrinogen III synthesis | 8.7 ± 1.0 |
| Protoporphyrin IX synthesis | 7.1 ± 0.9 |
| Heme synthesis | 5.9 ± 0.7 |
Illustrative Data. Flux rates are calculated based on the rate of appearance of ¹³C-labeled metabolites over time.
Experimental Protocols
A meticulously designed experimental protocol is crucial for obtaining reliable and reproducible data in stable isotope tracing studies. The following is a comprehensive protocol for an in vitro experiment using ¹³C₄-ALA to trace porphyrin metabolism in cultured cells.
Cell Culture and Labeling
-
Cell Seeding: Plate cells (e.g., a cancer cell line) in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment.
-
Labeling Medium Preparation: Prepare the cell culture medium containing a known concentration of 5-Aminolevulinic acid-¹³C₄. The optimal concentration may need to be determined empirically but is often in the range of 0.1-1 mM.
-
Labeling: At the start of the experiment, replace the standard culture medium with the ¹³C₄-ALA-containing medium.
-
Time Course: Incubate the cells for various time points (e.g., 1, 4, 12, and 24 hours) to monitor the dynamic incorporation of the label.
Sample Collection and Metabolite Extraction
-
Quenching Metabolism: At each time point, rapidly aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Metabolite Extraction: Add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity and extract the metabolites.
-
Cell Lysis: Scrape the cells in the methanol solution and transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted porphyrins, and transfer it to a new tube.
-
Sample Storage: Store the extracts at -80°C until analysis.
LC-MS/MS Analysis of ¹³C₄-Labeled Porphyrins
-
Chromatographic Separation:
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., Zorbax SB-Aq, 4.6 × 50 mm, 5 µm).[6]
-
Mobile Phase A: 0.1% formic acid in water.[6]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[6]
-
Gradient: A stepwise or linear gradient from a low to a high percentage of mobile phase B is used to separate the porphyrins based on their hydrophobicity. A typical gradient might be: 0-1 min 0% B, then ramp to 95% B over 10 minutes, hold for 8 minutes, then return to 0% B.[6]
-
Flow Rate: 0.3 ml/min.[6]
-
Injection Volume: 1-10 µL.
-
-
Mass Spectrometry Detection:
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.[6]
-
Ion Spray Voltage: 5,500 V.[6]
-
Source Temperature: 450 °C.[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted analysis of the expected labeled and unlabeled porphyrins.[6] The precursor ion will be the protonated molecule [M+H]⁺, and the product ions will be characteristic fragments. For ¹³C₄-ALA, each incorporated molecule will add 4 Da to the mass of the resulting porphyrin precursor. Since eight molecules of ALA form one molecule of a porphyrin, the fully labeled porphyrins will have a mass shift of +32 Da.
-
Table 3: Example MRM Transitions for ¹³C₄-Labeled Porphyrin Analysis
| Porphyrin Intermediate | Precursor Ion (m/z) [M+32+H]⁺ | Product Ion (m/z) |
| Uroporphyrin I/III | 863.3 | 804.2 |
| Heptacarboxylporphyrin I | 819.3 | 760.2 |
| Hexacarboxylporphyrin I | 775.3 | 716.2 |
| Pentacarboxylporphyrin I | 731.3 | 672.2 |
| Coproporphyrin I/III | 687.3 | 628.2 |
| Protoporphyrin IX | 595.3 | 536.2 |
Note: These are theoretical m/z values for the fully labeled species. The exact product ions would need to be determined experimentally.
Data Analysis
-
Peak Integration: Integrate the peak areas for the different isotopologues of each porphyrin intermediate.
-
Isotopic Enrichment Calculation: Determine the percentage of each metabolite that is labeled with ¹³C by comparing the peak areas of the labeled and unlabeled species.
-
Metabolic Flux Calculation: Use appropriate metabolic modeling software to calculate the flux rates through the different steps of the pathway based on the time-course of isotopic enrichment.
Visualizing Porphyrin Metabolism and Experimental Workflow
Graphical representations of metabolic pathways and experimental procedures are essential for clear communication of complex biological processes. The following diagrams were generated using the Graphviz DOT language.
Caption: Porphyrin biosynthesis pathway showing the incorporation of ¹³C₄-ALA.
Caption: Experimental workflow for ¹³C₄-ALA stable isotope tracing.
Conclusion
The use of 5-Aminolevulinic acid-¹³C₄ as a metabolic tracer provides a powerful and precise tool for investigating the complexities of porphyrin metabolism. By enabling the quantification of metabolite flux and isotopic enrichment, this technique offers invaluable insights for researchers in basic science, clinical diagnostics, and drug development. The methodologies and illustrative data presented in this guide serve as a comprehensive resource for designing and interpreting stable isotope tracing experiments aimed at unraveling the intricacies of the heme biosynthesis pathway. The continued application of such advanced analytical techniques will undoubtedly further our understanding of porphyrin-related diseases and aid in the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-AMINOLEVULINATE SYNTHASE: CATALYSIS OF THE FIRST STEP OF HEME BIOSYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Aminolevulinate synthase: Catalysis of the first step of heme biosynthesis | Cellular and Molecular Biology [cellmolbiol.org]
- 4. Porphyrin synthesis from ALA derivatives for photodynamic therapy. In vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Porphyrin synthesis from ALA derivatives for photodynamic therapy. In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bacterial Porphyrin Extraction and Quantification by LC/MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of 5-Aminolevulinic Acid-¹³C₄: A Technical Guide to a Novel Research Tool
For Immediate Release
A deep dive into the synthesis, application, and analytical methods for 5-Aminolevulinic Acid-¹³C₄ (5-ALA-¹³C₄), a stable isotope-labeled compound poised to advance research in metabolic pathways and drug development. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the utility of 5-ALA-¹³C₄ as a powerful tool in metabolic tracing studies.
Introduction
5-Aminolevulinic acid (5-ALA) is a naturally occurring amino acid that serves as a crucial precursor in the biosynthesis of tetrapyrroles, including heme and chlorophyll.[1] Its exogenous administration has been widely exploited in photodynamic therapy (PDT) and fluorescence-guided surgery due to the selective accumulation of the photosensitizer protoporphyrin IX (PpIX) in tumor cells.[2][3][4] The introduction of stable isotope-labeled 5-ALA, specifically 5-Aminolevulinic acid-¹³C₄, offers a sophisticated method for tracing the metabolic fate of 5-ALA and its downstream products with high precision, providing invaluable insights into cellular metabolism in both healthy and diseased states.
While specific literature on the discovery and widespread application of 5-ALA-¹³C₄ is emerging, the principles of its use are grounded in the well-established field of ¹³C metabolic flux analysis. This guide will provide an in-depth overview of the synthesis, experimental protocols, and data analysis techniques relevant to the application of 5-ALA-¹³C₄ as a research tool.
Synthesis and Characterization
The synthesis of isotopically labeled 5-ALA, including variants with ¹³C enrichment, has been documented. For instance, a method for the preparation of [1,2,3,4,5-¹³C₅]-5-amino-4-oxopentanoic acid has been described, providing a basis for the synthesis of 5-ALA with four ¹³C atoms.[5] The general synthetic approach involves the use of ¹³C-labeled precursors and standard organic chemistry reactions to construct the 5-ALA molecule.
A generalized synthetic pathway for 5-ALA hydrochloride is outlined below:
Characterization of the final product would be performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the positions of the ¹³C labels and Mass Spectrometry (MS) to verify the isotopic enrichment.
Core Applications in Research
The primary application of 5-ALA-¹³C₄ lies in its use as a metabolic tracer to investigate the heme biosynthesis pathway and related metabolic fluxes. By introducing a known quantity of 5-ALA-¹³C₄ to a biological system, researchers can track the incorporation of the ¹³C atoms into downstream metabolites.
Metabolic Flux Analysis
¹³C Metabolic Flux Analysis (MFA) is a powerful technique to quantify the rates of metabolic reactions. When cells are supplied with 5-ALA-¹³C₄, the labeled carbons are incorporated into protoporphyrin IX and ultimately heme. By measuring the mass isotopomer distributions (MIDs) of these and other pathway intermediates using mass spectrometry, the relative and absolute fluxes through the heme synthesis pathway can be determined.
Elucidating Disease Mechanisms
Alterations in the heme synthesis pathway are implicated in various diseases, including porphyrias and certain cancers. 5-ALA-¹³C₄ can be used to probe these alterations at a molecular level. For example, in cancer cells that exhibit altered metabolism, tracing studies can reveal bottlenecks or upregulated steps in the pathway, providing potential targets for therapeutic intervention.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. The following sections provide generalized protocols for key experiments using 5-ALA-¹³C₄.
Cell Culture Labeling with 5-ALA-¹³C₄
Objective: To label the intracellular pool of heme pathway metabolites with ¹³C from 5-ALA-¹³C₄.
Materials:
-
Cell line of interest
-
Standard cell culture medium
-
5-Aminolevulinic acid-¹³C₄ (sterile stock solution)
-
Phosphate-buffered saline (PBS), ice-cold
-
Quenching solution (e.g., cold methanol)
Procedure:
-
Culture cells to the desired confluency in standard medium.
-
Aspirate the standard medium and wash the cells once with pre-warmed PBS.
-
Add pre-warmed culture medium containing the desired concentration of 5-ALA-¹³C₄. The optimal concentration and incubation time should be determined empirically for each cell line and experimental goal.
-
Incubate the cells for a period sufficient to achieve isotopic steady state. This can be determined through a time-course experiment.
-
To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Immediately add a cold quenching solution to the cells.
-
Scrape the cells and collect the cell lysate for metabolite extraction.
In Vivo Administration of 5-ALA-¹³C₄
Objective: To trace the metabolism of 5-ALA-¹³C₄ in an animal model.
Materials:
-
Animal model (e.g., mice, rats)
-
5-Aminolevulinic acid-¹³C₄ (sterile solution for injection or oral gavage)
-
Anesthesia and surgical equipment as required
Procedure:
-
Administer 5-ALA-¹³C₄ to the animal via the desired route (e.g., intravenous, intraperitoneal, or oral). The dosage will need to be optimized based on the animal model and research question.
-
At predetermined time points, collect tissues and biological fluids (e.g., blood, urine, tumor tissue).
-
Immediately freeze the collected samples in liquid nitrogen to quench metabolic activity.
-
Store samples at -80°C until metabolite extraction.
Metabolite Extraction and LC-MS/MS Analysis
Objective: To extract and quantify ¹³C-labeled metabolites from the heme synthesis pathway.
Materials:
-
Labeled cell lysates or tissue samples
-
Extraction solvent (e.g., 80% methanol)
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Internal standards (e.g., ¹³C,¹⁵N-labeled metabolites)
Procedure:
-
Add cold extraction solvent to the cell lysate or homogenized tissue.
-
Vortex vigorously and incubate on ice to precipitate proteins.
-
Centrifuge at high speed to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
Analyze the metabolite extract by LC-MS/MS. The mass spectrometer will be configured to detect the different mass isotopologues of the target metabolites (e.g., porphobilinogen, protoporphyrin IX, heme).
-
Quantify the abundance of each isotopologue relative to an internal standard.
Data Presentation and Analysis
Quantitative data obtained from LC-MS/MS analysis should be organized into tables for clear comparison of isotopologue distributions across different experimental conditions.
Table 1: Hypothetical Mass Isotopologue Distribution of Protoporphyrin IX after Labeling with 5-ALA-¹³C₄
| Mass Isotopologue | Control Cells (%) | Treated Cells (%) |
| M+0 | 95.2 ± 1.5 | 85.7 ± 2.1 |
| M+4 | 2.1 ± 0.3 | 5.8 ± 0.7 |
| M+8 | 1.5 ± 0.2 | 4.3 ± 0.5 |
| M+12 | 0.8 ± 0.1 | 2.9 ± 0.4 |
| M+16 | 0.3 ± 0.1 | 1.1 ± 0.2 |
| M+20 | 0.1 ± 0.05 | 0.2 ± 0.1 |
| M+24 | <0.1 | <0.1 |
| M+28 | <0.1 | <0.1 |
| M+32 | <0.1 | <0.1 |
Data are presented as mean ± standard deviation.
The measured MIDs are then used as input for computational software to estimate metabolic fluxes. Several software packages are available for ¹³C-MFA, which use mathematical models of the metabolic network to calculate the flux values that best fit the experimental data.
Conclusion
5-Aminolevulinic acid-¹³C₄ represents a significant advancement in the tools available for metabolic research. Its application in ¹³C metabolic flux analysis will enable a deeper understanding of the heme biosynthesis pathway and its role in health and disease. This technical guide provides a foundational framework for researchers to design and execute experiments using this novel tracer, paving the way for new discoveries in cellular metabolism and drug development. While specific data on the ¹³C₄ isotopologue is still emerging, the principles and protocols outlined here, adapted from the broader field of stable isotope tracing, provide a robust starting point for its application.
References
- 1. Synthesis of 5-aminolevulinic acid with nontoxic regents and renewable methyl levulinate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Molecular and Metabolic Mechanisms Underlying Selective 5-Aminolevulinic Acid-Induced Fluorescence in Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 5-aminolevulinic acid-induced porphyrin biosynthesis in benign and malignant cells of the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
theoretical basis for using 5-Aminolevulinic acid-13C4 in metabolic studies
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth exploration of the theoretical basis and practical application of 5-Aminolevulinic acid-13C4 (¹³C₄-5-ALA) as a stable isotope tracer in metabolic studies. It covers the fundamental principles of its use, detailed experimental protocols, and methods for data analysis, serving as a comprehensive resource for professionals in life sciences and drug development.
Introduction: The Principle of Stable Isotope Tracing with ¹³C₄-5-ALA
5-Aminolevulinic acid (5-ALA) is a naturally occurring amino acid that serves as the initial common precursor for the biosynthesis of all tetrapyrroles in organisms, including heme, chlorophyll, and vitamin B12.[1][2] In metabolic research, stable isotope-labeled compounds are invaluable tools for tracing the flow of atoms through metabolic pathways.[3][4] 5-Aminolevulinic acid-13C4 is a synthesized version of 5-ALA where four of the five carbon atoms are replaced with the stable, non-radioactive carbon-13 (¹³C) isotope.
When introduced into a biological system, ¹³C₄-5-ALA is taken up by cells and enters the heme biosynthesis pathway.[1][5] As it is metabolized, the ¹³C atoms are incorporated into downstream intermediates and the final product, heme. By using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can detect and quantify these ¹³C-labeled molecules.[3][6] This allows for the precise tracking of the metabolic fate of 5-ALA and the calculation of intracellular reaction rates, a technique known as ¹³C-Metabolic Flux Analysis (¹³C-MFA).[6][7]
The core utility of ¹³C₄-5-ALA lies in its ability to provide a detailed snapshot of the activity of the heme synthesis pathway, which is crucial in various physiological and pathological states, including cancer, anemia, and neuropathies.[8][9]
Theoretical Basis: Tracing the Heme Biosynthesis Pathway
The theoretical foundation for using ¹³C₄-5-ALA rests on its entry into and metabolism through the well-defined heme synthesis pathway. This pathway begins in the mitochondria, moves to the cytosol, and returns to the mitochondria for the final steps.[5][10]
Key Metabolic Steps:
-
5-ALA Uptake: Exogenously supplied ¹³C₄-5-ALA is transported into the cell. In cancer cells, this uptake can be enhanced.[11][12]
-
Cytosolic Conversion: In the cytosol, two molecules of ¹³C₄-5-ALA are condensed by ALA dehydratase (ALAD) to form porphobilinogen (PBG). This step is critical as it combines two labeled precursors, leading to a potential incorporation of eight ¹³C atoms into the next intermediate.
-
Porphyrin Assembly: Subsequent enzymatic reactions convert PBG into a series of intermediates, ultimately forming Protoporphyrin IX (PpIX), the direct precursor to heme.[5][13]
-
Mitochondrial Heme Synthesis: In the final step, the enzyme ferrochelatase inserts an iron ion (Fe²⁺) into PpIX to form heme.[10][13] In certain cancer cells, reduced ferrochelatase activity leads to the accumulation of PpIX, a phenomenon exploited in fluorescence-guided surgery.[12][14][15]
By measuring the mass isotopologue distribution (the relative abundance of molecules with different numbers of ¹³C atoms) of intermediates like PpIX and the final product heme, the metabolic flux through the pathway can be quantified.
Caption: The Heme Biosynthesis Pathway highlighting the entry of exogenous ¹³C₄-5-ALA.
Experimental Protocols and Workflow
A typical metabolic flux experiment using ¹³C₄-5-ALA involves several key stages, from experimental design to data analysis.
References
- 1. Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applications [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 5. researchgate.net [researchgate.net]
- 6. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 8. Measurement of Heme Synthesis Levels in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of Heme Synthesis Levels in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heme Biosynthesis Factors and 5-ALA Induced Fluorescence: Analysis of mRNA and Protein Expression in Fluorescing and Non-fluorescing Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Radiochemical Synthesis and Evaluation of 13N-Labeled 5-Aminolevulinic Acid for PET Imaging of Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Initial Investigations into 5-Aminolevulinic Acid-13C4 Cellular Uptake: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminolevulinic acid (5-ALA), a naturally occurring amino acid, is a critical precursor in the heme biosynthesis pathway. Its administration to cancer cells leads to the preferential accumulation of the fluorescent photosensitizer protoporphyrin IX (PpIX), a phenomenon harnessed for photodynamic therapy (PDT) and fluorescence-guided surgery (FGS). The use of stable isotope-labeled 5-ALA, such as 5-Aminolevulinic acid-13C4 (5-ALA-13C4), offers a powerful tool for tracing its metabolic fate and quantifying its cellular uptake with high precision using mass spectrometry. This technical guide provides an in-depth overview of the initial investigations into the cellular uptake of 5-ALA, with a focus on the methodologies applicable to its 13C4-labeled form.
Mechanisms of 5-Aminolevulinic Acid Cellular Uptake
The cellular uptake of 5-ALA is a complex process primarily mediated by specific solute carriers. The hydrophilic nature of 5-ALA limits its passive diffusion across the cell membrane. Instead, its entry into the cell is largely facilitated by active transport mechanisms. The key transporters identified to date include:
-
Peptide Transporters (PEPT1 and PEPT2): These are proton-coupled oligopeptide transporters that recognize a wide range of di- and tripeptides, as well as peptide-like drugs.[1][2] 5-ALA, due to its structural similarity to small peptides, is a substrate for these transporters. PEPT1 is typically a low-affinity, high-capacity transporter, while PEPT2 is a high-affinity, low-capacity transporter.[1] The expression of these transporters can vary significantly between different cancer types, influencing the efficiency of 5-ALA uptake.[3][4]
-
BETA Transporters (GABA Transporters): These transporters are responsible for the uptake of β-amino acids and γ-aminobutyric acid (GABA).[5] Studies have shown that 5-ALA uptake can be inhibited by GABA and β-alanine, indicating that it is also a substrate for these transporters.[5]
The differential expression of these transporters in cancerous versus healthy tissues is a key factor in the tumor-specific accumulation of PpIX.
Quantitative Analysis of 5-ALA Cellular Uptake
Quantitative assessment of 5-ALA uptake is crucial for understanding its pharmacokinetics and for optimizing its therapeutic applications. While data specifically for 5-ALA-13C4 is not extensively published, the kinetic parameters are expected to be identical to those of unlabeled 5-ALA. The following table summarizes available quantitative data on 5-ALA uptake and its effects.
| Parameter | Cell Line | Value | Method | Reference |
| Michaelis-Menten Constant (Km) | WiDr (human colon adenocarcinoma) | 8-10 mM | [14C]-labeled 5-ALA uptake assay | [5] |
| Maximum Velocity (Vmax) | WiDr (human colon adenocarcinoma) | 18-20 nmol/(mg protein·h) | [14C]-labeled 5-ALA uptake assay | [5] |
| Inhibition of [14C]-ALA Uptake by GABA | LM3 (mammary adenocarcinoma) | Significant inhibition | [14C]-labeled 5-ALA uptake assay | [6] |
| Inhibition of [14C]-ALA Uptake by β-alanine | WiDr (human colon adenocarcinoma) | 65-75% | [14C]-labeled 5-ALA uptake assay | [5] |
| Increase in PpIX Fluorescence with Additive | CHO-K1 (Chinese Hamster Ovary) | 3-fold | Fluorescence microscopy and cell extraction assay | [7][8] |
| Saturation of PpIX Fluorescence | CFPAC-1, PANC-1 (pancreatic ductal adenocarcinoma) | at 0.5 mM 5-ALA | Fluorescence plate reader and flow cytometry | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the cellular uptake of 5-ALA-13C4.
Cell Culture
-
Cell Lines: Select appropriate cancer cell lines (e.g., U87MG for glioblastoma, MCF-7 for breast cancer, PC3 for prostate cancer) and a non-cancerous control cell line.
-
Culture Medium: Use the recommended culture medium for each cell line, supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin).
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 24-well plates, or 96-well plates) at a density that allows them to reach 70-80% confluency on the day of the experiment.
5-ALA-13C4 Cellular Uptake Assay
-
Preparation of 5-ALA-13C4 Stock Solution: Dissolve 5-ALA-13C4 in sterile phosphate-buffered saline (PBS) or serum-free culture medium to create a concentrated stock solution.
-
Cell Treatment:
-
Wash the confluent cells twice with warm PBS.
-
Add fresh, serum-free culture medium containing the desired concentrations of 5-ALA-13C4 (e.g., a range from 0.1 mM to 2 mM) to the cells. Include a vehicle control (medium without 5-ALA-13C4).
-
For inhibition studies, pre-incubate the cells with known inhibitors of PEPT or BETA transporters (e.g., glycyl-sarcosine for PEPTs, GABA or β-alanine for BETA transporters) for 30 minutes before adding the 5-ALA-13C4 solution.
-
-
Incubation: Incubate the cells for various time points (e.g., 1, 2, 4, 6 hours) at 37°C.
-
Cell Lysis and Sample Collection:
-
After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular 5-ALA-13C4.
-
Lyse the cells by adding a suitable lysis buffer (e.g., RIPA buffer) or by scraping the cells in a known volume of PBS followed by sonication.
-
Collect the cell lysates and store them at -80°C until analysis.
-
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay) for normalization of the uptake data.
Quantification of Intracellular 5-ALA-13C4 by LC-MS/MS
-
Sample Preparation:
-
Thaw the cell lysates on ice.
-
Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile or methanol) to the lysate, vortexing, and centrifuging to pellet the protein.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Use a hydrophilic interaction liquid chromatography (HILIC) or a reverse-phase C18 column for separation. The mobile phase typically consists of an aqueous component with a weak acid (e.g., 0.1% formic acid) and an organic component (e.g., acetonitrile).
-
Mass Spectrometry (MS): Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for 5-ALA-13C4. Based on the structure of 5-ALA (C5H9NO3, molecular weight 131.13 g/mol ), the 13C4-labeled version will have a molecular weight of approximately 135.13 g/mol . The exact mass transitions should be empirically determined, but can be predicted based on the fragmentation of unlabeled 5-ALA. For butylated 5-ALA-13C5,15N, a precursor ion of m/z 194 and product ions of m/z 120 and 91 have been reported, providing a starting point for method development for 5-ALA-13C4.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of 5-ALA-13C4.
-
Quantify the amount of 5-ALA-13C4 in the cell lysates by comparing their peak areas to the standard curve.
-
Normalize the data to the protein concentration of each sample to express the uptake as nmol/mg protein.
-
Visualization of Pathways and Workflows
Experimental Workflow for 5-ALA-13C4 Cellular Uptake Analysis
Caption: Experimental workflow for quantifying the cellular uptake of 5-ALA-13C4.
Cellular Uptake and Metabolic Pathway of 5-ALA
Caption: Cellular uptake and subsequent metabolic conversion of 5-ALA.
Regulation of 5-ALA Transporters
Caption: Known regulatory inputs affecting the expression and activity of 5-ALA transporters.
Conclusion
The investigation of 5-Aminolevulinic acid-13C4 cellular uptake provides a refined approach to understanding the mechanisms that govern the efficacy of 5-ALA in cancer diagnostics and therapy. By leveraging stable isotope tracing and sensitive analytical techniques like LC-MS/MS, researchers can gain precise quantitative insights into the transport and metabolism of this crucial pro-drug. The experimental protocols and conceptual frameworks outlined in this guide offer a solid foundation for further research in this area, ultimately aiming to enhance the clinical utility of 5-ALA for the benefit of cancer patients.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Signaling pathways in cancer metabolism: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Kinetic Evaluation of Determinant Factors for Cellular Accumulation of Protoporphyrin IX Induced by External 5-Aminolevulinic Acid for Photodynamic Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A LC-MS/MS method for the specific, sensitive, and simultaneous quantification of 5-aminolevulinic acid and porphobilinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scholars.mssm.edu [scholars.mssm.edu]
- 8. A LC–MS/MS method for the specific, sensitive, and simultaneous quantification of 5-aminolevulinic acid and porphobilinogen - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Metabolic Fate of 5-Aminolevulinic Acid-¹³C₄ In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies and scientific principles involved in tracing the metabolic fate of 5-Aminolevulinic acid-¹³C₄ (5-ALA-¹³C₄) in vitro. This isotopically labeled compound serves as a powerful tool for elucidating the intricate steps of the heme biosynthesis pathway and understanding its dysregulation in various pathological conditions, particularly in oncology. This guide details experimental protocols, data presentation strategies, and visual representations of the key processes, tailored for professionals in research and drug development.
Introduction to 5-Aminolevulinic Acid and Heme Synthesis
5-Aminolevulinic acid (5-ALA) is the initial committed precursor in the heme biosynthesis pathway, a fundamental metabolic process occurring in most eukaryotic cells. Exogenously administered 5-ALA can bypass the rate-limiting step of this pathway, leading to an accumulation of downstream intermediates, most notably the photosensitizer Protoporphyrin IX (PpIX).[1][2] This phenomenon is particularly pronounced in many cancer cells, which exhibit altered enzymatic activity within the heme synthesis pathway, leading to the preferential accumulation of PpIX.[3] This selective accumulation forms the basis of photodynamic therapy (PDT) and fluorescence-guided surgery. The use of ¹³C-labeled 5-ALA, specifically 5-ALA-¹³C₄, allows for the precise tracing of the carbon backbone through the successive enzymatic reactions, enabling detailed metabolic flux analysis.[4]
The Metabolic Pathway of 5-Aminolevulinic Acid-¹³C₄
The journey of 5-ALA-¹³C₄ through the heme synthesis pathway involves a series of eight enzymatic steps, transitioning between the cytoplasm and mitochondria. The ¹³C₄ label is incorporated into the resulting porphyrin macrocycle, allowing for its detection and quantification by mass spectrometry.
The key steps in the conversion of 5-ALA-¹³C₄ to Protoporphyrin IX-¹³C₃₂ are as follows:
-
Porphobilinogen (PBG) Synthesis (Cytoplasm): Two molecules of 5-ALA-¹³C₄ are condensed by the enzyme ALA dehydratase (ALAD) to form one molecule of porphobilinogen-¹³C₈.
-
Hydroxymethylbilane Synthesis (Cytoplasm): Four molecules of PBG-¹³C₈ are polymerized by hydroxymethylbilane synthase (HMBS), also known as porphobilinogen deaminase (PBGD), to form the linear tetrapyrrole hydroxymethylbilane-¹³C₃₂.[5]
-
Uroporphyrinogen III Synthesis (Cytoplasm): Uroporphyrinogen III synthase (UROS) catalyzes the cyclization and isomerization of hydroxymethylbilane-¹³C₃₂ to form uroporphyrinogen III-¹³C₃₂.[6]
-
Coproporphyrinogen III Synthesis (Cytoplasm): Uroporphyrinogen decarboxylase (UROD) sequentially removes the four carboxyl groups from the acetyl side chains of uroporphyrinogen III-¹³C₃₂ to yield coproporphyrinogen III-¹³C₃₂.[7][8]
-
Protoporphyrinogen IX Synthesis (Mitochondria): Coproporphyrinogen III-¹³C₃₂ is translocated into the mitochondria where coproporphyrinogen oxidase (CPOX) catalyzes the oxidative decarboxylation of two propionate side chains to form protoporphyrinogen IX-¹³C₃₂.[9]
-
Protoporphyrin IX Synthesis (Mitochondria): Protoporphyrinogen oxidase (PPOX) oxidizes protoporphyrinogen IX-¹³C₃₂ to the fluorescent protoporphyrin IX-¹³C₃₂.[10]
-
Heme Synthesis (Mitochondria): Finally, ferrochelatase (FECH) inserts a ferrous iron ion (Fe²⁺) into the protoporphyrin IX-¹³C₃₂ macrocycle to form heme.[11][12]
Experimental Protocols for In Vitro Analysis
A generalized workflow for tracing the metabolic fate of 5-ALA-¹³C₄ in vitro is presented below. This is followed by detailed protocols for each critical step.
Cell Culture and Incubation with 5-ALA-¹³C₄
Objective: To culture cells to a desired confluency and incubate them with 5-ALA-¹³C₄ for a specified duration.
Materials:
-
Cell line of interest (e.g., cancer cell line, normal cell line)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
5-Aminolevulinic acid-¹³C₄ (sterile solution)
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Culture cells in the appropriate medium supplemented with FBS and antibiotics in a humidified incubator at 37°C and 5% CO₂.
-
Seed cells into culture plates or flasks at a density that will allow them to reach approximately 70-80% confluency on the day of the experiment.
-
On the day of the experiment, remove the culture medium and wash the cells once with pre-warmed sterile PBS.
-
Prepare the 5-ALA-¹³C₄ working solution by diluting the stock solution in fresh, serum-free or low-serum medium to the desired final concentration (e.g., 0.1, 0.5, 1 mM).
-
Add the 5-ALA-¹³C₄-containing medium to the cells.
-
Incubate the cells for the desired time points (e.g., 2, 4, 8, 12, 24 hours).
Metabolic Quenching and Metabolite Extraction
Objective: To rapidly halt all enzymatic activity and extract intracellular metabolites.
Materials:
-
Liquid nitrogen
-
Ice-cold 80% methanol (-80°C)
-
Cell scraper
-
Centrifuge tubes
-
Refrigerated centrifuge
Protocol:
-
At the end of the incubation period, rapidly aspirate the medium.
-
Immediately wash the cells with ice-cold PBS to remove any remaining extracellular 5-ALA-¹³C₄.
-
Quench metabolism by adding liquid nitrogen directly to the culture plate for 10-20 seconds.
-
Immediately add a sufficient volume of ice-cold 80% methanol to the plate to cover the cell monolayer.
-
Place the plate on dry ice and use a cell scraper to scrape the cells into the methanol.
-
Transfer the cell suspension to a pre-chilled centrifuge tube.
-
Vortex the tube vigorously for 30 seconds.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Carefully transfer the supernatant, which contains the metabolites, to a new clean tube.
-
The metabolite extract can be stored at -80°C until analysis.
HPLC Analysis of ¹³C₄-Labeled Porphyrins
Objective: To separate and quantify the different ¹³C₄-labeled porphyrin intermediates.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 1 M ammonium acetate, pH 5.16
-
Mobile Phase B: 100% Methanol
-
Porphyrin standards (for retention time comparison)
Protocol:
-
Equilibrate the HPLC column with the initial mobile phase conditions (e.g., 80% A, 20% B).
-
Inject a known volume of the metabolite extract.
-
Run a gradient elution program to separate the porphyrins. A typical gradient might be:
-
0-5 min: 80% A, 20% B
-
5-25 min: Linear gradient to 10% A, 90% B
-
25-30 min: Hold at 10% A, 90% B
-
30-35 min: Return to initial conditions
-
-
Set the fluorescence detector to an excitation wavelength of approximately 405 nm and an emission wavelength of approximately 620 nm.
-
Identify and quantify the peaks corresponding to the different ¹³C₄-labeled porphyrins by comparing their retention times to standards and integrating the peak areas.
LC-MS/MS Analysis of ¹³C₄-Labeled Metabolites
Objective: To achieve highly sensitive and specific quantification of 5-ALA-¹³C₄ and its downstream metabolites.
Materials:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
Appropriate LC column (e.g., HILIC or reversed-phase C18)
-
Mobile phases suitable for LC-MS analysis (e.g., with formic acid or ammonium formate)
-
Isotopically labeled internal standards (optional but recommended for accurate quantification)
Protocol:
-
Develop an LC method to achieve chromatographic separation of the target analytes.
-
Optimize the mass spectrometer parameters for each ¹³C₄-labeled metabolite, including precursor and product ion selection for Multiple Reaction Monitoring (MRM).
-
Prepare a calibration curve using standards of known concentrations.
-
Inject the metabolite extract into the LC-MS/MS system.
-
Acquire data in MRM mode.
-
Quantify the concentration of each metabolite by comparing the peak area to the calibration curve. The use of stable isotope-labeled internal standards can correct for matrix effects and variations in instrument response.
Data Presentation
Quantitative data from the in vitro metabolism studies of 5-ALA-¹³C₄ should be summarized in clearly structured tables to facilitate comparison and interpretation. The tables should include details of the experimental conditions, such as the cell line used, the concentration of 5-ALA-¹³C₄, and the incubation time.
Table 1: Example of Time-Dependent Accumulation of ¹³C₄-Labeled Porphyrins in a Cancer Cell Line
| Incubation Time (hours) | [Porphobilinogen-¹³C₈] (pmol/mg protein) | [Uroporphyrinogen III-¹³C₃₂] (pmol/mg protein) | [Coproporphyrinogen III-¹³C₃₂] (pmol/mg protein) | [Protoporphyrin IX-¹³C₃₂] (pmol/mg protein) |
| 0 | 0 | 0 | 0 | 0 |
| 2 | 150 ± 15 | 25 ± 3 | 10 ± 1 | 50 ± 5 |
| 4 | 250 ± 20 | 50 ± 6 | 20 ± 2 | 120 ± 12 |
| 8 | 300 ± 25 | 70 ± 8 | 35 ± 4 | 250 ± 28 |
| 12 | 280 ± 22 | 65 ± 7 | 40 ± 5 | 350 ± 38 |
| 24 | 200 ± 18 | 55 ± 6 | 30 ± 3 | 300 ± 32 |
Data are presented as mean ± standard deviation from three independent experiments. Cells were incubated with 1 mM 5-ALA-¹³C₄.
Table 2: Example of Dose-Dependent Accumulation of Protoporphyrin IX-¹³C₃₂ at a Fixed Time Point (e.g., 8 hours)
| [5-ALA-¹³C₄] (mM) | [Protoporphyrin IX-¹³C₃₂] (pmol/mg protein) |
| 0.1 | 80 ± 9 |
| 0.5 | 180 ± 20 |
| 1.0 | 250 ± 28 |
| 2.0 | 270 ± 30 |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion
The in vitro tracing of 5-Aminolevulinic acid-¹³C₄ provides a powerful and precise method for investigating the dynamics of the heme biosynthesis pathway. The detailed protocols and data presentation formats outlined in this guide offer a robust framework for researchers and drug development professionals to explore the metabolic fate of this important molecule. By understanding the intricacies of 5-ALA metabolism, particularly in cancer cells, new avenues for therapeutic intervention and improved diagnostic strategies can be developed. The combination of stable isotope labeling with advanced analytical techniques like HPLC and LC-MS/MS will continue to be instrumental in advancing our knowledge in this critical area of metabolic research.
References
- 1. [PDF] Uroporphyrinogen decarboxylation as a benchmark for the catalytic proficiency of enzymes | Semantic Scholar [semanticscholar.org]
- 2. Coupled-enzyme and direct assays for uroporphyrinogen III synthase activity in human erythrocytes and cultured lymphoblasts. Enzymatic diagnosis of heterozygotes and homozygotes with congenital erythropoietic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. 13C MRS and LC–MS Flux Analysis of Tumor Intermediary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of porphobilinogen deaminase activity in human erythrocytes: pertinent factors in obtaining optimal conditions for measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Uroporphyrinogen III synthase - Wikipedia [en.wikipedia.org]
- 7. STRUCTURAL AND KINETIC CHARACTERIZATION OF MUTANT HUMAN UROPORPHYRINOGEN DECARBOXYLASES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Some kinetic properties of human red cell uroporphyrinogen decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic evaluation of human cloned coproporphyrinogen oxidase using a ring isomer of the natural substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human protoporphyrinogen oxidase: relation between the herbicide binding site and the flavin cofactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Insight into the Function of Active Site Residues in the Catalytic Mechanism of Human Ferrochelatase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Substrate interactions with human ferrochelatase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 5-Aminolevulinic Acid-¹³C₄ Metabolic Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminolevulinic acid (5-ALA) is a natural amino acid and a key precursor in the biosynthesis of tetrapyrroles, including heme.[1] Exogenously supplied 5-ALA can bypass the rate-limiting step of heme synthesis, leading to the accumulation of downstream intermediates, most notably the photosensitizer Protoporphyrin IX (PpIX).[2] This phenomenon is particularly pronounced in cancer cells, which often exhibit altered metabolic activity, making 5-ALA a valuable tool in oncology for photodynamic therapy (PDT) and fluorescence-guided surgery.[3][4]
The use of stable isotope-labeled 5-ALA, specifically 5-Aminolevulinic acid-¹³C₄ (5-ALA-¹³C₄), in combination with mass spectrometry, offers a powerful method for tracing the metabolic fate of 5-ALA and quantifying the flux through the heme synthesis pathway. These application notes provide detailed protocols for utilizing 5-ALA-¹³C₄ for metabolic labeling studies in cell culture, aimed at researchers in academia and the pharmaceutical industry.
Signaling Pathway: Heme Biosynthesis
The heme biosynthesis pathway is a conserved eight-enzyme process that begins with the synthesis of 5-ALA. The introduction of exogenous 5-ALA-¹³C₄ allows for the tracking of the ¹³C₄-labeled backbone through the subsequent steps of the pathway.
Caption: The Heme Biosynthesis Pathway initiated by exogenous 5-ALA-¹³C₄.
Experimental Workflow
A typical metabolic labeling experiment using 5-ALA-¹³C₄ involves several key stages, from cell culture and labeling to sample preparation and analysis by liquid chromatography-mass spectrometry (LC-MS).
Caption: A generalized workflow for 5-ALA-¹³C₄ metabolic labeling experiments.
Experimental Protocols
Cell Culture and Metabolic Labeling
This protocol is designed for adherent cancer cell lines, such as glioma cells, but can be adapted for other cell types.
Materials:
-
Cell line of interest (e.g., U87 MG glioma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
5-Aminolevulinic acid-¹³C₄ (5-ALA-¹³C₄) stock solution (100 mM in sterile PBS)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of labeling. For U87 MG cells, a seeding density of 2.5 x 10⁵ cells/well is recommended.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ until they reach the desired confluency.
-
Prepare the labeling medium by adding 5-ALA-¹³C₄ stock solution to fresh, pre-warmed complete culture medium to achieve the desired final concentration. A final concentration range of 100 µM to 1 mM is a good starting point for optimization.[5]
-
Remove the existing medium from the cells and wash once with sterile PBS.
-
Add the labeling medium to the cells.
-
Incubate the cells for a specific duration to allow for the uptake and metabolism of 5-ALA-¹³C₄. A time course of 3, 6, and 24 hours is recommended for initial experiments to determine the optimal labeling time.[5]
Metabolic Quenching and Metabolite Extraction
This protocol is adapted from methods for porphyrin extraction from bacterial and mammalian cells.[6]
Materials:
-
Ice-cold methanol
-
Ethyl acetate
-
Glacial acetic acid
-
3 M Hydrochloric acid (HCl)
-
Deionized water
-
Cell scraper
-
Microcentrifuge tubes
-
Sonicator
-
Centrifuge capable of reaching 7,000 x g at 4°C
Procedure:
-
To quench metabolic activity, place the cell culture plate on ice and aspirate the labeling medium.
-
Immediately wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold methanol to each well and scrape the cells. Transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge the cell suspension at 7,000 x g for 10 minutes at 4°C to pellet the cells.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of a 3:1 (v/v) solution of ethyl acetate and acetic acid.
-
Lyse the cells by sonication on ice.
-
Centrifuge at 7,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the porphyrins to a new tube.
-
Add an equal volume of deionized water, vortex, and centrifuge at 7,000 x g for 5 minutes.
-
Carefully remove and discard the upper aqueous layer.
-
To the organic phase, add 100 µL of 3 M HCl to solubilize the porphyrins. Vortex vigorously and centrifuge.
-
Transfer the upper acidic aqueous layer containing the water-soluble porphyrins to a clean tube for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are suggested starting parameters for the analysis of ¹³C₄-labeled porphyrins. These should be optimized for the specific instrument being used.
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., Zorbax SB-Aq, 4.6 x 50 mm, 5 µm) is suitable.[6]
-
Mobile Phase A: 0.1% formic acid in water.[6]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[6]
-
Flow Rate: 0.3 mL/min.[6]
-
Gradient: A stepwise elution from 100% A to 95% B over approximately 18 minutes is a good starting point.[6]
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[6]
-
Ion Spray Voltage: 5,500 V.[6]
-
Source Temperature: 450°C.[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Quantitative Data
Predicted MRM Transitions for 5-ALA-¹³C₄ and Downstream Metabolites
The following table provides predicted MRM transitions for the major porphyrin intermediates in the heme synthesis pathway when using 5-ALA-¹³C₄ as a tracer. The precursor ion (Q1) and product ion (Q3) masses are adjusted to reflect the incorporation of four ¹³C atoms. These transitions should be empirically validated on the specific mass spectrometer being used.
| Metabolite | Precursor Ion (Q1) (m/z) | Product Ion (Q3) (m/z) | Notes |
| 5-Aminolevulinic acid-¹³C₄ | 136.1 | 118.1 | Based on the loss of H₂O. |
| Porphobilinogen-¹³C₈ | 235.1 | 175.1 | Predicted based on fragmentation of two ¹³C₄-labeled ALA molecules. |
| Uroporphyrinogen III-¹³C₃₂ | 873.3 | 797.3 | Predicted based on fragmentation of eight ¹³C₄-labeled ALA molecules. |
| Coproporphyrinogen III-¹³C₃₂ | 663.3 | 604.3 | Based on known fragmentation of unlabeled coproporphyrin III with a +32 Da shift. |
| Protoporphyrin IX-¹³C₃₂ | 595.2 | 536.1 | Based on known fragmentation of unlabeled PpIX with a +32 Da shift.[6] |
Representative Quantitative Results
The following table illustrates the type of quantitative data that can be obtained from a 5-ALA-¹³C₄ metabolic labeling experiment. The values are representative and will vary depending on the cell line, experimental conditions, and the specific biological question being addressed.
| Cell Line | Treatment | Labeled Metabolite | Fold Change (vs. Control) |
| U87 MG (Glioma) | 5-ALA-¹³C₄ (1 mM, 24h) | Protoporphyrin IX-¹³C₃₂ | 15.2 |
| A549 (Lung Cancer) | 5-ALA-¹³C₄ (1 mM, 24h) | Protoporphyrin IX-¹³C₃₂ | 8.7 |
| U87 MG (Glioma) + Drug X | 5-ALA-¹³C₄ (1 mM, 24h) | Protoporphyrin IX-¹³C₃₂ | 25.6 |
Conclusion
Metabolic labeling with 5-ALA-¹³C₄ provides a robust and quantitative method for investigating the heme synthesis pathway in various biological systems. The protocols and data presented here offer a comprehensive guide for researchers to design and execute these experiments, enabling a deeper understanding of porphyrin metabolism in health and disease, and facilitating the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Bacterial Porphyrin Extraction and Quantification by LC/MS/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bacterial Porphyrin Extraction and Quantification by LC/MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 5-Aminolevulinic Acid using a Validated LC-MS/MS Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminolevulinic acid (5-ALA) is a critical precursor in the biosynthesis of heme, a fundamental component of hemoglobin and various cytochromes.[1] The quantification of 5-ALA in biological matrices is essential for the diagnosis and therapeutic monitoring of acute porphyrias, a group of genetic disorders affecting the heme synthesis pathway.[2][3][4][5] Additionally, 5-ALA is utilized in photodynamic therapy for the treatment of certain cancers.[6] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful analytical technique for the sensitive and specific quantification of 5-ALA, overcoming the limitations of traditional colorimetric methods.[2][3][4][7] This application note provides a detailed protocol for the analysis of 5-ALA using an LC-MS/MS method with an isotopically labeled internal standard, such as a ¹³C-labeled variant, to ensure accuracy and precision.
Principle of the Method
This method employs reversed-phase liquid chromatography for the separation of 5-ALA from endogenous interferences in biological samples. The analyte and its stable isotope-labeled internal standard (SIL-IS), such as 5-ALA-¹³C₄, are then detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The use of a SIL-IS is crucial as it exhibits nearly identical chemical and physical properties to the analyte, ensuring consistent behavior during sample preparation and ionization, thereby correcting for matrix effects and improving quantitative accuracy.[8]
Heme Biosynthesis Pathway
The following diagram illustrates the initial steps of the heme biosynthesis pathway, highlighting the role of 5-ALA.
Experimental Protocols
Materials and Reagents
-
5-Aminolevulinic acid (5-ALA) hydrochloride
-
5-Aminolevulinic acid-¹³C₄ hydrochloride (or other suitable stable isotope-labeled 5-ALA)
-
Formic acid, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Water, LC-MS grade
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX)[9]
-
Human plasma/urine (for calibration standards and quality controls)
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of 5-ALA and 5-ALA-¹³C₄ in LC-MS grade water.
-
Working Standard Solutions: Prepare serial dilutions of the 5-ALA stock solution in a mixture of acetonitrile and water (1:1 v/v) to create working standard solutions at various concentrations.[10]
-
Internal Standard Working Solution: Dilute the 5-ALA-¹³C₄ stock solution to a final concentration (e.g., 100 µmol/L) in water.[2]
-
Calibration Standards and Quality Controls (QCs): Spike appropriate volumes of the working standard solutions into blank biological matrix (e.g., plasma or urine) to prepare a series of calibration standards and at least three levels of QC samples (low, medium, and high).[9][10]
Sample Preparation (Solid-Phase Extraction)
This protocol is adapted from established methods for cleaning up biological samples.[2][9]
-
To 100 µL of plasma or 25 µL of urine, add 10 µL of the internal standard working solution.[2][9]
-
Add 500 µL of water and vortex for 20 seconds.[2]
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the diluted sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.
-
Elute the analytes with an appropriate solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Instrumental Analysis
The following is a general workflow for the instrumental analysis.
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | Acquity UPLC BEH C18 or equivalent[6] |
| Mobile Phase A | 0.1% Formic acid in Water[6][9] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol[6][9] |
| Flow Rate | 0.5 mL/min[6][9] |
| Injection Volume | 5 µL[6][9] |
| Column Temperature | 40 °C[9] |
| Gradient | Isocratic or gradient elution can be optimized. A typical gradient might start at a low percentage of organic phase, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.[9] |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[6] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | 5-ALA: e.g., m/z 132.1 > 114.1, 132.1 > 86.1[6]5-ALA-¹³C₄: To be determined based on the exact mass |
| Collision Gas | Argon[6] |
| Source Temperature | To be optimized for the specific instrument |
| Desolvation Gas Flow | To be optimized for the specific instrument |
Quantitative Data Summary
The performance of LC-MS/MS methods for 5-ALA analysis is summarized below. These values are indicative and may vary based on the specific instrumentation and matrix.
| Parameter | Urine | Plasma | Reference |
| Lower Limit of Quantification (LLOQ) | 1.4 µmol/L | 0.05 µM | [2][4] |
| Linearity (r²) | > 0.99 | > 0.99 | [2][6] |
| Intra-assay Precision (%CV) | < 8.5% | < 10% | [2][4] |
| Inter-assay Precision (%CV) | < 6.5% | < 10% | [2][4] |
| Accuracy/Recovery (%) | 107-112% | 88.2-110% | [2][4] |
Data Analysis and Interpretation
The concentration of 5-ALA in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve generated from the standards with known concentrations. The use of a stable isotope-labeled internal standard ensures that any variations during sample processing or instrumental analysis that affect the analyte will similarly affect the internal standard, leading to a consistent and accurate peak area ratio.
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of 5-Aminolevulinic acid in biological matrices.[2][4] The use of a stable isotope-labeled internal standard like 5-ALA-¹³C₄ is critical for achieving high accuracy and precision, making this method suitable for clinical diagnostics, therapeutic drug monitoring, and research applications in drug development. The detailed protocol and performance characteristics presented in this application note can be adapted and validated for routine use in a laboratory setting.
References
- 1. mdpi.com [mdpi.com]
- 2. biomedres.us [biomedres.us]
- 3. researchgate.net [researchgate.net]
- 4. A LC-MS/MS method for the specific, sensitive, and simultaneous quantification of 5-aminolevulinic acid and porphobilinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.mssm.edu [scholars.mssm.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. A Simple Method for Quantification of Five Urinary Porphyrins, Porphobilinogen and 5-Aminolevulinic Acid, Using Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. A LC–MS/MS method for the specific, sensitive, and simultaneous quantification of 5-aminolevulinic acid and porphobilinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
Application Note and Protocol for the Quantification of 5-Aminolevulinic acid-¹³C₄ in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminolevulinic acid (5-ALA) is a crucial precursor in the biosynthesis of tetrapyrroles, including heme and chlorophyll. In biomedical research and drug development, 5-ALA is widely utilized as a photosensitizer prodrug for photodynamic therapy (PDT) and fluorescence-guided surgery.[1][2][3] Exogenous administration of 5-ALA leads to the accumulation of the photosensitive molecule protoporphyrin IX (PpIX) in cancer cells, which can be exploited for therapeutic and diagnostic purposes.[1][4][5] The quantification of 5-ALA and its metabolites in biological systems is paramount for understanding its pharmacokinetics, optimizing dosing regimens, and elucidating the underlying mechanisms of action.
Stable isotope-labeled internal standards, such as 5-Aminolevulinic acid-¹³C₄ (5-ALA-¹³C₄), are essential for accurate and precise quantification using mass spectrometry-based methods.[6][7] This application note provides a detailed protocol for the quantification of 5-ALA in cell culture samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with 5-ALA-¹³C₄ as an internal standard.
Heme Biosynthesis Pathway
The metabolic conversion of 5-ALA to the fluorescent and photoactive Protoporphyrin IX (PpIX) is a key aspect of its utility in cancer research. Understanding this pathway is crucial for interpreting quantitative data.
Caption: Metabolic pathway of exogenous 5-ALA to Protoporphyrin IX.
Experimental Protocol: Quantification of 5-ALA in Cell Culture by LC-MS/MS
This protocol outlines a robust method for the quantification of 5-ALA in cell culture lysates using a stable isotope dilution technique.
Materials and Reagents
-
Cell Lines: e.g., HeLa, CHO-K1, or other relevant cancer cell lines.
-
Cell Culture Media and Supplements: As required for the specific cell line.
-
5-Aminolevulinic acid hydrochloride (5-ALA): Sigma-Aldrich or equivalent.
-
5-Aminolevulinic acid-¹³C₄ hydrochloride (5-ALA-¹³C₄): As the internal standard (IS).
-
Methanol, Acetonitrile, and Water: LC-MS grade.
-
Formic Acid: LC-MS grade.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Cell Lysis Buffer: e.g., RIPA buffer or methanol-based lysis buffer.
-
Solid Phase Extraction (SPE) Cartridges: Silica-based or C8, as needed for sample cleanup.[6][8]
-
BCA Protein Assay Kit: For protein quantification and normalization.
Experimental Workflow
Caption: Workflow for 5-ALA quantification in cell culture.
Detailed Methodology
1. Cell Culture and Treatment: a. Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and grow to the desired confluency (typically 70-80%). b. Prepare a stock solution of 5-ALA in sterile PBS or culture medium. c. Treat the cells with the desired concentrations of 5-ALA for the specified duration (e.g., 4-24 hours). Include untreated control wells.
2. Sample Preparation (Cell Lysis and Extraction): a. After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS. b. Lyse the cells directly in the well by adding an appropriate volume of ice-cold lysis buffer (e.g., 80% methanol). c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Add the internal standard, 5-ALA-¹³C₄, to each sample to a final concentration of 1 µM (this concentration may need optimization). e. Vortex the samples vigorously and incubate on ice for 20 minutes to ensure complete lysis and protein precipitation. f. Centrifuge the samples at 14,000 x g for 15 minutes at 4°C. g. Collect the supernatant containing the 5-ALA and internal standard for analysis. A portion of the lysate should be reserved for protein quantification.
3. Optional Solid Phase Extraction (SPE) for Sample Cleanup: For complex matrices or to improve sensitivity, an SPE step can be included. a. Condition the SPE cartridge (e.g., silica or C8) according to the manufacturer's instructions. b. Load the supernatant onto the cartridge. c. Wash the cartridge to remove interfering substances. d. Elute the 5-ALA and internal standard using an appropriate solvent. e. Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the LC mobile phase.
4. LC-MS/MS Analysis: a. Liquid Chromatography (LC) System: A UPLC or HPLC system. b. Column: A reverse-phase C8 or a silica-based column is often suitable.[6][8] c. Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). d. Mass Spectrometer (MS): A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode. e. Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for 5-ALA and 5-ALA-¹³C₄.
Table 1: Example LC-MS/MS Parameters
| Parameter | Setting |
| LC Column | C8, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS Ionization | ESI Positive |
| MRM Transitions | |
| 5-ALA | m/z 132.1 > 86.1 |
| 5-ALA-¹³C₄ (IS) | m/z 136.1 > 90.1 |
Note: MRM transitions should be optimized for the specific instrument used.
5. Data Analysis and Quantification: a. Create a calibration curve using known concentrations of 5-ALA spiked into a blank matrix (lysate from untreated cells) with a fixed concentration of the internal standard. b. Plot the ratio of the peak area of 5-ALA to the peak area of 5-ALA-¹³C₄ against the concentration of 5-ALA. c. Use the linear regression of the calibration curve to determine the concentration of 5-ALA in the experimental samples. d. Normalize the final concentration to the protein content of each sample, determined by a BCA assay.
Quantitative Data Summary
The following table summarizes typical performance characteristics for a validated LC-MS/MS method for 5-ALA quantification, based on literature values from similar biological matrices.[6][7][8] These values should be established and validated for the specific cell culture matrix being analyzed.
Table 2: Method Performance Characteristics
| Parameter | Typical Value |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.05 - 1.4 µmol/L[7][8] |
| Intra-assay Precision (CV%) | < 10%[7] |
| Inter-assay Precision (CV%) | < 10%[7] |
| Accuracy (% Recovery) | 88 - 110%[7] |
| Matrix Effects | 87 - 105%[6][7] |
Logical Relationship for Data Normalization
Accurate quantification requires normalization to account for variations in cell number and sample preparation.
Caption: Logical flow for data normalization.
Conclusion
This application note provides a comprehensive framework for the sensitive and specific quantification of 5-ALA in cell culture samples using an LC-MS/MS method with a ¹³C₄-labeled internal standard. The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variations in sample processing, thereby ensuring high accuracy and precision. This methodology is invaluable for researchers in oncology, photodynamic therapy, and drug development who require reliable quantification of 5-ALA to advance their studies.
References
- 1. Clinical applications of 5-aminolevulinic acid-mediated fluorescence for gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The value of visible 5-ALA fluorescence and quantitative protoporphyrin IX analysis for improved surgery of suspected low-grade gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Aminolevulinic Acid-Induced Protoporphyrin IX Fluorescence Imaging for Tumor Detection: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular and Metabolic Mechanisms Underlying Selective 5-Aminolevulinic Acid-Induced Fluorescence in Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.mssm.edu [scholars.mssm.edu]
- 7. A LC-MS/MS method for the specific, sensitive, and simultaneous quantification of 5-aminolevulinic acid and porphobilinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
Application Notes and Protocols for 5-Aminolevulinic Acid-¹³C₄ In Vivo Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction and Applications
5-Aminolevulinic acid (5-ALA) is a natural amino acid that serves as a key precursor in the biosynthesis of all tetrapyrrole compounds, including heme in animals and chlorophyll in plants.[1][2] When administered exogenously, 5-ALA is taken up by cells and metabolized through the porphyrin pathway to produce the photosensitizer Protoporphyrin IX (PpIX).[3][4] Notably, many cancer cells exhibit altered metabolic activity, leading to a selective accumulation of PpIX compared to normal cells.[5][6] This phenomenon is exploited in photodynamic therapy (PDT) and fluorescence-guided surgery, particularly for gliomas.[6][7]
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[8] By introducing a substrate labeled with a stable isotope, such as ¹³C, researchers can trace the path of the labeled atoms through a metabolic network. 5-Aminolevulinic acid-¹³C₄ (¹³C₄-ALA) is a stable isotope-labeled version of 5-ALA, which allows for the precise tracking of its conversion into downstream metabolites of the heme synthesis pathway in vivo.
This technique is crucial for:
-
Quantifying the rate of heme biosynthesis in various tissues.
-
Understanding how disease states (e.g., cancer, porphyrias) alter porphyrin metabolism.[9][10]
-
Evaluating the metabolic effects of drugs that target the heme synthesis pathway.
-
Optimizing 5-ALA-based therapeutic and diagnostic strategies by providing a quantitative understanding of its metabolic fate.
Metabolic Pathway and Experimental Workflow
The analysis of ¹³C₄-ALA metabolism involves its introduction into a biological system and subsequent tracking through the heme synthesis pathway. The overall process, from administration to data analysis, follows a structured workflow.
Heme Biosynthesis Pathway from 5-ALA
Exogenously administered 5-ALA enters the cytoplasm and is converted through a series of enzymatic steps, occurring in both the cytoplasm and mitochondria, to ultimately form heme.[11][12] The use of ¹³C₄-ALA allows for the differentiation of the administered precursor and its metabolites from the endogenous, unlabeled pool.
General Experimental Workflow
The in vivo study of ¹³C₄-ALA metabolic flux follows a multi-step process beginning with animal preparation and concluding with computational data analysis to determine reaction rates.
Detailed Experimental Protocols
Protocol 1: In Vivo Administration of 5-Aminolevulinic Acid-¹³C₄
This protocol outlines the preparation and administration of the labeled substrate to an animal model.
-
Animal Model: Use appropriate animal models (e.g., Sprague-Dawley rats, nude mice with glioma xenografts). House animals under standard conditions with controlled light-dark cycles.
-
Preparation of Dosing Solution:
-
Accurately weigh 5-Aminolevulinic acid-¹³C₄ hydrochloride.
-
Dissolve in sterile drinking water or saline to a final concentration suitable for the intended dose. A typical clinical dose for unlabeled 5-ALA is 20 mg/kg.[13]
-
Prepare the solution immediately prior to administration to ensure stability.[13]
-
-
Dosing:
-
Fast animals overnight (with access to water) to ensure consistent substrate uptake.
-
Administer the ¹³C₄-ALA solution via oral gavage, the most common clinical route.[13] Intravenous administration can also be considered for specific pharmacokinetic studies.
-
The recommended dose is 20 mg/kg body weight. Ensure the volume is appropriate for the animal size (e.g., 5-10 mL/kg for rats).
-
-
Controls: A control group receiving an equivalent dose of unlabeled 5-ALA should be included to determine baseline metabolite concentrations.
Protocol 2: Biological Sample Collection and Processing
Time-resolved collection of samples is critical for kinetic flux analysis.
-
Time Points: Collect samples at multiple time points post-administration (e.g., 0, 30, 60, 120, 240, 360 minutes) to capture the dynamic changes in metabolite labeling.
-
Blood Collection:
-
Collect blood (approx. 200 µL) from the tail vein or other appropriate site into heparinized tubes.
-
Immediately centrifuge at 4°C (e.g., 3000 x g for 10 min) to separate plasma.
-
Flash-freeze the plasma in liquid nitrogen and store at -80°C.
-
-
Tissue Collection:
-
At the designated final time point for each animal cohort, euthanize the animal according to approved ethical protocols.
-
Rapidly excise tissues of interest (e.g., tumor, liver, brain).
-
Immediately freeze-clamp the tissue using tongs pre-chilled in liquid nitrogen to quench all metabolic activity.
-
Store tissues at -80°C until extraction.
-
Protocol 3: Isotope Analysis by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying the abundance of labeled metabolites.[14]
-
Metabolite Extraction:
-
Homogenize frozen tissue samples in a cold solvent mixture (e.g., 80% methanol).
-
For plasma, perform protein precipitation with a cold organic solvent (e.g., acetonitrile).[14]
-
Centrifuge the homogenate/precipitate at high speed (e.g., 14,000 x g for 10 min) at 4°C.
-
Collect the supernatant containing the polar metabolites.
-
-
LC Separation:
-
Use a suitable chromatography column for separating polar compounds, such as a HILIC column.[15]
-
Employ a gradient elution with appropriate mobile phases (e.g., acetonitrile and water with formic acid).
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify each unlabeled (M+0) and labeled (M+4, M+8, etc.) metabolite based on its unique precursor-to-product ion transition.[14]
-
Protocol 4: Data Analysis and Flux Calculation
-
Quantification: Calculate the concentration of each labeled and unlabeled metabolite from the LC-MS/MS data using a standard curve.
-
Isotopologue Distribution: Determine the fractional abundance of each isotopologue (e.g., the ratio of M+32 PpIX to total PpIX) at each time point.
-
Metabolic Flux Modeling:
Data Presentation and Interpretation
Quantitative data from ¹³C₄-ALA flux studies should be organized systematically to facilitate interpretation and comparison between experimental groups.
Table 1: Key Metabolites and Expected ¹³C Incorporation from ¹³C₄-ALA
| Metabolite | Abbreviation | Location | No. of Precursor Molecules | Expected ¹³C Atoms |
| 5-Aminolevulinic acid | 5-ALA | Cytoplasm | 1 | 4 |
| Porphobilinogen | PBG | Cytoplasm | 2 | 8 |
| Uroporphyrinogen III | Uro-III | Cytoplasm | 8 | 32 |
| Coproporphyrinogen III | Copro-III | Cytoplasm | 8 | 32 |
| Protoporphyrin IX | PpIX | Mitochondria | 8 | 32 |
| Heme | Heme | Mitochondria | 8 | 32 |
Table 2: Example LC-MS/MS MRM Transitions for Key Metabolites
| Compound | Isotopologue | Precursor Ion (m/z) | Product Ion (m/z) |
| 5-Aminolevulinic acid | M+0 (Unlabeled) | 132.1 | 114.1 |
| 5-Aminolevulinic acid | M+4 (Labeled) | 136.1 | 118.1 |
| Protoporphyrin IX | M+0 (Unlabeled) | 563.3 | 447.2 |
| Protoporphyrin IX | M+32 (Labeled) | 595.3 | 479.2 |
Note: Exact m/z values may vary slightly based on instrumentation and adduct formation.
Table 3: Illustrative Metabolic Flux Data Output (Hypothetical)
| Metabolic Flux | Reaction Catalyzed By | Control Group Flux (nmol/g tissue/hr) | Treatment Group Flux (nmol/g tissue/hr) |
| 5-ALA → PBG | ALAD | 150.5 ± 12.3 | 145.2 ± 11.8 |
| Uro-III → Copro-III | UROD | 85.2 ± 7.5 | 88.9 ± 8.1 |
| PpIX → Heme | FECH | 50.1 ± 5.1 | 25.6 ± 3.9* |
*Statistically significant difference (p < 0.05). This hypothetical data illustrates how a drug inhibiting Ferrochelatase (FECH) would decrease the flux through that step, consistent with PpIX accumulation.
References
- 1. Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Molecular and Metabolic Mechanisms Underlying Selective 5-Aminolevulinic Acid-Induced Fluorescence in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Porphyrin overdrive rewires cancer cell metabolism | Life Science Alliance [life-science-alliance.org]
- 8. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 9. pharmacy180.com [pharmacy180.com]
- 10. Studying metabolic flux adaptations in cancer through integrated experimental-computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medlink.com [medlink.com]
- 12. Porphyrin Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. researchgate.net [researchgate.net]
- 15. air.unimi.it [air.unimi.it]
Application Notes and Protocols for 5-Aminolevulinic Acid-¹³C₄ Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminolevulinic acid (5-ALA) is a natural amino acid and a key precursor in the heme biosynthesis pathway.[1][2][3] Exogenous administration of 5-ALA leads to the accumulation of Protoporphyrin IX (PpIX), a fluorescent and photosensitive molecule, particularly in cancer cells.[2][3][4][5] This selective accumulation is the basis for its use in fluorescence-guided surgery and photodynamic therapy.[2][4][6] Stable isotope-labeled 5-ALA, such as 5-Aminolevulinic acid-¹³C₄ (5-ALA-¹³C₄), offers a powerful tool for tracing the metabolic fate of 5-ALA and quantifying heme synthesis rates in both in vitro and in vivo models. These studies are crucial for understanding disease metabolism, identifying new drug targets, and elucidating the mechanism of action of therapeutics that modulate the heme pathway.[7]
This document provides detailed application notes and protocols for designing and conducting 5-ALA-¹³C₄ tracer studies.
Signaling Pathway: Heme Biosynthesis
The heme biosynthesis pathway is a conserved metabolic process that occurs in both the mitochondria and cytoplasm. 5-ALA is the first committed precursor in this pathway. The diagram below illustrates the key steps involved in the conversion of 5-ALA to heme. In tracer studies, the ¹³C atoms from 5-ALA-¹³C₄ are incorporated into the resulting PpIX and heme molecules.
References
- 1. Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Aminolevulinic Acid as a Theranostic Agent for Tumor Fluorescence Imaging and Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical applications of 5-aminolevulinic acid-mediated fluorescence for gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular and Metabolic Mechanisms Underlying Selective 5-Aminolevulinic Acid-Induced Fluorescence in Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Emerging uses of 5-aminolevulinic-acid-induced protoporphyrin IX in medicine: a review of multifaceted, ubiquitous, molecular diagnostic, therapeutic, and theranostic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes: Sample Preparation for 5-Aminolevulinic Acid-13C4 Metabolomics
Introduction
Stable isotope-resolved metabolomics (SIRM) utilizing 13C-labeled tracers like 5-Aminolevulinic acid-13C4 (5-ALA-13C4) is a powerful technique for elucidating the dynamics of metabolic pathways, particularly heme biosynthesis. The accuracy and reproducibility of these studies are critically dependent on meticulous sample preparation. The primary objectives of the sample preparation workflow are to instantaneously halt all enzymatic activity (quenching) to preserve the in vivo metabolic state, efficiently extract a broad range of metabolites, and prevent artifactual changes in metabolite concentrations or isotopic enrichment patterns.[1][2] This document provides detailed protocols for the preparation of samples from cultured cells, tissues, and biofluids for analysis by mass spectrometry.
Core Principles of Sample Preparation
-
Rapid Quenching: The turnover of metabolites can occur within seconds. Therefore, quenching must be executed swiftly to arrest metabolism and provide an accurate snapshot of the metabolic state at the time of sampling.[1] This is typically achieved through rapid temperature drops using liquid nitrogen or cold solvents.[3]
-
Efficient Extraction: The chosen solvent system must effectively extract 5-ALA and its downstream metabolites, which are primarily polar, from the complex biological matrix. Common extraction solvents include cold methanol, acetonitrile, and combinations thereof.[4][5]
-
Prevention of Contamination and Degradation: All steps should be performed under conditions that minimize metabolite degradation (e.g., on ice or at 4°C) and avoid contamination from external sources. Using high-purity, LC/MS-grade solvents is essential.[6][7]
-
Compatibility with Downstream Analysis: The final extracted sample must be compatible with the analytical platform, typically Liquid Chromatography-Mass Spectrometry (LC-MS), without causing ion suppression or other interferences.[1]
Experimental Workflow for 5-ALA-13C4 Metabolomics
The overall workflow from sample collection to analysis-ready extract is depicted below. Specific protocols for each sample type follow this general scheme.
Data Presentation: Comparison of Extraction Solvents
The choice of extraction solvent is a critical parameter that influences metabolite recovery.[4] The following tables summarize common solvents and reported recovery efficiencies for relevant metabolite classes.
Table 1: Characteristics of Common Extraction Solvents
| Solvent System | Target Metabolites | Advantages | Disadvantages | Citations |
| 80% Methanol (Cold) | Polar metabolites, Amino Acids | Simple, effective for quenching and extraction, good recovery for a broad range of polar compounds. | May not be optimal for very apolar lipids; can cause some metabolite leakage if not performed quickly. | [1][4][8] |
| Methanol:Acetonitrile:Water (5:3:2) | Polar and mildly non-polar metabolites | Broad coverage of hydrophilic compounds. | May have lower extraction efficiency for certain lipid classes compared to biphasic methods. | [9][10] |
| Methanol:Chloroform:Water (Biphasic) | Polar and Non-polar metabolites | Allows for simultaneous extraction and separation of polar (aqueous phase) and lipid (organic phase) metabolites. | More complex procedure, requires careful separation of phases to avoid cross-contamination. | [3][5][8][11] |
Table 2: Typical Metabolite Recovery Rates
| Extraction Method | Metabolite Class | Typical Recovery | Notes | Citations |
| Cold Methanol/Acetonitrile/Water | Most Hydrophilic Metabolites | >80% | Efficient for a wide range of polar compounds including many amino acids and organic acids. | [10] |
| Cold Methanol/Acetonitrile/Water | Basic Amino Acids & Polyamines | 50 - 75% | Recoveries are lower but generally reproducible. May require optimization for quantitative accuracy. | [10] |
| Biphasic (Methanol:Chloroform:Water) | Polar Metabolites (in aqueous phase) | >80% | Considered a robust method for separating metabolite classes. | [8] |
Experimental Protocols
Protocol 1: Extraction from Cultured Mammalian Cells
This protocol is suitable for both adherent and suspension cells. For adherent cells, metabolism is quenched directly on the plate.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Liquid Nitrogen
-
LC/MS-grade Methanol, pre-chilled to -80°C
-
LC/MS-grade Water, ice-cold
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated centrifuge (4°C)
Procedure:
-
Media Removal:
-
Adherent Cells: Aspirate the culture medium from the dish.
-
Suspension Cells: Transfer the cell suspension to a conical tube. Centrifuge at 500 x g for 5 minutes at 4°C. Aspirate and discard the supernatant.
-
-
Cell Washing:
-
Adherent Cells: Quickly wash the cells twice with 5 mL of ice-cold PBS to remove any remaining media.[12]
-
Suspension Cells: Resuspend the cell pellet in ice-cold PBS and centrifuge again at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
-
Metabolic Quenching (Perform rapidly):
-
Metabolite Extraction:
-
Prepare the extraction solvent: 80% Methanol in water (v/v). Pre-chill to -80°C.
-
Add 1 mL of the cold extraction solvent to each frozen sample (e.g., per 10 cm dish or per 1-10 million cells).[12]
-
Adherent Cells: Place the dish on dry ice. Use a pre-chilled cell scraper to scrape the frozen cells into the extraction solvent.[12]
-
Suspension Cells: Add the extraction solvent to the tube containing the frozen cell pellet and vortex vigorously to resuspend.
-
-
Lysate Collection and Protein Precipitation:
-
Sample Collection:
-
Carefully transfer the supernatant, which contains the polar metabolites including 5-ALA-13C4, to a new clean, labeled microcentrifuge tube.
-
Dry the extract completely using a vacuum concentrator (SpeedVac) without heat.
-
Store the dried pellet at -80°C until analysis.[1]
-
Protocol 2: Extraction from Tissue Samples
Materials:
-
Liquid Nitrogen
-
Pre-chilled mortar and pestle or bead beater with ceramic beads
-
LC/MS-grade Methanol, pre-chilled to -80°C
-
LC/MS-grade Chloroform and Water (for biphasic extraction), pre-chilled
-
Homogenizer tubes
-
Refrigerated centrifuge (4°C)
Procedure:
-
Tissue Harvesting and Quenching:
-
Homogenization:
-
Weigh the frozen tissue (~50-100 mg is preferred).[8]
-
Keeping the tissue frozen (e.g., by working on dry ice), pulverize it into a fine powder using a liquid nitrogen-cooled mortar and pestle or a bead beater.
-
-
Metabolite Extraction (Biphasic Method):
-
Transfer the frozen tissue powder to a pre-chilled 2 mL bead beating tube.
-
Add 400 µL of cold (-80°C) 80% Methanol. Bead beat for 30 seconds.[8]
-
Centrifuge at a low speed (e.g., 100 x g) for 5 min at 4°C. Transfer 300 µL of the supernatant to a new tube.[8]
-
Repeat the addition of methanol, bead beating, and centrifugation two more times, combining the supernatants for a total volume of approximately 1 mL.[8]
-
-
Phase Separation:
-
To the combined ~1 mL supernatant, add 200 µL of cold water and 800 µL of cold chloroform to achieve a final ratio of Methanol:Chloroform:Water of approximately 2:2:1. Vortex well.[8]
-
Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to separate the phases.
-
-
Sample Collection:
-
Three layers will be visible: an upper aqueous/polar layer (containing 5-ALA), a lower organic/lipid layer, and a protein disk at the interface.
-
Carefully collect the upper aqueous phase (~800 µL) without disturbing the interface.[8]
-
Dry the collected aqueous phase in a vacuum concentrator without heat.
-
Store the dried pellet at -80°C until analysis.
-
Protocol 3: Extraction from Plasma/Serum
Materials:
-
LC/MS-grade Methanol or Acetonitrile, pre-chilled to -20°C
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated centrifuge (4°C)
Procedure:
-
Sample Thawing:
-
Thaw frozen plasma or serum samples on ice.
-
-
Protein Precipitation:
-
In a pre-chilled microcentrifuge tube, add 3-4 volumes of cold solvent for every 1 volume of sample (e.g., 300 µL of cold methanol to 100 µL of plasma).[10]
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
-
Incubation and Centrifugation:
-
Incubate the mixture at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., >13,000 x g) for 15 minutes at 4°C.[10]
-
-
Sample Collection:
-
Carefully transfer the supernatant to a new clean, labeled microcentrifuge tube, avoiding the protein pellet.
-
Dry the supernatant in a vacuum concentrator without heat.
-
Store the dried pellet at -80°C until analysis.
-
Final Step for All Protocols: Reconstitution
Before LC-MS analysis, reconstitute the dried metabolite extracts in an appropriate volume (e.g., 50-100 µL) of a solvent suitable for the chromatography method, such as 50% methanol or the initial mobile phase conditions.[2] Vortex thoroughly and centrifuge one last time to pellet any insoluble material before transferring the supernatant to an autosampler vial.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. Extraction parameters for metabolomics from cell extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mcgill.ca [mcgill.ca]
- 7. m.youtube.com [m.youtube.com]
- 8. southalabama.edu [southalabama.edu]
- 9. biorxiv.org [biorxiv.org]
- 10. Characterization of rapid extraction protocols for high-throughput metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. Important Considerations for Sample Collection in Metabolomics Studies with a Special Focus on Applications to Liver Functions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tracking Porphyrin Biosynthesis using 5-Aminolevulinic acid-¹³C₄
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminolevulinic acid (ALA) is a natural amino acid and a key precursor in the biosynthesis of porphyrins, including heme.[1] The administration of exogenous ALA can lead to the accumulation of Protoporphyrin IX (PpIX), a fluorescent photosensitizer, particularly in cancer cells.[2][3] This phenomenon is exploited in photodynamic therapy (PDT) and fluorescence-guided surgery.[2][3] The use of isotopically labeled 5-ALA, specifically 5-Aminolevulinic acid-¹³C₄ (¹³C₄-ALA), provides a powerful tool for tracing the metabolic flux through the porphyrin biosynthesis pathway. By using stable isotope tracers, researchers can quantitatively measure the rate of porphyrin synthesis and gain insights into the regulation of this critical pathway in various physiological and pathological conditions.[4][5]
These application notes provide a comprehensive guide to using ¹³C₄-ALA for tracking porphyrin biosynthesis, including detailed experimental protocols, data analysis strategies, and visualization of the relevant biological pathways.
Signaling Pathway: Porphyrin Biosynthesis
The biosynthesis of porphyrins from 5-ALA involves a series of enzymatic reactions that occur in both the mitochondria and the cytoplasm. Exogenous ¹³C₄-ALA is transported into the cell and enters this pathway, leading to the formation of ¹³C-labeled porphyrin intermediates and ultimately ¹³C-labeled heme.
Figure 1: Porphyrin Biosynthesis Pathway showing the incorporation of exogenous ¹³C₄-ALA.
Experimental Workflow
A typical workflow for a ¹³C₄-ALA labeling experiment involves cell culture, tracer administration, sample collection, metabolite extraction, and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Figure 2: General experimental workflow for tracking porphyrin biosynthesis with ¹³C₄-ALA.
Experimental Protocols
Protocol 1: In Vitro Labeling of Cancer Cells with ¹³C₄-ALA
This protocol is designed for studying porphyrin biosynthesis in cultured cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)[6]
-
Complete cell culture medium
-
5-Aminolevulinic acid-¹³C₄ (¹³C₄-ALA)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Ethyl acetate
-
Glacial acetic acid
-
3 M Hydrochloric acid (HCl)
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and grow to 70-80% confluency.
-
Tracer Addition: Prepare a stock solution of ¹³C₄-ALA in a suitable solvent (e.g., sterile water or PBS). On the day of the experiment, replace the culture medium with fresh medium containing the desired final concentration of ¹³C₄-ALA (e.g., 1 mM).[6]
-
Incubation: Incubate the cells for various time points (e.g., 0, 4, 8, 12, 24 hours) to monitor the time-dependent incorporation of the label.[6]
-
Cell Harvesting:
-
At each time point, remove the medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer and collect the cell lysate.
-
-
Porphyrin Extraction:
-
To the cell lysate, add a 3:1 (v/v) mixture of ethyl acetate and glacial acetic acid.[7]
-
Vortex thoroughly and centrifuge to separate the phases.
-
Transfer the upper organic phase to a new tube.
-
Add 100 µL of 3 M HCl to the organic phase to back-extract the porphyrins into the aqueous phase.[7]
-
Vortex and centrifuge. The lower aqueous phase contains the porphyrins.
-
-
LC-MS/MS Analysis: Analyze the extracted porphyrins using a validated LC-MS/MS method.
Protocol 2: LC-MS/MS Analysis of ¹³C-Labeled Porphyrins
This protocol provides a starting point for the development of a robust LC-MS/MS method for the quantification of ¹³C-labeled porphyrins.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
Chromatographic Conditions (example): [7][8]
-
Column: C18 reversed-phase column (e.g., Zorbax SB-Aq, 4.6 x 50 mm, 5 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient: A stepwise or linear gradient from high aqueous to high organic mobile phase.
-
Injection Volume: 1-10 µL
Mass Spectrometry Parameters (example): [7]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Source Temperature: 450-500 °C
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The exact m/z values for the precursor and product ions of ¹³C₄-labeled porphyrins need to be determined. Since ¹³C₄-ALA is the precursor, and eight molecules of ALA form one molecule of PpIX, a mass shift of +32 Da (8 molecules * 4 ¹³C atoms/molecule) would be expected for fully labeled PpIX.
-
Unlabeled PpIX: m/z 563.2 → 504.1[7]
-
Theoretical ¹³C₃₂-PpIX: m/z 595.2 → [Product ion to be determined]
-
It is recommended to perform a product ion scan of a ¹³C₄-labeled porphyrin standard to determine the optimal product ions for MRM analysis.
-
Data Presentation
Quantitative data should be presented in clear and structured tables to facilitate comparison between different experimental conditions.
Table 1: Quantification of ¹³C-Labeled Protoporphyrin IX in Cancer Cells
| Time (hours) | ¹³C₀-PpIX (pmol/10⁶ cells) | ¹³C₈-PpIX (pmol/10⁶ cells) | ... | ¹³C₃₂-PpIX (pmol/10⁶ cells) | Total PpIX (pmol/10⁶ cells) |
| 0 | X.XX ± X.XX | 0.00 ± 0.00 | ... | 0.00 ± 0.00 | X.XX ± X.XX |
| 4 | X.XX ± X.XX | X.XX ± X.XX | ... | X.XX ± X.XX | X.XX ± X.XX |
| 8 | X.XX ± X.XX | X.XX ± X.XX | ... | X.XX ± X.XX | X.XX ± X.XX |
| 12 | X.XX ± X.XX | X.XX ± X.XX | ... | X.XX ± X.XX | X.XX ± X.XX |
| 24 | X.XX ± X.XX | X.XX ± X.XX | ... | X.XX ± X.XX | X.XX ± X.XX |
Data are presented as mean ± standard deviation (n=3). The table should include columns for the different isotopologues of PpIX, reflecting the incorporation of ¹³C atoms over time.
Logical Relationships
The relationship between ¹³C₄-ALA administration and the resulting labeled porphyrins can be visualized to illustrate the concept of metabolic flux.
Figure 3: Logical flow from ¹³C₄-ALA input to the determination of metabolic flux.
Conclusion
The use of 5-Aminolevulinic acid-¹³C₄ as a tracer provides a robust and quantitative method for investigating the dynamics of porphyrin biosynthesis. The protocols and guidelines presented here offer a framework for researchers to design and execute experiments aimed at understanding the regulation of this pathway in health and disease, with potential applications in cancer research and the development of new therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical applications of 5-aminolevulinic acid-mediated fluorescence for gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular and Metabolic Mechanisms Underlying Selective 5-Aminolevulinic Acid-Induced Fluorescence in Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]
- 6. Optimization of 5-aminolevulinic acid-based photodynamic therapy protocol for breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bacterial Porphyrin Extraction and Quantification by LC/MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A new technique of quantifying protoporphyrin IX in microbial cells in seawater [frontiersin.org]
Application Notes and Protocols for 5-Aminolevulinic Acid-13C4 in Photodynamic Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminolevulinic acid (5-ALA) is a cornerstone of photodynamic therapy (PDT), acting as a prodrug that leads to the accumulation of the photosensitizer Protoporphyrin IX (PpIX) in malignant cells.[1][2][3] The use of isotopically labeled 5-Aminolevulinic acid-13C4 (5-ALA-13C4) offers a powerful tool for researchers to delve into the metabolic intricacies of the heme synthesis pathway, providing a quantitative understanding of PpIX production and accumulation. This stable isotope-labeled compound enables precise metabolic flux analysis, allowing for the tracing of the carbon backbone of 5-ALA as it is converted into PpIX. Such studies are invaluable for optimizing PDT protocols, understanding mechanisms of resistance, and developing novel therapeutic strategies.[4][5]
These application notes provide a comprehensive overview of the use of 5-ALA-13C4 in PDT research, including detailed protocols for in vitro and in vivo studies, and methods for quantitative analysis.
Application Notes
Metabolic Flux Analysis of the Heme Synthesis Pathway
The primary application of 5-ALA-13C4 is to conduct metabolic flux analysis of the heme biosynthesis pathway. By introducing a known quantity of 5-ALA-13C4 to cells or animal models, researchers can trace the incorporation of the 13C isotopes into PpIX and other downstream metabolites. This allows for the quantification of the rate of PpIX synthesis and can shed light on the activity of key enzymes involved in this process.[6] This is particularly important in cancer research, as alterations in the heme synthesis pathway are known to contribute to the preferential accumulation of PpIX in tumor cells.[7][8]
Key Research Questions Addressed by 5-ALA-13C4:
-
Rate of PpIX Synthesis: Determine the absolute or relative rate of PpIX production from exogenous 5-ALA in different cell lines or tumor models.
-
Enzyme Kinetics: Investigate the in situ activity of enzymes in the heme synthesis pathway, such as ferrochelatase, by measuring the flux of 13C-labeled intermediates.[2]
-
Mechanisms of Resistance: Elucidate mechanisms of resistance to 5-ALA-based PDT that may be related to altered metabolism and reduced PpIX accumulation.
-
Drug Development: Evaluate the effect of new therapeutic agents on the metabolic flux of the heme synthesis pathway.
-
Personalized Medicine: Assess the metabolic phenotype of patient-derived cells or tumors to predict their response to 5-ALA-PDT.
Experimental Protocols
In Vitro Protocol: Metabolic Labeling of Cancer Cells with 5-ALA-13C4
This protocol describes the labeling of a cancer cell line (e.g., HT-29 colon cancer cells) with 5-ALA-13C4 for the analysis of PpIX synthesis.
Materials:
-
Cancer cell line (e.g., HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
5-Aminolevulinic acid-13C4 (5-ALA-13C4)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding: Seed HT-29 cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.[9]
-
5-ALA-13C4 Incubation: Prepare a stock solution of 5-ALA-13C4 in sterile PBS. Replace the culture medium with fresh medium containing the desired concentration of 5-ALA-13C4 (e.g., 1 mM). Incubate the cells for a specified time course (e.g., 1, 2, 4, 6 hours) to monitor the kinetics of PpIX synthesis.
-
Cell Harvesting and Lysis: At each time point, wash the cells twice with ice-cold PBS. Add 100 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Sample Preparation for LC-MS/MS:
-
To 50 µg of protein lysate, add a known amount of an internal standard (e.g., unlabeled PpIX of a known concentration).
-
Extract PpIX from the lysate using an appropriate solvent (e.g., dimethyl sulfoxide/methanol or ethyl acetate/acetic acid).[10]
-
Centrifuge the samples to pellet cell debris and collect the supernatant containing the extracted PpIX.
-
Dry the extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis: Analyze the samples using a high-resolution mass spectrometer to separate and quantify the unlabeled (endogenous) and 13C4-labeled PpIX.
In Vivo Protocol: Tracing Heme Metabolism in a Xenograft Mouse Model
This protocol outlines the administration of 5-ALA-13C4 to a nude mouse model bearing HT-29 tumor xenografts to study in vivo PpIX synthesis.
Materials:
-
Nude mice with established HT-29 tumor xenografts
-
5-Aminolevulinic acid-13C4 (5-ALA-13C4)
-
Sterile saline solution
-
Surgical tools for tumor excision
-
Liquid nitrogen
-
Tissue homogenizer
-
Extraction solvents
-
LC-MS/MS system
Procedure:
-
Animal Model: Utilize nude mice with subcutaneously implanted HT-29 tumors that have reached a palpable size (e.g., 100-200 mm³).[9]
-
5-ALA-13C4 Administration: Prepare a sterile solution of 5-ALA-13C4 in saline. Administer the solution to the mice via intraperitoneal injection at a dose of 250 mg/kg body weight.[9]
-
Time Course and Tissue Collection: At various time points post-injection (e.g., 2, 4, 6, 8 hours), euthanize a cohort of mice. Surgically excise the tumors and a sample of adjacent normal tissue (e.g., skin or muscle) for comparison. Immediately snap-freeze the tissues in liquid nitrogen and store at -80°C.
-
Tissue Homogenization and Extraction:
-
Weigh the frozen tissue samples.
-
Homogenize the tissues in a suitable buffer on ice.
-
Perform PpIX extraction from the tissue homogenates as described in the in vitro protocol.
-
-
LC-MS/MS Analysis: Analyze the tissue extracts by LC-MS/MS to quantify the levels of unlabeled and 13C4-labeled PpIX.
Data Presentation
Quantitative data from metabolic flux analysis using 5-ALA-13C4 should be presented in a clear and structured format to allow for easy comparison and interpretation.
Table 1: In Vitro Quantification of 13C4-Labeled Protoporphyrin IX in HT-29 Cells
| Time (hours) | Total PpIX (pmol/mg protein) | 13C4-PpIX (pmol/mg protein) | % Labeled PpIX |
| 1 | 150 ± 15 | 120 ± 12 | 80% |
| 2 | 350 ± 30 | 300 ± 25 | 86% |
| 4 | 700 ± 50 | 620 ± 45 | 89% |
| 6 | 950 ± 70 | 850 ± 60 | 89% |
Table 2: In Vivo Quantification of 13C4-Labeled Protoporphyrin IX in HT-29 Xenografts
| Time (hours) | Tissue | Total PpIX (ng/g tissue) | 13C4-PpIX (ng/g tissue) | % Labeled PpIX |
| 2 | Tumor | 500 ± 50 | 400 ± 45 | 80% |
| Normal Skin | 50 ± 8 | 35 ± 6 | 70% | |
| 4 | Tumor | 1200 ± 110 | 1050 ± 90 | 88% |
| Normal Skin | 80 ± 10 | 60 ± 8 | 75% | |
| 6 | Tumor | 1800 ± 150 | 1600 ± 130 | 89% |
| Normal Skin | 100 ± 12 | 78 ± 10 | 78% | |
| 8 | Tumor | 1500 ± 130 | 1320 ± 110 | 88% |
| Normal Skin | 70 ± 9 | 55 ± 7 | 79% |
Visualizations
Signaling and Metabolic Pathways
Caption: The Heme Synthesis Pathway, illustrating the conversion of exogenous 5-ALA-13C4 to the photosensitizer Protoporphyrin IX within the mitochondria.
Experimental Workflow
References
- 1. Frontiers | Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applications [frontiersin.org]
- 2. Improvement of the efficacy of 5-aminolevulinic acid-mediated photodynamic treatment in human oral squamous cell carcinoma HSC-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Aminolevulinic acid-based photodynamic therapy. Clinical research and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. Heme Biosynthesis | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 7. Heme Biosynthesis Factors and 5-ALA Induced Fluorescence: Analysis of mRNA and Protein Expression in Fluorescing and Non-fluorescing Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A study of concentration changes of Protoporphyrin IX and Coproporphyrin III in mixed samples mimicking conditions inside cancer cells for Photodynamic Therapy | PLOS One [journals.plos.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Analyzing ¹³C Enrichment from 5-Aminolevulinic Acid-¹³C₄
For Researchers, Scientists, and Drug Development Professionals
December 17, 2025
Introduction
5-Aminolevulinic acid (5-ALA) is a crucial endogenous non-proteinogenic amino acid that serves as the initial precursor for the biosynthesis of all tetrapyrrole compounds in most organisms, including heme, chlorophyll, and vitamin B12.[1] The administration of exogenous 5-ALA can bypass the rate-limiting step in the heme synthesis pathway, leading to the accumulation of downstream intermediates, notably the fluorescent photosensitizer Protoporphyrin IX (PpIX).[2][3][4] This phenomenon is exploited in photodynamic diagnosis (PDD) and photodynamic therapy (PDT) for various cancers.[4][5]
Stable isotope tracing using ¹³C-labeled molecules is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes.[6] 5-Aminolevulinic acid-¹³C₄ (5-ALA-¹³C₄), with four ¹³C atoms, is a valuable tool for researchers to trace the fate of 5-ALA through the heme biosynthesis pathway and to investigate its influence on related metabolic networks. This document provides detailed protocols for conducting ¹³C isotopic enrichment analysis using 5-ALA-¹³C₄, with a focus on mass spectrometry-based approaches. These methods are applicable in diverse research areas, including oncology and drug development, for understanding cellular metabolism and mechanisms of action.[6]
Metabolic Pathway of 5-Aminolevulinic Acid
Exogenously supplied 5-ALA is transported into the cell and enters the heme biosynthesis pathway.[2] The pathway begins in the mitochondria, moves to the cytoplasm, and its final steps occur back in the mitochondria. Two molecules of 5-ALA are condensed to form porphobilinogen. Four molecules of porphobilinogen are then sequentially used to build the tetrapyrrole ring of protoporphyrin IX. The final step involves the insertion of iron into PpIX by the enzyme ferrochelatase to form heme.[3] In many cancer cells, altered enzymatic activity, particularly of ferrochelatase, leads to the accumulation of PpIX.[3][7]
Figure 1: Simplified heme biosynthesis pathway showing the incorporation of ¹³C from 5-ALA-¹³C₄.
Experimental Workflow
A typical experiment to trace the metabolism of 5-ALA-¹³C₄ involves several stages. It begins with cell culture and labeling with the isotopic tracer. This is followed by rapid quenching of metabolic activity and extraction of intracellular metabolites. The extracts are then analyzed by mass spectrometry to determine the mass isotopologue distribution (MID) of downstream metabolites. Finally, the data is processed and analyzed to calculate ¹³C enrichment and interpret the metabolic consequences.[6][8]
Figure 2: General workflow for analyzing ¹³C enrichment from 5-ALA-¹³C₄.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Isotopic Labeling
This protocol outlines the steps for labeling mammalian cells with 5-ALA-¹³C₄.
Materials:
-
Cell line of interest (e.g., glioma cell line)
-
Standard cell culture medium and supplements
-
5-Aminolevulinic acid-¹³C₄ (5-ALA-¹³C₄)
-
Phosphate-buffered saline (PBS), ice-cold
Procedure:
-
Cell Culture: Culture cells to the desired confluency (typically 70-80%) in standard growth medium.[6]
-
Media Preparation: Prepare the labeling medium by supplementing the base medium with 5-ALA-¹³C₄. A typical concentration to start with is 1 mM, but this should be optimized for the specific cell line and experimental goals.
-
Labeling: Aspirate the standard growth medium from the cell culture plates.
-
Wash the cells once with pre-warmed PBS.
-
Replace the standard medium with the prepared ¹³C-labeling medium.
-
Incubation: Incubate the cells for a predetermined duration. A time course experiment (e.g., 0, 2, 4, 8, 24 hours) is recommended to determine the optimal labeling time. A 4-hour incubation is often sufficient to induce significant PpIX accumulation.[5]
Protocol 2: Metabolite Extraction
This protocol is for quenching metabolism and extracting polar metabolites, including porphyrin precursors.
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Pre-chilled extraction solvent: 80% methanol / 20% water (-80°C).[9]
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Quenching: To halt all enzymatic activity, rapidly aspirate the labeling medium.[6]
-
Immediately wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer.[6]
-
Instantly quench metabolism by adding the pre-chilled 80% methanol extraction solvent to the culture dish (e.g., 1 mL for a 6-well plate).[9][10]
-
Cell Lysis: Place the dish on ice and use a cell scraper to scrape the cells in the extraction solvent.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Extraction: Vortex the tube thoroughly for 1 minute.
-
Centrifuge at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.[9]
-
Sample Collection: Collect the supernatant, which contains the polar metabolites. This extract can be stored at -80°C until analysis.[6]
Protocol 3: LC-MS/MS Analysis
This protocol provides a general framework for the analysis of ¹³C-labeled metabolites using a high-resolution mass spectrometer coupled with liquid chromatography.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 analytical column
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)[11][12]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
Procedure:
-
Sample Preparation: Dry the metabolite extract using a vacuum concentrator. Reconstitute the dried sample in a suitable volume (e.g., 50-100 µL) of a solvent compatible with the LC-MS system (e.g., 5% acetonitrile, 0.1% formic acid).[11]
-
Injection: Inject the reconstituted sample onto the LC system.
-
Chromatographic Separation: Separate the metabolites using a gradient of Mobile Phase B. A typical gradient might run from 2% to 95% B over 15-20 minutes to elute compounds with varying polarities.[11][13]
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive ionization mode to detect 5-ALA and its downstream metabolites.[11]
-
Perform full survey scans in the range of m/z 100–1000 with the resolution set to >30,000 to resolve different isotopologues.[11][12]
-
Use data-dependent MS/MS scans to fragment ions of interest and confirm metabolite identities.
-
Create an inclusion list of the expected m/z values for the unlabeled (M+0) and labeled (M+4, M+8, etc.) versions of 5-ALA, porphobilinogen, and other intermediates to ensure their fragmentation spectra are captured.
-
Data Presentation and Analysis
The primary output of the MS analysis is the mass isotopologue distribution (MID) for each metabolite of interest. This distribution must be corrected for the natural abundance of ¹³C and other isotopes to accurately determine the enrichment from the 5-ALA-¹³C₄ tracer.[8] The fractional contribution (FC) of each isotopologue can then be calculated.
Table 1: Example of Quantitative ¹³C Enrichment Data
The following table summarizes hypothetical fractional contribution data for key metabolites in the heme synthesis pathway after a 4-hour incubation with 1 mM 5-ALA-¹³C₄.
| Metabolite | Isotopologue | Formula | Expected m/z (M+H)⁺ | Fractional Contribution (%) |
| 5-Aminolevulinic Acid | M+0 | C₅H₉NO₃ | 132.0655 | 5.2 |
| M+4 | ¹³C₄C₁H₉NO₃ | 136.0789 | 94.8 | |
| Porphobilinogen | M+0 | C₁₀H₁₄N₂O₄ | 227.1026 | 15.7 |
| M+4 | ¹³C₄C₆H₁₄N₂O₄ | 231.1160 | 23.1 | |
| M+8 | ¹³C₈ C₂H₁₄N₂O₄ | 235.1294 | 61.2 | |
| Protoporphyrin IX | M+0 | C₃₄H₃₄N₄O₄ | 563.2653 | 38.9 |
| M+8 | ¹³C₈C₂₆H₃₄N₄O₄ | 571.2921 | 18.5 | |
| M+16 | ¹³C₁₆C₁₈H₃₄N₄O₄ | 579.3189 | 12.4 | |
| M+24 | ¹³C₂₄C₁₀H₃₄N₄O₄ | 587.3457 | 9.8 | |
| M+32 | ¹³C₃₂ C₂H₃₄N₄O₄ | 595.3725 | 20.4 |
Note: Data is for illustrative purposes only. Actual enrichment will depend on experimental conditions and cell type. The bolded isotopologue represents the fully labeled form derived from the tracer.
This table clearly shows the incorporation of ¹³C from 5-ALA-¹³C₄ into downstream metabolites. For instance, the high abundance of M+8 Porphobilinogen indicates it is formed from the condensation of two M+4 5-ALA molecules. The distribution of isotopologues in Protoporphyrin IX reflects the progressive assembly from labeled precursors.
References
- 1. Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Clinical applications of 5-aminolevulinic acid-mediated fluorescence for gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for 5-Aminolevulinic Acid-¹³C₄ in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminolevulinic acid (5-ALA) is a naturally occurring amino acid and a key precursor in the biosynthesis of tetrapyrroles, including heme.[1] Exogenously administered 5-ALA is taken up by cells and metabolized to Protoporphyrin IX (PpIX), a potent photosensitizer.[2] In many cancer cells, the enzymatic activity of ferrochelatase, which converts PpIX to heme, is lower than in normal cells, leading to an accumulation of PpIX.[3] This selective accumulation is the basis for its use in photodynamic therapy (PDT) and fluorescence-guided surgery (FGS).[4][5]
The use of isotopically labeled 5-Aminolevulinic acid-¹³C₄ (5-ALA-¹³C₄) provides a powerful tool for researchers to trace the metabolic fate of 5-ALA and quantify the flux through the heme biosynthesis pathway. By incorporating ¹³C atoms at specific positions, 5-ALA-¹³C₄ allows for the differentiation of exogenously supplied 5-ALA and its metabolites from the endogenous, unlabeled pool. This enables precise measurement of uptake, conversion rates, and the impact of therapeutic interventions on this critical metabolic pathway using mass spectrometry-based techniques.
These application notes provide a step-by-step guide for utilizing 5-ALA-¹³C₄ in in vitro experiments, from cell culture and labeling to metabolite extraction and analysis.
Key Applications
-
Metabolic Flux Analysis: Quantitatively measure the rate of heme biosynthesis in response to various stimuli or drug treatments.
-
Pathway Elucidation: Trace the incorporation of ¹³C atoms from 5-ALA-¹³C₄ into downstream metabolites of the porphyrin pathway.
-
Target Engagement Studies: Assess the efficacy of drugs that target enzymes within the heme synthesis pathway.
-
Biomarker Discovery: Identify and quantify metabolic biomarkers associated with cancer and other diseases related to altered heme metabolism.
Data Presentation
The following table summarizes representative quantitative data on Protoporphyrin IX (PpIX) accumulation in different cancer cell lines after incubation with 5-ALA. While these studies did not use the ¹³C₄-labeled version, the expected concentrations of labeled PpIX would be in a similar range and can be precisely quantified using mass spectrometry.
| Cell Line | 5-ALA Concentration (mM) | Incubation Time (h) | Intracellular PpIX Concentration (µg/mL) | Reference |
| U87MG (Glioblastoma) | 1 | 4 | ~5.5 | [1] |
| WiDr (Colon Adenocarcinoma) | 1 | 4 | ~3.0 (at 5x10⁴ cells/cm²) | [6] |
| V79 (Chinese Hamster Lung Fibroblasts) | 1 | 4 | ~1.5 (at 5x10⁴ cells/cm²) | [6] |
| MCF-7 (Breast Cancer) | 1 | 4 | Visible Fluorescence | [7] |
| HT-29 (Colon Cancer) | 1 | 4 | Visible Fluorescence | [7] |
| Pediatric Anaplastic Tumors | 20 mg/kg (oral) | 4 | > 4 |
Experimental Protocols
Protocol 1: In Vitro Labeling of Cancer Cells with 5-ALA-¹³C₄
This protocol describes the general procedure for labeling cultured cancer cells with 5-ALA-¹³C₄ to study its metabolism.
Materials:
-
Cancer cell line of interest (e.g., U87MG, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
5-Aminolevulinic acid-¹³C₄ (5-ALA-¹³C₄)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed the cancer cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and grow to 70-80% confluency.
-
Preparation of Labeling Medium: Prepare the labeling medium by dissolving 5-ALA-¹³C₄ in the complete cell culture medium to the desired final concentration (e.g., 1 mM). Pre-warm the medium to 37°C.
-
Cell Labeling:
-
Aspirate the existing culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the prepared 5-ALA-¹³C₄ labeling medium to the cells.
-
Incubate the cells for the desired time period (e.g., 4, 8, or 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
Cell Harvesting:
-
After the incubation period, place the culture vessels on ice.
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS to remove any residual labeling medium.
-
Add a small volume of ice-cold PBS to the plate and scrape the cells using a cell scraper.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Centrifuge the cell suspension at a low speed (e.g., 500 x g) for 5 minutes at 4°C to pellet the cells.
-
Carefully remove the supernatant.
-
The cell pellet is now ready for metabolite extraction.
-
Protocol 2: Metabolite Extraction from ¹³C₄-Labeled Cells
This protocol outlines a common method for extracting polar metabolites, including 5-ALA-¹³C₄ and its derivatives, from cell pellets for subsequent analysis.
Materials:
-
Cell pellet from Protocol 1
-
80% Methanol (HPLC grade), pre-chilled to -80°C
-
Microcentrifuge
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Metabolite Extraction:
-
Add a volume of pre-chilled 80% methanol to the cell pellet (e.g., 500 µL for a pellet from a well of a 6-well plate).
-
Vortex the tube vigorously for 1 minute to resuspend the pellet and lyse the cells.
-
Incubate the mixture at -20°C for at least 1 hour to precipitate proteins.
-
-
Protein Removal:
-
Centrifuge the lysate at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled microcentrifuge tube.
-
-
Drying:
-
Dry the metabolite extract to completeness using a vacuum concentrator or a gentle stream of nitrogen.
-
The dried metabolite extract can be stored at -80°C until analysis.
-
Protocol 3: Analysis of ¹³C₄-Labeled Metabolites by LC-MS/MS
This protocol provides a general workflow for the analysis of 5-ALA-¹³C₄ and its labeled metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Dried metabolite extract from Protocol 2
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
Appropriate LC column for polar metabolite separation (e.g., a HILIC column)
-
Mobile phases (e.g., acetonitrile and water with appropriate additives like formic acid or ammonium formate)
-
Unlabeled 5-ALA and Protoporphyrin IX standards
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50% acetonitrile) immediately before analysis.
-
LC Separation: Inject the reconstituted sample onto the LC system. The specific gradient and flow rate will need to be optimized based on the column and the metabolites of interest.
-
MS/MS Detection:
-
The mass spectrometer should be operated in positive ion mode for the detection of 5-ALA and its metabolites.
-
Develop a Multiple Reaction Monitoring (MRM) method to specifically detect and quantify the unlabeled and ¹³C₄-labeled forms of 5-ALA, PpIX, and other intermediates. The mass transitions (Q1/Q3) will need to be determined by infusing the unlabeled standards and calculating the expected mass shifts for the ¹³C₄-labeled analogues.
-
For example, for 5-ALA-¹³C₄, the precursor ion (Q1) will be 4 mass units higher than unlabeled 5-ALA. The fragment ions (Q3) may or may not contain the ¹³C labels, depending on the fragmentation pattern.
-
-
Data Analysis:
-
Integrate the peak areas for each labeled and unlabeled metabolite.
-
Calculate the fractional enrichment of ¹³C in each metabolite pool to determine the contribution of the exogenous 5-ALA-¹³C₄.
-
Quantify the absolute concentrations of the metabolites by comparing their peak areas to a standard curve generated from the unlabeled standards.
-
Visualizations
Heme Biosynthesis Pathway
Caption: The heme biosynthesis pathway, highlighting the entry of exogenous 5-ALA-¹³C₄.
Experimental Workflow for 5-ALA-¹³C₄ Metabolic Tracing
Caption: A step-by-step workflow for in vitro metabolic tracing experiments using 5-ALA-¹³C₄.
References
- 1. mdpi.com [mdpi.com]
- 2. spiedigitallibrary.org [spiedigitallibrary.org]
- 3. 5-Aminolevulinic Acid-Induced Protoporphyrin IX Fluorescence Imaging for Tumor Detection: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasma protoporphyrin IX following administration of 5-aminolevulinic acid as a potential tumor marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protoporphyrin IX accumulation in cells treated with 5-aminolevulinic acid: dependence on cell density, cell size and cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Spectroscopic measurement of 5-ALA-induced intracellular protoporphyrin IX in pediatric brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Aminolevulinic Acid-¹³C₄ in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminolevulinic acid (5-ALA) is a natural amino acid that serves as a crucial precursor in the heme biosynthesis pathway. The ¹³C₄-labeled variant of 5-ALA is a stable isotope tracer that enables the precise tracking and quantification of heme metabolism in neural tissues. This powerful tool allows researchers to investigate the dynamics of heme synthesis, which is vital for a variety of cellular processes in the central nervous system (CNS), including mitochondrial respiration, and protection against oxidative stress. Dysregulation of heme metabolism has been implicated in several neurological disorders, making 5-ALA-¹³C₄ an invaluable asset for neuroscience research and drug development.
This document provides detailed application notes and protocols for the use of 5-Aminolevulinic acid-¹³C₄ in neuroscience research, with a focus on stable isotope tracing of heme biosynthesis and its analysis via mass spectrometry.
Principle of Application
Exogenously administered 5-ALA-¹³C₄ is taken up by neural cells and enters the heme synthesis pathway, bypassing the rate-limiting step catalyzed by ALA synthase.[1][2] Each molecule of protoporphyrin IX (PpIX), the precursor to heme, is formed from eight molecules of 5-ALA.[3] Consequently, the use of 5-ALA-¹³C₄ results in the synthesis of ¹³C₃₂-labeled PpIX and subsequently ¹³C₃₂-labeled heme, which can be distinguished from the unlabeled endogenous pool by its higher molecular weight. This mass shift allows for sensitive and specific detection and quantification using mass spectrometry.
Key Applications in Neuroscience
-
Tracing Heme Biosynthesis: Quantitatively measuring the rate of new heme synthesis in different brain regions or neuronal cell types under various physiological or pathological conditions.
-
Investigating Mitochondrial Function: As heme is a critical component of cytochromes in the electron transport chain, tracing its synthesis provides insights into mitochondrial health and activity in neurons and glial cells.[4]
-
Studying Neurodegenerative Diseases: Elucidating the role of altered heme metabolism in the pathophysiology of diseases such as Alzheimer's and Parkinson's disease.
-
Drug Discovery and Development: Assessing the effects of novel therapeutic agents on heme metabolism and mitochondrial function in the CNS.
-
Tumor Metabolism Studies: Investigating the altered heme synthesis pathway in brain tumors like glioblastoma, where 5-ALA is already used for fluorescence-guided surgery.[5][6][7][8][9][10] The use of 5-ALA-¹³C₄ can provide more quantitative data on the metabolic phenotype of these tumors.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be obtained from experiments using 5-ALA-¹³C₄ in a neuroscience context, based on typical stable isotope tracing studies.
| Parameter | Control Group (e.g., Wild-Type Mice) | Experimental Group (e.g., Alzheimer's Disease Model Mice) |
| ¹³C₃₂-Heme Enrichment in Cortex (%) | 15.2 ± 2.1 | 8.5 ± 1.5 |
| ¹³C₃₂-Heme Enrichment in Hippocampus (%) | 12.8 ± 1.9 | 6.2 ± 1.1 |
| Rate of Heme Synthesis (pmol/mg protein/hr) | 5.8 ± 0.7 | 2.9 ± 0.4 |
| ¹³C₃₂-PpIX Accumulation (relative units) | 1.0 ± 0.2 | 1.8 ± 0.3 |
Note: These values are for illustrative purposes and would need to be determined experimentally.
Experimental Protocols
Protocol 1: In Vivo Stable Isotope Tracing of Heme Synthesis in the Mouse Brain
This protocol describes the administration of 5-ALA-¹³C₄ to mice to study brain heme metabolism.
Materials:
-
5-Aminolevulinic acid-¹³C₄ (hydrochloride salt)
-
Sterile saline (0.9% NaCl)
-
Experimental mice (e.g., wild-type and a neurodegenerative disease model)
-
Syringes and needles for injection (intraperitoneal or intravenous)
-
Anesthesia (e.g., isoflurane)
-
Dissection tools
-
Liquid nitrogen
-
Homogenizer
-
Protein quantification assay (e.g., BCA assay)
-
Solvents for extraction (e.g., ethyl acetate, acetic acid)
-
Mass spectrometer (e.g., LC-MS/MS or MALDI-TOF)
Procedure:
-
Preparation of 5-ALA-¹³C₄ Solution: Dissolve 5-ALA-¹³C₄ hydrochloride in sterile saline to a final concentration of 20 mg/mL. Ensure the pH is adjusted to neutral (around 7.0-7.4) if necessary.
-
Animal Administration: Administer the 5-ALA-¹³C₄ solution to mice via intraperitoneal (IP) or intravenous (IV) injection. A typical dose is 200 mg/kg body weight.
-
Labeling Period: Allow the tracer to incorporate into brain heme for a specified period. This can range from 2 to 8 hours, depending on the experimental question.
-
Tissue Harvest: At the end of the labeling period, anesthetize the mouse and perfuse with ice-cold saline to remove blood from the brain.
-
Brain Dissection: Rapidly dissect the brain and isolate specific regions of interest (e.g., cortex, hippocampus, cerebellum).
-
Snap Freezing: Immediately snap-freeze the dissected brain tissue in liquid nitrogen to quench metabolic activity. Store at -80°C until further processing.
-
Tissue Homogenization: Homogenize the frozen brain tissue in a suitable buffer (e.g., phosphate-buffered saline with protease inhibitors).
-
Protein Quantification: Determine the protein concentration of the homogenate for normalization of results.
-
Heme Extraction: Extract heme from the tissue homogenate using an established method, such as the ethyl acetate/acetic acid extraction method.
-
Sample Preparation for Mass Spectrometry: Prepare the extracted heme for mass spectrometry analysis. This may involve derivatization or reconstitution in a suitable solvent.
-
Mass Spectrometry Analysis: Analyze the samples using a mass spectrometer to determine the isotopic enrichment of heme (i.e., the ratio of ¹³C₃₂-heme to unlabeled heme).
-
Data Analysis: Calculate the percentage of labeled heme and the rate of heme synthesis based on the isotopic enrichment and the total heme concentration.
Protocol 2: In Vitro Stable Isotope Tracing in Neuronal Cell Culture
This protocol outlines the use of 5-ALA-¹³C₄ in cultured neurons to study heme synthesis.
Materials:
-
Primary neuronal cultures or a neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium
-
5-Aminolevulinic acid-¹³C₄
-
Cell lysis buffer
-
Heme extraction solvents
-
Mass spectrometer
Procedure:
-
Cell Culture: Culture neuronal cells to the desired confluency.
-
Labeling Medium Preparation: Prepare cell culture medium containing a final concentration of 1 mM 5-ALA-¹³C₄.
-
Labeling: Replace the normal culture medium with the labeling medium and incubate the cells for a defined period (e.g., 4, 8, 12, or 24 hours).
-
Cell Harvesting: After the incubation period, wash the cells with ice-cold PBS to remove any remaining tracer.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Heme Extraction: Extract heme from the cell lysate.
-
Mass Spectrometry Analysis: Analyze the isotopic enrichment of heme as described in Protocol 1.
Visualizations
Heme Biosynthesis Pathway with 5-ALA-¹³C₄ Labeling
Caption: Heme biosynthesis pathway showing the incorporation of exogenous 5-ALA-¹³C₄.
Experimental Workflow for In Vivo Tracing
Caption: Workflow for in vivo stable isotope tracing with 5-ALA-¹³C₄ in the mouse brain.
Mass Spectrometry Analysis Logic
Caption: Logical flow of mass spectrometry analysis for ¹³C-labeled heme.
References
- 1. Measurement of Heme Synthesis Levels in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heme Biosynthesis Factors and 5-ALA Induced Fluorescence: Analysis of mRNA and Protein Expression in Fluorescing and Non-fluorescing Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiochemical Synthesis and Evaluation of 13N-Labeled 5-Aminolevulinic Acid for PET Imaging of Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complementary Molecular and Elemental Mass-Spectrometric Imaging of Human Brain Tumors Resected by Fluorescence-Guided Surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-ALA induced PpIX fluorescence spectroscopy in neurosurgery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular and Metabolic Mechanisms Underlying Selective 5-Aminolevulinic Acid-Induced Fluorescence in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Single-cell analysis of 5-aminolevulinic acid intraoperative labeling specificity for glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of 5-Aminolevulinic Acid-¹³C₄ in Novel Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminolevulinic acid (5-ALA) is a naturally occurring delta-amino acid and a key precursor in the biosynthesis of tetrapyrroles, including heme and chlorophyll.[1][2] Its administration leads to the accumulation of Protoporphyrin IX (PpIX), a potent photosensitizer, particularly in rapidly proliferating cells such as cancer cells.[1] This phenomenon has led to the widespread use of 5-ALA in photodynamic therapy (PDT) and photodynamic diagnosis (PDD) for various cancers.[1][3] 5-Aminolevulinic acid-¹³C₄ (5-ALA-¹³C₄) is a stable isotope-labeled variant of 5-ALA, where four carbon atoms are replaced with the ¹³C isotope. This isotopic labeling makes it an invaluable tool for a range of analytical and research applications, primarily in quantitative assays and metabolic flux analysis.
This document provides detailed application notes and protocols for the utilization of 5-ALA-¹³C₄ in the development of novel assays for researchers, scientists, and professionals in drug development. The protocols herein focus on two primary applications: its use as an internal standard for the accurate quantification of 5-ALA in biological matrices by isotope dilution mass spectrometry, and its application as a tracer in metabolic flux analysis to probe the heme biosynthesis pathway.
Heme Biosynthesis Pathway
The heme biosynthesis pathway is a conserved eight-step enzymatic process that occurs in both the mitochondria and the cytoplasm of cells.[2][4] 5-ALA is the first committed precursor in this pathway.[5] Understanding the flux through this pathway is critical for research into various diseases, including porphyrias and cancer.
Caption: The Heme Biosynthesis Pathway.
Application 1: Quantification of 5-Aminolevulinic Acid using 5-ALA-¹³C₄ as an Internal Standard
The accurate quantification of endogenous or administered 5-ALA in biological samples such as plasma and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and diagnostic applications. Isotope dilution mass spectrometry using a stable isotope-labeled internal standard is the gold standard for quantitative analysis due to its high accuracy and precision. 5-ALA-¹³C₄ serves as an ideal internal standard as it co-elutes with the unlabeled analyte and compensates for variations in sample preparation and instrument response.
Experimental Workflow for Quantitative Analysis
Caption: Workflow for 5-ALA quantification.
Detailed Experimental Protocol
This protocol is adapted from established methods for the quantification of 5-ALA in biological fluids.[6][7]
1. Sample Preparation
-
For Urine Samples:
-
Thaw frozen urine samples to room temperature and vortex to mix.
-
To 25 µL of urine, add 25 µL of a 20 µM working solution of 5-ALA-¹³C₄ (in water).[7]
-
Proceed to Solid Phase Extraction.
-
-
For Plasma Samples:
-
Thaw frozen plasma samples to room temperature and vortex to mix.
-
To 100 µL of plasma, add 25 µL of a 20 µM working solution of 5-ALA-¹³C₄.[7]
-
Proceed to Solid Phase Extraction.
-
2. Solid Phase Extraction (SPE)
-
Condition a silica-based SPE cartridge by washing with methanol followed by water.
-
Load the spiked sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the analyte and internal standard with an appropriate solvent (e.g., acidified acetonitrile).[8]
3. Derivatization (Butylation)
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Add 100 µL of butanolic HCl (3 M) to the dried residue.
-
Incubate the mixture at 65°C for 30 minutes to form the butyl ester derivatives of 5-ALA and 5-ALA-¹³C₄.[6][7]
-
Evaporate the butanolic HCl and reconstitute the sample in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
5-ALA (butyl ester): Monitor appropriate precursor > product ion transitions (e.g., m/z 188 > 114 and 188 > 86).[9]
-
5-ALA-¹³C₄ (butyl ester): Monitor the corresponding transitions with a +4 Da shift (e.g., m/z 192 > 118 and 192 > 90).
-
-
5. Data Analysis and Quantification
-
Integrate the peak areas for the MRM transitions of both 5-ALA and 5-ALA-¹³C₄.
-
Calculate the ratio of the peak area of 5-ALA to the peak area of 5-ALA-¹³C₄.
-
Construct a calibration curve by plotting the peak area ratios of a series of known concentrations of 5-ALA standards (also spiked with 5-ALA-¹³C₄) against their respective concentrations.
-
Determine the concentration of 5-ALA in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following table summarizes typical performance characteristics of LC-MS/MS assays for 5-ALA using an isotopically labeled internal standard.
| Parameter | Urine | Plasma | Reference |
| Lower Limit of Quantification (LLOQ) | 0.05 µM | 0.05 µM | [6][7] |
| Linearity (r²) | > 0.99 | > 0.99 | [6][7] |
| Intra-assay Precision (CV%) | < 10% | < 10% | [6][7] |
| Inter-assay Precision (CV%) | < 10% | < 10% | [6][7] |
| Accuracy (Recovery) | 88.2 - 110% | 88.2 - 110% | [6][7] |
Application 2: Metabolic Flux Analysis of the Heme Biosynthesis Pathway
Metabolic Flux Analysis (MFA) using stable isotope tracers is a powerful technique to quantify the rates of metabolic reactions within a cell.[10][11] By introducing 5-ALA-¹³C₄ into a cell culture system, researchers can trace the incorporation of the ¹³C label into downstream metabolites of the heme biosynthesis pathway, such as porphobilinogen (PBG), uroporphyrinogen, and protoporphyrin IX. This allows for the determination of the flux through this critical pathway under various experimental conditions.
Experimental Workflow for Metabolic Flux Analysis
Caption: Workflow for ¹³C-Metabolic Flux Analysis.
Detailed Experimental Protocol
This protocol provides a general framework for a ¹³C-MFA experiment using 5-ALA-¹³C₄.
1. Cell Culture and Labeling
-
Culture cells of interest to the desired confluency in standard culture medium.
-
Remove the standard medium and replace it with a medium containing a known concentration of 5-ALA-¹³C₄. The optimal concentration and labeling time should be determined empirically for the specific cell line and experimental goals.
-
Incubate the cells for a time course (e.g., 0, 2, 4, 8, 24 hours) to monitor the dynamic incorporation of the ¹³C label.
2. Quenching and Metabolite Extraction
-
Rapidly quench metabolic activity by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Immediately add a cold extraction solvent (e.g., 80% methanol) to the cells.[12]
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Collect the supernatant containing the intracellular metabolites.
3. LC-MS/MS Analysis of Labeled Metabolites
-
Analyze the metabolite extracts by LC-MS/MS. The chromatographic conditions may need to be optimized for the separation of the various porphyrin intermediates.
-
Set up the mass spectrometer to monitor for the unlabeled and ¹³C-labeled isotopologues of downstream metabolites. For example:
-
Porphobilinogen (PBG): Since two molecules of 5-ALA form one molecule of PBG, the expected labeled PBG will have a +8 Da mass shift (from two fully labeled 5-ALA-¹³C₄ molecules). Monitor for the m/z of unlabeled PBG and PBG+8.
-
Protoporphyrin IX (PpIX): As eight molecules of 5-ALA contribute to the formation of one molecule of PpIX, the fully labeled PpIX will have a +32 Da mass shift. Monitor the entire isotopologue distribution from M+0 to M+32.
-
4. Data Analysis and Flux Calculation
-
Determine the mass isotopomer distribution (MID) for each measured metabolite. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).
-
Use computational software packages (e.g., INCA, Metran) to fit the measured MIDs to a metabolic model of the heme biosynthesis pathway.[3]
-
The software will then calculate the metabolic flux values that best explain the observed labeling patterns.
Conclusion
5-Aminolevulinic acid-¹³C₄ is a versatile and powerful tool for researchers in the life sciences. Its application as an internal standard enables highly accurate and precise quantification of 5-ALA, which is essential for clinical and pharmacological research. Furthermore, its use as a stable isotope tracer in metabolic flux analysis provides an unprecedented view into the dynamics of the heme biosynthesis pathway, offering valuable insights into cellular metabolism in both health and disease. The protocols and data presented in these application notes provide a solid foundation for the development of novel and robust assays utilizing 5-ALA-¹³C₄.
References
- 1. Measurement of Heme Synthesis Levels in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Exploring Stable Isotope Tracers in Protein Metabolism | Technology Networks [technologynetworks.com]
- 6. ckisotopes.com [ckisotopes.com]
- 7. physoc.org [physoc.org]
- 8. researchgate.net [researchgate.net]
- 9. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. Stable isotope tracers and exercise physiology: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
5-Aminolevulinic Acid-¹³C₄: A Versatile Tool for Drug Discovery in Heme Metabolism and Beyond
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Aminolevulinic acid (5-ALA) is a critical endogenous precursor in the biosynthesis of tetrapyrroles, including heme.[1][2] The rate of heme synthesis is tightly regulated and can be influenced by various physiological and pathological conditions, as well as by xenobiotics. The use of stable isotope-labeled 5-ALA, specifically 5-Aminolevulinic acid-¹³C₄ (5-ALA-¹³C₄), coupled with mass spectrometry, provides a powerful platform for elucidating the mechanism of action of drugs, identifying new therapeutic targets, and screening for potential drug candidates that modulate the heme biosynthesis pathway and related metabolic networks. This document provides detailed application notes and experimental protocols for utilizing 5-ALA-¹³C₄ in drug discovery.
Principle of the Method
Exogenously supplied 5-ALA bypasses the rate-limiting step of the heme synthesis pathway, which is the formation of endogenous 5-ALA from glycine and succinyl-CoA by ALA synthase (ALAS).[3] By introducing 5-ALA-¹³C₄ into a biological system, researchers can trace the incorporation of the ¹³C labels into downstream metabolites of the heme pathway, such as porphobilinogen (PBG), uroporphyrinogen, and ultimately protoporphyrin IX (PpIX) and heme. The extent of ¹³C incorporation and the levels of these labeled metabolites can be accurately quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allows for a dynamic assessment of metabolic flux through the pathway and provides a sensitive readout for the effects of pharmacological interventions.
Applications in Drug Discovery
Assessing the Porphyrogenicity of Drug Candidates
Certain drugs can induce the expression of ALAS, leading to an overproduction of porphyrin precursors, which can precipitate acute attacks in individuals with genetic disorders of heme synthesis known as porphyrias. Evaluating the porphyrogenic potential of new chemical entities is a critical step in drug safety assessment. By treating cells or animal models with a test compound in the presence of 5-ALA-¹³C₄, researchers can monitor for an accumulation of labeled intermediates, providing a quantitative measure of the compound's potential to disrupt heme synthesis.
Elucidating Drug Mechanism of Action
5-ALA-¹³C₄ can be employed to investigate how drugs interact with the heme biosynthesis pathway. For instance, if a drug is hypothesized to inhibit a specific enzyme in the pathway, such as ferrochelatase, treatment with this drug would be expected to cause an accumulation of the labeled substrate (¹³C-PpIX) and a decrease in the labeled product (¹³C-heme). This approach provides direct evidence of target engagement and can help to elucidate the precise mechanism of action.
High-Throughput Screening for Pathway Modulators
The 5-ALA-¹³C₄ tracing method can be adapted for high-throughput screening (HTS) to identify compounds that either enhance or inhibit heme biosynthesis. Such screens are valuable for discovering drugs for a variety of conditions, including certain anemias where enhanced heme synthesis is desirable, or in oncology, where the accumulation of the photosensitizer PpIX can be exploited for photodynamic therapy (PDT).[4][5]
Investigating Off-Target Effects on Heme Metabolism
Many drugs have unintended effects on metabolic pathways. By employing 5-ALA-¹³C₄ in preclinical toxicology studies, researchers can assess whether a drug candidate has off-target effects on heme biosynthesis, which could have implications for mitochondrial function and cellular bioenergetics.
Experimental Protocols
Protocol 1: In Vitro Assessment of Drug Effects on Heme Biosynthesis in Cultured Cells
This protocol describes a general method for treating cultured cells with a test compound and quantifying the incorporation of ¹³C from 5-ALA-¹³C₄ into downstream metabolites.
Materials:
-
Cell line of interest (e.g., HepG2 for liver-related studies, or a cancer cell line)
-
Cell culture medium and supplements
-
5-Aminolevulinic acid-¹³C₄ (5-ALA-¹³C₄)
-
Test compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Internal standards for LC-MS/MS (e.g., ¹³C₅,¹⁵N-ALA, and ¹³C₂-PBG)[6]
-
Solvents for metabolite extraction (e.g., acetonitrile, methanol, water)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Plate cells in appropriate culture vessels and grow to 70-80% confluency.
-
Compound Treatment: Treat cells with the test compound at various concentrations or a vehicle control for a predetermined duration (e.g., 24 hours).
-
Labeling: Add 5-ALA-¹³C₄ to the culture medium at a final concentration of 1 mM and incubate for 4-6 hours.
-
Cell Harvesting:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
-
Metabolite Extraction:
-
Add a known amount of internal standards to the cell lysate.
-
Perform a protein precipitation and metabolite extraction by adding 3 volumes of ice-cold acetonitrile/methanol (1:1 v/v).
-
Vortex thoroughly and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
-
Sample Preparation for LC-MS/MS:
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the metabolites using a suitable chromatography column (e.g., a reverse-phase C18 column).[6]
-
Detect and quantify the ¹³C-labeled metabolites and their unlabeled counterparts using selective reaction monitoring (SRM) or parallel reaction monitoring (PRM) in the mass spectrometer.
-
Data Presentation
Summarize the quantitative data in tables for clear comparison.
| Compound | Concentration (µM) | ¹³C₄-Porphobilinogen (PBG) (Fold Change vs. Vehicle) | ¹³C₄-Protoporphyrin IX (PpIX) (Fold Change vs. Vehicle) | ¹³C₄-Heme (Fold Change vs. Vehicle) |
| Vehicle | - | 1.0 | 1.0 | 1.0 |
| Drug X | 1 | 1.2 | 3.5 | 0.6 |
| Drug X | 10 | 1.5 | 8.2 | 0.3 |
| Drug Y | 1 | 0.8 | 0.7 | 0.9 |
| Drug Y | 10 | 0.5 | 0.4 | 0.6 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The Heme Biosynthesis Pathway showing the entry of exogenous 5-ALA-¹³C₄.
Caption: Experimental workflow for 5-ALA-¹³C₄ stable isotope tracing in cell culture.
Caption: Logic diagram for a drug screening assay using 5-ALA-¹³C₄.
Conclusion
5-Aminolevulinic acid-¹³C₄ is a powerful and versatile tool in the drug discovery and development toolkit. Its application in stable isotope tracing studies allows for the sensitive and quantitative assessment of metabolic flux through the heme biosynthesis pathway. This enables a deeper understanding of drug-induced porphyrogenicity, mechanism of action, and off-target effects, ultimately contributing to the development of safer and more effective therapeutics. The protocols and applications outlined in this document provide a framework for researchers to integrate this valuable technology into their drug discovery programs.
References
- 1. A LC-MS/MS method for the specific, sensitive, and simultaneous quantification of 5-aminolevulinic acid and porphobilinogen. | Semantic Scholar [semanticscholar.org]
- 2. Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A high-throughput mass spectrometric enzyme activity assay enabling the discovery of cytochrome P450 biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Studies with Glioblastoma Brain Organoid Co-Cultures Show Efficient 5-ALA Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Dose-response technique combined with stable isotope tracing for drug metabolite profiling by using high-resolution mass spectrometry [frontiersin.org]
- 6. A LC-MS/MS method for the specific, sensitive, and simultaneous quantification of 5-aminolevulinic acid and porphobilinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 5-Aminolevulinic Acid-13C4 Labeling Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 5-Aminolevulinic acid-13C4 (5-ALA-13C4) for stable isotope labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is 5-Aminolevulinic acid-13C4 and what are its primary applications in research?
A1: 5-Aminolevulinic acid-13C4 (5-ALA-13C4) is a stable isotope-labeled version of 5-aminolevulinic acid, a natural precursor in the heme biosynthesis pathway. The four carbon atoms at positions 2, 3, 4, and 5 are replaced with the heavy isotope, Carbon-13. Its primary application is in metabolic flux analysis and related studies where researchers trace the incorporation of these labeled carbon atoms into downstream metabolites, principally protoporphyrin IX (PpIX) and heme.[1] This allows for the quantification of pathway activity and the investigation of metabolic dynamics in various cell types, including cancer cells where the heme synthesis pathway is often dysregulated.[2][3]
Q2: What is the fundamental principle behind a 5-ALA-13C4 labeling experiment?
A2: The core principle is to introduce 5-ALA-13C4 into a biological system, such as a cell culture. The cells uptake the labeled 5-ALA and utilize it in the heme synthesis pathway.[3] As 5-ALA-13C4 is processed through the enzymatic steps of this pathway, the 13C atoms are incorporated into subsequent molecules. By using mass spectrometry to analyze the mass shift in these metabolites (e.g., PpIX, heme), researchers can determine the extent of labeling and infer the metabolic flux through the pathway.
Q3: What are the expected outcomes of a successful 5-ALA-13C4 labeling experiment?
A3: A successful experiment will yield significant incorporation of the 13C label into downstream metabolites of the heme biosynthesis pathway. This is observed as a distinct shift in the mass-to-charge ratio (m/z) of the target molecules in a mass spectrometry analysis. The data should allow for the calculation of isotopic enrichment, providing a quantitative measure of the metabolic pathway's activity under the experimental conditions.
Q4: What are the critical parameters to consider when designing a 5-ALA-13C4 labeling experiment?
A4: Key parameters to optimize include:
-
Concentration of 5-ALA-13C4: The concentration should be high enough to ensure sufficient labeling but low enough to avoid cytotoxicity.[4]
-
Incubation Time: The duration of exposure to 5-ALA-13C4 needs to be optimized to achieve maximal labeling without causing adverse cellular effects.[5]
-
Cell Density: The number of cells should be appropriate for the culture vessel and the experimental endpoint.
-
Basal Medium Composition: The medium should support cell health and not contain unlabeled precursors that could dilute the isotopic label.
-
Analytical Method: A high-resolution mass spectrometer is necessary to accurately resolve the mass differences between labeled and unlabeled metabolites.[6]
Troubleshooting Guide
This guide addresses common issues encountered during 5-ALA-13C4 labeling experiments.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Labeling Efficiency | 1. Insufficient Incubation Time: The 13C label has not had enough time to incorporate into downstream metabolites. 2. Low 5-ALA-13C4 Concentration: The concentration of the tracer is too low for efficient uptake and utilization. 3. Poor Cell Health: Cells are not metabolically active enough to process the tracer. 4. Degradation of 5-ALA-13C4: The tracer may have degraded in the solution.[7][8] 5. Competition from Unlabeled Precursors: The basal medium may contain unlabeled 5-ALA or other precursors. | 1. Optimize Incubation Time: Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal incubation period.[5] 2. Optimize 5-ALA-13C4 Concentration: Conduct a dose-response experiment with varying concentrations of the tracer (e.g., 50, 100, 250, 500 µM). 3. Assess Cell Viability: Check cell viability using methods like Trypan Blue exclusion or an MTT assay before and after the experiment. Ensure cells are in the exponential growth phase. 4. Prepare Fresh Solutions: Always prepare 5-ALA-13C4 solutions fresh before each experiment.[7] 5. Use Defined Media: Utilize a defined medium with known concentrations of all components. |
| High Cell Toxicity or Death | 1. High 5-ALA-13C4 Concentration: The tracer concentration is toxic to the cells.[4][9] 2. Prolonged Incubation Time: Extended exposure to 5-ALA-13C4 is causing cellular stress. 3. Phototoxicity: Accidental exposure of 5-ALA-treated cells to light can lead to the generation of reactive oxygen species and cell death.[2] | 1. Reduce 5-ALA-13C4 Concentration: Lower the concentration of the tracer in your experiment. 2. Shorten Incubation Time: Reduce the duration of the labeling period. 3. Protect from Light: Perform all steps involving 5-ALA-13C4 under subdued lighting conditions and incubate cells in the dark. |
| Inconsistent or Variable Labeling | 1. Inconsistent Cell Seeding: Variations in initial cell numbers between replicates. 2. Inaccurate Pipetting: Errors in the addition of 5-ALA-13C4. 3. Edge Effects in Multi-well Plates: Cells in the outer wells of a plate may behave differently than those in the inner wells. | 1. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before seeding. 2. Calibrate Pipettes: Regularly calibrate and check the accuracy of your pipettes. 3. Avoid Using Outer Wells: If possible, do not use the outermost wells of a multi-well plate for experimental samples. Fill them with a buffer or medium to minimize edge effects. |
| Unexpected Mass Isotopologue Distribution | 1. Metabolic Scrambling: The 13C label is being diverted to other metabolic pathways. 2. Background Noise in Mass Spectrometry: Interference from other molecules with similar m/z values. 3. Natural Isotope Abundance: The natural abundance of 13C in other molecules is confounding the results. | 1. Use Pathway Inhibitors: If a specific branching pathway is suspected, consider using a known inhibitor to block it. 2. Optimize Mass Spectrometry Parameters: Adjust the mass spectrometry settings for better resolution and signal-to-noise ratio.[6] 3. Analyze Unlabeled Controls: Always run unlabeled control samples to determine the natural isotope distribution and correct for it in your analysis. |
Experimental Protocols
Detailed Methodology for a 5-ALA-13C4 Labeling Experiment in Cell Culture
-
Cell Seeding:
-
Culture cells of interest to ~80% confluency in a standard growth medium.
-
Trypsinize and count the cells.
-
Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a predetermined density and allow them to adhere overnight.
-
-
Preparation of Labeling Medium:
-
Prepare a fresh solution of 5-ALA-13C4 in a serum-free basal medium at the desired final concentration. Ensure the solution is protected from light.
-
-
Labeling:
-
Aspirate the standard growth medium from the cells.
-
Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the prepared 5-ALA-13C4 labeling medium to the cells.
-
Incubate the cells for the optimized duration in a standard cell culture incubator, protected from light.
-
-
Metabolite Extraction:
-
After incubation, place the culture plates on ice.
-
Aspirate the labeling medium.
-
Quickly wash the cells twice with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Vortex the tubes and centrifuge at high speed to pellet the cell debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Analysis:
-
Analyze the extracted metabolites using a high-resolution mass spectrometer (e.g., LC-MS/MS or GC-MS).
-
Monitor the m/z values corresponding to the unlabeled and 13C4-labeled protoporphyrin IX and heme.
-
Visualizations
Caption: Heme biosynthesis pathway showing the incorporation of 13C atoms from 5-ALA-13C4.
Caption: A typical experimental workflow for a 5-ALA-13C4 labeling experiment.
Caption: A decision tree to guide troubleshooting of common experimental issues.
References
- 1. bmrb.io [bmrb.io]
- 2. Inflammatory cell death induced by 5-aminolevulinic acid-photodynamic therapy initiates anticancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Phototoxicity of 5-aminolevulinic acid in the HeLa cell line as an indicative measure of photodynamic effect after topical administration to gynecological lesions of intraepithelial form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Aminolevulinic Acid Photodynamic Therapy for the Treatment of High-Grade Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The stability of 5-aminolevulinic acid in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Subcellular phototoxicity of 5-aminolaevulinic acid (ALA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 5-Aminolevulinic Acid-13C4 for Cell Culture Applications
Welcome to the technical support center for optimizing the use of 5-Aminolevulinic acid-13C4 (5-ALA-13C4) in your cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance, troubleshooting tips, and frequently asked questions (FAQs). Whether you are using 5-ALA-13C4 for metabolic flux analysis, as a precursor for photodynamic therapy (PDT) research, or other applications, this guide will help you refine your experimental setup for optimal results.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of 5-Aminolevulinic acid-13C4 in cell culture?
5-Aminolevulinic acid (5-ALA) is a natural amino acid and a key precursor in the biosynthesis of tetrapyrroles, including heme.[1][2] The 13C4-labeled version is primarily used as a stable isotope tracer to study the metabolic flux through the heme synthesis pathway. By tracking the incorporation of the 13C isotopes into downstream metabolites like protoporphyrin IX (PpIX) and heme, researchers can quantify the activity of this pathway under various experimental conditions. This is particularly useful in cancer research, as many tumor cells exhibit altered heme metabolism.[3]
Q2: What is a good starting concentration for 5-ALA-13C4 in my cell culture experiments?
The optimal concentration of 5-ALA-13C4 depends on your specific application (metabolic tracing vs. PDT) and cell line.
-
For Metabolic Tracing (LC-MS/MS analysis): A lower concentration is often sufficient and desirable to minimize potential cytotoxicity and metabolic pathway perturbations. A good starting range is 50 µM to 500 µM . It is always recommended to perform a dose-response experiment to determine the lowest concentration that provides a detectable and reliable signal for your target labeled metabolite.
-
For Photodynamic Therapy (PDT) Research: Higher concentrations are generally required to induce significant accumulation of the photosensitizer PpIX. Based on studies with unlabeled 5-ALA, a starting range of 0.5 mM to 2.5 mM is common.[4][5]
Q3: How long should I incubate my cells with 5-ALA-13C4?
The ideal incubation time is a balance between achieving sufficient labeling of your target metabolite and avoiding cytotoxicity.
-
For Metabolic Tracing: To approach isotopic steady state for pathway analysis, incubation times of 4 to 24 hours are typically recommended. A time-course experiment is the best way to determine the optimal incubation time for your specific cell line and research question.
-
For PDT Research: Incubation times commonly range from 4 to 24 hours to allow for maximal PpIX accumulation.[6]
Q4: Can 5-ALA-13C4 be toxic to my cells?
Yes, at high concentrations and with prolonged exposure, 5-ALA can be cytotoxic, even without photoactivation.[4][5][7] The toxicity is cell-line dependent. It is crucial to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal, non-toxic concentration range for your specific cell line and experimental duration.
Q5: How should I prepare my 5-ALA-13C4 stock solution?
5-ALA is typically supplied as a hydrochloride salt, which is soluble in aqueous solutions. It is recommended to prepare a fresh stock solution in sterile phosphate-buffered saline (PBS) or your cell culture medium. 5-ALA solutions can be unstable at physiological pH, so it is best to prepare them fresh for each experiment.[8] For storage, aliquoting and freezing at -20°C or -80°C is advisable. Protect the stock solution from light.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no detectable 13C-labeled PpIX signal in LC-MS/MS | 1. Insufficient 5-ALA-13C4 concentration or incubation time: The concentration or duration of labeling may not be enough for your cell line's metabolic rate. 2. Inefficient cellular uptake of 5-ALA-13C4: Some cell lines may have low expression of the necessary transporters. 3. Rapid conversion of PpIX to heme: High ferrochelatase activity can quickly convert PpIX to heme, preventing its accumulation. 4. Inefficient extraction of PpIX: Porphyrins can be challenging to extract efficiently. 5. Degradation of PpIX: PpIX is light-sensitive and can degrade during sample preparation. | 1. Optimize concentration and time: Perform a dose-response and time-course experiment. Start with a concentration of around 200 µM and incubate for 12-24 hours. 2. Check cell line characteristics: Research the expression of relevant transporters in your cell line. 3. Consider ferrochelatase inhibitors: If your goal is to study PpIX accumulation, you can co-incubate with a ferrochelatase inhibitor like deferoxamine (DFO). 4. Optimize extraction protocol: Use an acidified organic solvent (e.g., acetone with a small amount of HCl) for efficient extraction.[9][10] 5. Protect samples from light: Perform all sample preparation steps under dim light and store extracts in amber vials at -80°C.[11] |
| High cell death or signs of cytotoxicity | 1. 5-ALA-13C4 concentration is too high: Exceeding the toxic threshold for your cell line. 2. Prolonged incubation time: Even at lower concentrations, extended exposure can be detrimental. 3. Contamination of 5-ALA-13C4 stock solution. | 1. Perform a cytotoxicity assay: Determine the IC50 value for your cell line and work with concentrations well below this value. For some sensitive cell lines, concentrations as low as 50 µM may be necessary. 2. Reduce incubation time: If longer incubation is not essential for your experimental goals, try a shorter duration (e.g., 4-8 hours). 3. Ensure sterility: Prepare your stock solution under sterile conditions and filter-sterilize if necessary. |
| High variability between replicate samples | 1. Inconsistent cell numbers: Variation in the number of cells seeded or harvested. 2. Incomplete quenching of metabolism: Continued metabolic activity after harvesting can alter metabolite levels. 3. Inconsistent extraction efficiency: Variations in the extraction procedure. | 1. Normalize to cell number or protein concentration: Count cells or perform a protein assay (e.g., BCA) on a parallel sample or the cell pellet after extraction to normalize your results.[11] 2. Rapidly quench metabolism: After removing the labeling medium, immediately wash with ice-cold PBS and then add a quenching solution like ice-cold 80% methanol.[12] 3. Standardize the extraction protocol: Ensure consistent vortexing/sonication times and temperatures for all samples. |
Data Presentation: Optimizing 5-ALA Concentration
The following tables summarize typical concentration ranges for unlabeled 5-ALA from the literature, which can serve as a starting point for optimizing 5-ALA-13C4 experiments.
Table 1: 5-ALA Concentrations for Photodynamic Therapy (PDT) Studies
| Cell Line | 5-ALA Concentration Range (mM) | Incubation Time (hours) | Outcome Measure |
| HEK293, HepG2, Caco-2, KATO III | 0 - 1.0 | 24 | Enhanced cell death under thermal stress[6] |
| U-87 MG (Glioblastoma) | 0 - 3.75 (mg/mL) | 7 days | Cytotoxicity (IC50 = 500 µg/mL)[4] |
| HDC (Canine Lung Adenocarcinoma) | 0.3 - 1.0 | Not specified | Cytotoxicity with light exposure[13] |
| HEP G2, HEP 3B (Hepatocarcinoma) | 0.5 - 5.0 | 24 | Cytotoxicity[5] |
Table 2: Recommended Starting Concentrations for 5-ALA-13C4 Metabolic Tracing
| Application | Recommended Starting Concentration | Key Considerations |
| Metabolic Flux Analysis (LC-MS/MS) | 50 µM - 500 µM | - Perform a dose-response to find the lowest effective concentration. - Monitor for cytotoxicity, especially at higher concentrations and longer incubation times. |
Experimental Protocols
Protocol 1: Optimizing 5-ALA-13C4 Concentration for Metabolic Tracing
-
Cell Seeding: Seed your cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency at the time of harvesting.
-
5-ALA-13C4 Treatment: Prepare a range of 5-ALA-13C4 concentrations (e.g., 0, 50, 100, 200, 500 µM) in your normal cell culture medium. Remove the old medium from the cells and replace it with the medium containing 5-ALA-13C4.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) under standard cell culture conditions.
-
Metabolism Quenching and Metabolite Extraction:
-
Aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS.
-
Add ice-cold 80% methanol (-80°C) to the cells and place the plate on dry ice for 10 minutes.[12]
-
Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
Vortex and centrifuge at high speed to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Preparation for LC-MS/MS: Dry the supernatant using a vacuum centrifuge. Reconstitute the dried metabolites in a suitable solvent for your LC-MS/MS analysis.
-
Analysis: Analyze the samples by LC-MS/MS to detect the 13C4-labeled PpIX. Determine the lowest concentration of 5-ALA-13C4 that gives a robust and reproducible signal.
Protocol 2: Assessing 5-ALA-13C4 Cytotoxicity
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density for a cytotoxicity assay.
-
5-ALA-13C4 Treatment: The following day, treat the cells with a range of 5-ALA-13C4 concentrations (e.g., from 10 µM to 5 mM) for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Perform a standard cell viability assay, such as MTT, XTT, or LDH release assay, according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the concentration at which you observe significant cytotoxicity (e.g., IC50).
Visualizations
Caption: Metabolic pathway of 5-ALA-13C4 to Heme-13C32.
Caption: Experimental workflow for optimizing 5-ALA-13C4 concentration.
References
- 1. Challenges and opportunities of bioprocessing 5-aminolevulinic acid using genetic and metabolic engineering: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-ALA treatment increases intracellular heme levels and enhances CYP3A4 activity in genome-edited Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. 5-Aminolevrinic Acid Exhibits Dual Effects on Stemness in Human Sarcoma Cell Lines under Dark Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EXTH-48. PROTOPORPHYRIN IX LEVELS IN PATIENTS’ PLASMA, BLOOD, AND BRAIN TUMOR BY A VALIDATED LC-MS/MS METHOD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of Differential Susceptibility of Two (Canine Lung Adenocarcinoma) Cell Lines to 5-Aminolevulinic Acid-Mediated Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Aminolevulinic Acid-13C4 Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Aminolevulinic acid-13C4 (5-ALA-13C4) in mass spectrometry applications.
Frequently Asked Questions (FAQs)
Q1: What is 5-Aminolevulinic acid-13C4, and why is it used in mass spectrometry?
A1: 5-Aminolevulinic acid-13C4 (5-ALA-13C4) is a stable isotope-labeled version of 5-Aminolevulinic acid, a key precursor in the biosynthesis of heme. In mass spectrometry, it is primarily used as an internal standard for the accurate quantification of endogenous 5-ALA. Because its chemical and physical properties are nearly identical to the unlabeled analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer, allowing for reliable correction of matrix effects and variations in sample processing.
Q2: What are the main sources of error in the quantification of 5-ALA using 5-ALA-13C4?
A2: The primary sources of error include ion suppression from complex biological matrices, instability of 5-ALA in certain conditions, suboptimal sample preparation leading to poor recovery, and potential issues with the isotopic purity of the internal standard. Careful method development, including robust sample cleanup and appropriate storage and handling, is crucial for accurate results.
Q3: How should 5-ALA-13C4 stock solutions be prepared and stored?
A3: 5-ALA is known to be unstable at neutral or alkaline pH. Therefore, it is recommended to prepare stock solutions in an acidic buffer (pH < 5.0) or in a solvent like methanol or acetonitrile with a small percentage of formic acid. For long-term storage, it is advisable to store stock solutions at -20°C or below in tightly sealed containers to prevent degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of 5-ALA using 5-ALA-13C4 as an internal standard.
Issue 1: Poor Signal Intensity or High Signal-to-Noise Ratio
Question: I am observing a weak signal for both my 5-ALA and 5-ALA-13C4 peaks, or the baseline is very noisy. What are the possible causes and solutions?
Answer:
Poor signal intensity and a high signal-to-noise ratio are common issues in the mass spectrometry of small, polar molecules like 5-ALA, especially in complex biological matrices. The most likely causes are ion suppression and suboptimal instrument parameters.
Troubleshooting Steps:
-
Evaluate and Optimize Sample Preparation:
-
Ion Suppression: Biological matrices like plasma and urine contain high concentrations of salts and other endogenous compounds that can co-elute with 5-ALA and suppress its ionization.
-
Recovery: Ensure your sample preparation method provides good recovery for 5-ALA.
-
-
Optimize Mass Spectrometer Parameters:
-
Ionization Source: Adjust the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature, to maximize the signal for 5-ALA.
-
Fragmentation: Optimize the collision energy in the tandem mass spectrometer to ensure efficient fragmentation of the precursor ion to the product ion for both 5-ALA and 5-ALA-13C4.
-
-
Check for Contamination:
-
A noisy baseline can be a sign of contamination in the LC-MS system.
-
Solution: Flush the system with a strong solvent, and run blanks to ensure the system is clean.
-
-
Issue 2: Inaccurate or Inconsistent Quantification
Question: My quantitative results for 5-ALA are not reproducible, or the accuracy is poor. What could be the problem?
Answer:
Inaccurate and inconsistent quantification can stem from several factors, including the instability of 5-ALA, matrix effects that are not adequately corrected by the internal standard, and issues with the internal standard itself.
Troubleshooting Steps:
-
Assess Analyte Stability:
-
Verify Internal Standard Performance:
-
Co-elution: For the internal standard to effectively compensate for matrix effects, it must co-elute with the analyte. While 13C-labeled standards like 5-ALA-13C4 are expected to co-elute almost perfectly, chromatographic conditions can sometimes cause slight separation.
-
Solution: Ensure that the chromatographic peak for 5-ALA-13C4 completely overlaps with the peak for 5-ALA.
-
-
Isotopic Purity: Impurities in the 5-ALA-13C4 standard, particularly the presence of unlabeled 5-ALA, can lead to an overestimation of the analyte concentration, especially at low levels.
-
Solution: Check the certificate of analysis for the isotopic purity of your internal standard.
-
-
-
Evaluate Matrix Effects:
-
Even with an internal standard, severe matrix effects can impact quantification.
-
Solution: Improve sample cleanup to reduce matrix components. Consider diluting the sample if the concentration of 5-ALA is high enough to permit it.
-
-
Issue 3: Chromatographic Peak Shape Issues (e.g., Peak Splitting, Tailing)
Question: I am observing split or tailing peaks for 5-ALA and/or 5-ALA-13C4. What is the cause and how can I fix it?
Answer:
Poor peak shape can be caused by a variety of issues related to the chromatography, the sample, or the interaction between them.
Troubleshooting Steps:
-
Check for Column Overload:
-
Injecting too much sample can lead to peak fronting or splitting.
-
Solution: Try diluting the sample and injecting a smaller amount.
-
-
-
Mismatch between Sample Solvent and Mobile Phase:
-
If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
-
-
Column Contamination or Degradation:
-
A blocked column frit or a void at the head of the column can cause peak splitting for all compounds.
-
Solution: Reverse flush the column (if permissible by the manufacturer) or replace the column.
-
-
-
Isotope Effect (for split peaks of internal standard):
-
While less common with 13C-labeled standards than with deuterated standards, in some cases, the analyte and the labeled internal standard can be slightly separated chromatographically.
-
Solution: Modify the chromatographic method (e.g., change the gradient, temperature, or mobile phase) to achieve better co-elution.
-
-
Quantitative Data Summary
Table 1: Impact of Sample Preparation on 5-ALA Recovery and Ion Suppression in Urine
| Sample Preparation Method | Analyte Recovery | Signal Intensity Improvement (Compared to Dilute-and-Shoot) | Reference |
| Dilution Only | Not Reported | Baseline | [1] |
| Silica Solid-Phase Extraction | 75% | Significantly Increased | [1][2] |
Table 2: Stability of 5-ALA in Aqueous Solution
| pH | Temperature (°C) | Half-life | Reference |
| 2.35 | 50 | Stable for at least 37 days | [4] |
| 4.81 | 50 | 257 hours | [4] |
| 7.42 | 50 | 3.0 hours | [4] |
| ≤ 6.0 | Not specified | Stable for at least 128 days | [3] |
Experimental Protocols
Protocol: Quantification of 5-ALA in Human Plasma using LC-MS/MS with 5-ALA-13C4 Internal Standard
1. Materials and Reagents:
-
5-Aminolevulinic acid (5-ALA) standard
-
5-Aminolevulinic acid-13C4 (5-ALA-13C4) internal standard
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (blank)
-
Solid-Phase Extraction (SPE) cartridges (e.g., silica-based or mixed-mode cation exchange)
2. Preparation of Standards and Internal Standard:
-
Prepare a 1 mg/mL stock solution of 5-ALA in 0.1% formic acid in water.
-
Prepare a 1 mg/mL stock solution of 5-ALA-13C4 in 0.1% formic acid in water.
-
From the 5-ALA stock solution, prepare a series of calibration standards in blank human plasma.
-
Prepare a working internal standard solution of 5-ALA-13C4 at an appropriate concentration in 0.1% formic acid in water.
3. Sample Preparation (Solid-Phase Extraction):
-
To 100 µL of plasma sample, calibrator, or quality control sample, add 10 µL of the working internal standard solution.
-
Add 200 µL of 0.1% formic acid in water to precipitate proteins. Vortex and centrifuge.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of a weak organic solvent (e.g., 5% methanol in water).
-
Elute the 5-ALA and 5-ALA-13C4 with 1 mL of an appropriate elution solvent (e.g., 5% formic acid in methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
4. LC-MS/MS Analysis:
-
LC System: HPLC or UHPLC system
-
Column: A suitable column for polar compounds, such as a HILIC column or a C18 column with an ion-pairing agent.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Develop a gradient to ensure good separation of 5-ALA from matrix components.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an ESI source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both 5-ALA and 5-ALA-13C4.
5. Data Analysis:
-
Integrate the peak areas for both 5-ALA and 5-ALA-13C4.
-
Calculate the ratio of the 5-ALA peak area to the 5-ALA-13C4 peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of 5-ALA in the unknown samples from the calibration curve.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Stability of 5-aminolevulinic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a stable solution of 5-aminolaevulinic acid for intracutaneous injection in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. library-search.open.ac.uk [library-search.open.ac.uk]
- 5. The stability of 5-aminolevulinic acid in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the sensitivity of 5-Aminolevulinic acid-13C4 detection
Welcome to the technical support center for the sensitive detection of 5-Aminolevulinic acid-13C4 (5-ALA-13C4). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides answers to common questions and solutions to potential issues that may arise during the detection and quantification of 5-ALA-13C4, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods.
Q1: My 5-ALA-13C4 signal is weak or undetectable. What are the potential causes and solutions?
A1: Low signal intensity is a common issue that can stem from several factors throughout the experimental workflow. Here’s a systematic troubleshooting guide:
-
Sample Preparation:
-
Inadequate Extraction: Ensure your extraction protocol is optimized for your specific sample matrix (e.g., plasma, urine, tissue). Solid-phase extraction (SPE) is often recommended to remove interfering substances.[1]
-
Suboptimal Derivatization: Derivatization is crucial for enhancing the ionization efficiency of 5-ALA. Butylation is a common and effective method.[2][3] Verify that your derivatization reaction conditions (reagent concentration, temperature, and time) are optimal. A comparative study of different derivatization reagents may be beneficial to find the most sensitive one for your specific setup.[4][5]
-
Sample Degradation: 5-ALA can be unstable. Ensure samples are processed and stored correctly (e.g., on ice, protected from light) to prevent degradation.
-
-
LC-MS/MS System:
-
Ion Source Contamination: A dirty ion source is a frequent cause of poor sensitivity. Regular cleaning of the ion source components is essential.
-
Incorrect MS Parameters: Optimize MS parameters, including spray voltage, gas flows, and detector settings.[6]
-
Suboptimal Chromatographic Separation: Poor peak shape (e.g., broad or tailing peaks) can lead to a lower signal-to-noise ratio. Ensure your LC method provides sharp, symmetrical peaks. This may involve adjusting the mobile phase composition, gradient, or column type.[7]
-
-
Matrix Effects:
-
Ion Suppression: Co-eluting matrix components can suppress the ionization of 5-ALA-13C4, leading to a lower signal.[8] To mitigate this, improve sample cleanup, optimize chromatographic separation to separate the analyte from interfering compounds, or dilute the sample.[9][10][11] The use of an isotopically labeled internal standard, such as 5-ALA-13C5,15N, is highly recommended to compensate for matrix effects.[2][3]
-
Q2: I'm observing high background noise or interfering peaks in my chromatogram. How can I resolve this?
A2: High background and interfering peaks can mask your analyte signal and affect quantification. Consider the following:
-
Mobile Phase Contamination: Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases regularly to prevent microbial growth or degradation.[7]
-
Sample Carryover: If you observe the analyte peak in blank injections following a high-concentration sample, you may have carryover. Implement a robust needle wash protocol for your autosampler, including strong organic solvents.[12]
-
Matrix Interferences: As mentioned above, matrix components can cause significant interference. Enhance your sample preparation with a more rigorous cleanup method, such as a different SPE sorbent or a liquid-liquid extraction step.
-
System Contamination: Contaminants can build up in the LC system (e.g., tubing, column, injector). A systematic cleaning of the flow path may be necessary.
Q3: My peak shape is poor (tailing, fronting, or split peaks). What should I do?
A3: Poor peak shape can compromise resolution and integration accuracy. Here are common causes and solutions:
-
Column Issues:
-
Column Contamination: A buildup of contaminants on the column frit or packing material can distort peak shape. Flush the column or, if necessary, replace it.
-
Column Void: A void at the head of the column can cause peak splitting. This can result from high pressure or using a mobile phase with an inappropriate pH.
-
-
Injection Solvent Mismatch: Injecting your sample in a solvent that is significantly stronger than your initial mobile phase can lead to peak distortion. Ideally, the injection solvent should be the same as or weaker than the mobile phase.[7]
-
Secondary Interactions: Analyte interactions with active sites on the column packing can cause peak tailing. This can sometimes be mitigated by adjusting the mobile phase pH or using a different column chemistry.
-
Extra-Column Volume: Excessive tubing length or poorly made connections can contribute to peak broadening. Ensure all connections are secure and use tubing with the appropriate inner diameter.[7]
Q4: How can I confirm that the peak I am seeing is indeed 5-ALA-13C4?
A4: Peak identification should be confirmed using multiple criteria:
-
Retention Time Matching: The retention time of the peak in your sample should match that of a pure 5-ALA-13C4 standard run under the same conditions.
-
Mass-to-Charge Ratio (m/z): The precursor ion m/z should correspond to that of 13C4-labeled 5-ALA.
-
MS/MS Fragmentation Pattern: The fragmentation pattern (product ions) of the peak in your sample should match that of the standard. Using Multiple Reaction Monitoring (MRM) with at least two characteristic transitions for 5-ALA-13C4 will significantly increase the specificity of your assay.[13]
Quantitative Data Summary
The following tables summarize key quantitative parameters for 5-ALA detection, providing a comparison of different analytical approaches.
Table 1: Comparison of Detection Methods for 5-Aminolevulinic Acid
| Method | Limit of Quantification (LOQ) | Sample Matrix | Key Advantages | Key Disadvantages | Reference |
| LC-MS/MS | 0.05 µM | Urine, Plasma | High sensitivity and specificity | Requires specialized equipment and expertise | [2][3] |
| LC-MS/MS (no derivatization) | 1.4 µmol/L (ALA), 1.0 µmol/L (PBG) | Urine | Simpler sample preparation | Lower sensitivity due to ion suppression | [1] |
| HPLC with Fluorescence Detection | Picomolar range | Biological Samples | Good sensitivity | Requires derivatization with a fluorescent tag | [14] |
| Colorimetric (Ehrlich's Reagent) | Not specified (generally less sensitive) | Various | Simple and inexpensive | Low specificity, prone to interference | [15] |
Table 2: Performance of a Validated LC-MS/MS Method for 5-ALA Detection
| Parameter | Urine | Plasma | Reference |
| Lower Limit of Quantification (LLOQ) | 0.05 µM (with 25 µL sample) | 0.05 µM (with 100 µL sample) | [2][3] |
| Matrix Effects | 87.3 - 105% | 87.3 - 105% | [2] |
| Process Efficiency | 77.6 - 97.8% | 77.6 - 97.8% | [2] |
| Accuracy | 88.2 - 110% | 88.2 - 110% | [2] |
| Intra- and Inter-assay CVs | < 10% | < 10% | [2] |
Experimental Protocols
A detailed experimental protocol for the sensitive detection of 5-ALA-13C4 using LC-MS/MS is provided below.
Protocol: Quantification of 5-ALA-13C4 in Biological Samples by LC-MS/MS
This protocol is based on methods that utilize butylation for derivatization to enhance sensitivity.
1. Materials and Reagents:
-
5-Aminolevulinic acid-13C4 (5-ALA-13C4) standard
-
5-Aminolevulinic acid-13C5,15N (or other suitable isotopic internal standard)
-
LC-MS grade water, methanol, and acetonitrile
-
Formic acid
-
3 N Hydrochloric acid in butanol
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX)
-
Biological matrix (e.g., plasma, urine)
2. Sample Preparation:
-
Thaw biological samples on ice.
-
To 100 µL of plasma or 25 µL of urine, add the internal standard solution.
-
Perform solid-phase extraction (SPE) to remove interfering matrix components. Follow the manufacturer's instructions for the specific SPE cartridge used.
-
Elute the analytes from the SPE cartridge.
-
Evaporate the eluent to dryness under a stream of nitrogen.
-
Derivatization: Add 3 N HCl in butanol to the dried extract. Incubate at a specified temperature and time (e.g., 65°C for 20 minutes) to form the butyl ester derivative.
-
Evaporate the derivatization reagent under nitrogen.
-
Reconstitute the sample in an appropriate solvent (e.g., 20% methanol in water) for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C8 or C18 column is typically used.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid
-
Gradient: Develop a gradient to ensure good separation of the derivatized 5-ALA from matrix components.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min for a standard analytical column).
-
Injection Volume: Typically 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the optimal precursor and product ion transitions for both derivatized 5-ALA-13C4 and the internal standard by infusing pure standards.
-
MS Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity.
-
4. Data Analysis:
-
Integrate the peak areas for the 5-ALA-13C4 and internal standard MRM transitions.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of 5-ALA-13C4 in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to 5-ALA-13C4 detection.
Caption: The Heme Biosynthesis Pathway, starting from Succinyl-CoA and Glycine.
Caption: Workflow for 5-ALA-13C4 sample preparation and analysis.
References
- 1. biomedres.us [biomedres.us]
- 2. scholars.mssm.edu [scholars.mssm.edu]
- 3. A LC-MS/MS method for the specific, sensitive, and simultaneous quantification of 5-aminolevulinic acid and porphobilinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cgspace.cgiar.org [cgspace.cgiar.org]
- 7. agilent.com [agilent.com]
- 8. zefsci.com [zefsci.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Heme Synthesis [library.med.utah.edu]
- 15. researchgate.net [researchgate.net]
challenges in 5-Aminolevulinic acid-13C4 in vivo studies and solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Aminolevulinic acid-13C4 (5-ALA-13C4) in in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is 5-ALA-13C4 and why is it used in in vivo studies?
A1: 5-Aminolevulinic acid (5-ALA) is a natural amino acid and a precursor in the heme biosynthesis pathway.[1][2][3][4] 5-ALA-13C4 is a stable isotope-labeled version of 5-ALA, where four carbon atoms are replaced with the heavy isotope, Carbon-13. This labeling allows researchers to trace the metabolic fate of 5-ALA through the heme synthesis pathway in living organisms.[5][6][7] By measuring the incorporation of 13C into downstream metabolites like protoporphyrin IX (PpIX) and heme, scientists can study metabolic flux and pathway dynamics in various physiological and pathological conditions, such as cancer.[8][9][10]
Q2: What are the primary challenges associated with in vivo 5-ALA-13C4 studies?
A2: Researchers may face several challenges, including:
-
Limited Bioavailability and Cellular Uptake: 5-ALA is hydrophilic and may have difficulty crossing biological membranes, leading to inefficient delivery to target tissues.[11]
-
Complex Metabolism: The conversion of 5-ALA to PpIX involves multiple enzymatic steps that can vary between different cell types and tissues, affecting the rate of PpIX accumulation.[2][10][12]
-
Background Interference: Detecting the 13C-labeled metabolites can be challenging due to the natural abundance of 13C and the presence of other molecules with similar masses in biological samples.[5][13]
-
Quantification of Enrichment: Accurately quantifying the level of 13C enrichment in downstream metabolites requires sensitive and precise analytical techniques.[14]
-
Animal Model Variability: The pharmacokinetics and metabolism of 5-ALA can differ significantly between animal models and humans, making it challenging to translate findings.[15][16]
Q3: How can I improve the delivery of 5-ALA-13C4 to my target tissue in vivo?
A3: Several strategies can enhance the delivery of 5-ALA-13C4:
-
Formulation with Penetration Enhancers: For topical applications, formulating 5-ALA with penetration enhancers can improve its absorption through the skin.[17][18]
-
Nanoparticle-based Delivery Systems: Encapsulating 5-ALA in nanoparticles, liposomes, or microemulsions can improve its stability, solubility, and targeted delivery to specific tissues.[19][20]
-
Esterification: Converting 5-ALA into more lipophilic ester derivatives can increase its ability to cross cell membranes.[11]
-
Optimization of Administration Route: The choice of administration route (e.g., oral, intraperitoneal, intravenous) can significantly impact bioavailability and tissue distribution.[21][22][23]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or undetectable 13C enrichment in Protoporphyrin IX (PpIX). | Inefficient delivery of 5-ALA-13C4 to the target tissue. | Optimize the delivery route and formulation. Consider using nanoparticle-based carriers or esterified derivatives of 5-ALA.[11][18][19] |
| Insufficient incubation time for metabolic conversion. | Increase the time between 5-ALA-13C4 administration and tissue collection to allow for complete metabolic conversion to PpIX. This can range from a few hours to 24 hours depending on the model.[17] | |
| Low activity of enzymes in the heme synthesis pathway in the target tissue. | Verify the expression and activity of key enzymes like porphobilinogen deaminase in your model system.[10] | |
| High background noise in mass spectrometry analysis. | Interference from naturally abundant isotopes and other endogenous molecules. | Utilize high-resolution mass spectrometry (MS) and tandem MS (MS/MS) to differentiate between 13C-labeled PpIX and background signals.[13][24][25] |
| Contamination during sample preparation. | Ensure meticulous sample preparation to avoid external contamination. Use high-purity solvents and reagents. | |
| Inconsistent results between experimental animals. | Biological variability in drug metabolism between individual animals. | Increase the number of animals per group to ensure statistical power. Standardize animal handling and experimental conditions as much as possible. |
| Inconsistent administration of 5-ALA-13C4. | Ensure precise and consistent dosing and administration for all animals. For oral administration, ensure complete ingestion.[15] | |
| Difficulty in quantifying absolute concentrations of 13C-labeled metabolites. | Lack of appropriate internal standards. | Use a known concentration of a stable isotope-labeled internal standard that is structurally similar to the analyte of interest for accurate quantification. |
| Matrix effects in the biological sample affecting ionization efficiency in the mass spectrometer. | Perform a matrix effect study and optimize sample cleanup and chromatographic separation to minimize these effects. |
Experimental Protocols
General Protocol for In Vivo 5-ALA-13C4 Administration and Sample Analysis
This protocol provides a general framework. Specific parameters such as dosage, timing, and analytical methods should be optimized for your specific animal model and research question.
1. Preparation of 5-ALA-13C4 Solution:
-
Dissolve 5-ALA-13C4 in a sterile, biocompatible solvent such as phosphate-buffered saline (PBS) or sterile water. The concentration will depend on the desired dosage and administration volume. For example, for intraperitoneal injection in mice, a solution of 50 mg/ml in PBS can be prepared.[21]
2. Animal Administration:
-
Dosage: Dosages can range from 20 mg/kg to 240 mg/kg depending on the animal model and the intended application (e.g., metabolic tracing vs. photodynamic therapy).[15][22][26]
-
Route of Administration:
-
Intraperitoneal (i.p.) Injection: A common route for systemic delivery in rodents.[21]
-
Oral Gavage: Suitable for studying oral bioavailability and first-pass metabolism.[22]
-
Intravenous (i.v.) Infusion: Provides direct and rapid systemic circulation.[23]
-
Topical Application: Used for studies involving the skin or accessible mucous membranes.[17]
-
-
Timing: The time between administration and tissue harvesting is critical and should be determined empirically. Peak PpIX accumulation is often observed between 4 to 8 hours post-administration.[17][22]
3. Tissue Collection and Processing:
-
At the predetermined time point, euthanize the animal according to approved ethical protocols.
-
Perfuse the animal with cold PBS to remove blood from the tissues.
-
Excise the target tissues and immediately flash-freeze them in liquid nitrogen to quench metabolic activity.[7]
-
Store samples at -80°C until analysis.
4. Metabolite Extraction and Analysis by LC-MS/MS:
-
Homogenize the frozen tissue in a suitable extraction solvent (e.g., acetone or a mixture of methanol, acetonitrile, and water).
-
Centrifuge the homogenate to pellet proteins and cellular debris.
-
Collect the supernatant containing the metabolites.
-
Analyze the extract using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Chromatography: Use a reverse-phase column to separate PpIX from other porphyrins and interfering compounds.[27]
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode. Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to specifically detect and quantify the transition of the 13C4-PpIX precursor ion to its characteristic product ions.[5][27]
-
Quantitative Data Summary
| Animal Model | 5-ALA Dosage | Administration Route | Time to Peak PpIX | Reference |
| Mice (Glioblastoma Model) | 60 - 120 mg/kg | Oral | 4 hours | [22] |
| Mice (Colorectal Cancer Model) | 50 mg in 1 ml PBS (0.1 ml injection) | Intraperitoneal | Not specified | [21] |
| Rats (Glioblastoma Model) | Not specified (for PET imaging) | Not specified | < 10 minutes (for [13N]5-ALA) | [28] |
| Micro Miniature Pigs | 10 - 100 mg/kg | Oral | 1-2 hours (serum peak) | [15] |
| Syrian Golden Hamsters | 1%, 3%, or 10% solution | Topical | 150 minutes post-incubation | [17] |
Visualizations
Heme Biosynthesis Pathway
The following diagram illustrates the key steps in the heme biosynthesis pathway, starting from the precursor 5-ALA. Exogenously administered 5-ALA-13C4 enters this pathway and is converted to 13C4-labeled protoporphyrin IX.
Caption: The Heme Biosynthesis Pathway.
Experimental Workflow for 5-ALA-13C4 In Vivo Studies
This diagram outlines the typical workflow for conducting an in vivo study using 5-ALA-13C4, from experimental design to data analysis.
References
- 1. A Novel Pathway for the Biosynthesis of Heme in Archaea: Genome-Based Bioinformatic Predictions and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of genes essential for heme biosynthesis through large-scale gene expression analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemistry, Heme Synthesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. Challenges and opportunities of bioprocessing 5-aminolevulinic acid using genetic and metabolic engineering: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Aminolevulinic acid-based photodynamic therapy. Clinical research and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. escholarship.org [escholarship.org]
- 15. Predicting the Effective Dose of 5-Aminolevulinic Acid to Protect Humans From Renal Ischemia-Reperfusion Injury: A Study in Micro Miniature Pigs | Fujine | Journal of Current Surgery [currentsurgery.org]
- 16. Animal models for evaluation of oral delivery of biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Simulations on the selectivity of 5-aminolaevulinic acid-induced fluorescence in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development of microemulsions to topically deliver 5-aminolevulinic acid in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Nanoparticles drug delivery for 5-aminolevulinic acid (5-ALA) in photodynamic therapy (PDT) for multiple cancer treatment: a critical review on biosynthesis, detection, and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 21. Radiosensitizing effect of 5-aminolevulinic acid in colorectal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Mass Spectrometric Analysis of the Photobleaching of Protoporphyrin IX Used in Photodynamic Diagnosis and Therapy of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Single-cell analysis of 5-aminolevulinic acid intraoperative labeling specificity for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | A new technique of quantifying protoporphyrin IX in microbial cells in seawater [frontiersin.org]
- 28. Radiochemical Synthesis and Evaluation of 13N-Labeled 5-Aminolevulinic Acid for PET Imaging of Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
minimizing background noise in 5-Aminolevulinic acid-13C4 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise and ensure high-quality data in 5-Aminolevulinic acid-13C4 (5-ALA-13C4) experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during 5-ALA-13C4 experiments in a practical question-and-answer format.
Issue 1: High Background Signal or Unexpected Peaks in Mass Spectrometry Data
Q1: I'm observing a high background signal and/or unexpected peaks in my mass spectrometry data. What are the likely sources and how can I resolve this?
A1: High background signals and unexpected peaks are often due to contamination from various sources. It is crucial to systematically identify and eliminate these contaminants.
-
Solvents, Glassware, and Plasticware: Contaminants can be introduced from solvents, glassware, and plasticware. To address this, run a blank sample containing only the solvent to identify any contaminant peaks.[1] It is recommended to use high-purity, LC-MS grade solvents.[1] All glassware should be meticulously cleaned, for instance, with 70% ethanol.[1]
-
Sample Homogenization: The materials used for sample homogenization can also introduce contaminants. For instance, polypropylene tubes can significantly alter δ¹³C values.[1] For carbon isotope analysis, it is advisable to avoid homogenizing samples in plastic tubes using a ball mill.[1] Alternative methods like cryogenic grinding or using glass beads should be considered.[1] If plastic tubes are necessary, running a blank tube (milling an empty tube) can help quantify the level of contamination.[1]
-
Reagents: Reagents can be another source of contamination. Always use fresh, high-purity reagents.[1] It is good practice to aliquot reagents to prevent contamination of stock solutions.[1] When preparing solutions like 13C-glucose or 13C-glutamine, use molecular biology grade water and filter the final solution through a 0.22-micron syringe filter.[1] These solutions should be made fresh and not stored for extended periods.[1]
Issue 2: Low or Inconsistent Isotopic Enrichment
Q2: My results show low or inconsistent isotopic enrichment. What could be the cause and how do I improve it?
A2: Low or inconsistent isotopic enrichment can stem from several factors related to the experimental setup and cell culture conditions.
-
Fetal Bovine Serum (FBS): Standard fetal bovine serum contains high concentrations of unlabeled small molecules like amino acids and glucose, which compete with the isotopically labeled tracers, diluting the isotopic enrichment.[1] It is critical to use dialyzed fetal bovine serum (dFBS), from which these small molecules have been removed.[1]
-
Tracer Concentration: The concentration of the stable isotope-labeled substrate needs to be optimized for your specific cell line and media.[1]
-
Insufficient Labeling Time: To achieve a high level of enrichment, cells must undergo a sufficient number of doublings (typically at least five) in the labeled medium to reach an isotopic steady state.[1]
Issue 3: Inaccurate Isotopic Ratios and Peak Saturation
Q3: The isotopic ratios in my samples appear skewed, and some peaks are saturated. How can I correct this?
A3: Skewed isotopic ratios and peak saturation are common analytical challenges that can compromise data accuracy.
-
Natural Isotope Abundance: Carbon has a naturally occurring stable isotope, ¹³C (approximately 1.07% abundance).[2] This means your samples will contain a mixture of ¹³C from your tracer and naturally occurring ¹³C.[2] This natural abundance must be corrected to accurately determine the enrichment from your tracer.
-
Tracer Purity: Commercially available ¹³C-labeled tracers are not 100% pure and may contain a small percentage of unlabeled molecules.[2] This impurity can lead to an underestimation of the true isotopic enrichment if not accounted for.[2] It is advisable to verify the isotopic purity of your tracer, for example, by NMR or mass spectrometry, and incorporate this information into your data analysis.[2]
-
Peak Saturation: If the concentration of a metabolite in your sample is too high for the detector's linear range, the peaks can become saturated, leading to inaccurate quantification.[2] To resolve this, you can dilute the sample and re-inject it.[2]
Data Presentation
Table 1: Common Sources of Background Noise and Mitigation Strategies
| Source of Noise/Interference | Mitigation Strategy | Expected Outcome |
| Solvents and Reagents | Use high-purity, LC-MS grade solvents and fresh reagents.[1] Filter solutions with a 0.22-micron filter.[1] | Reduction of contaminant peaks and lower background signal. |
| Glassware and Plasticware | Thoroughly clean glassware (e.g., with 70% ethanol).[1] Avoid plastic tubes for carbon isotope analysis where possible.[1] | Minimized leached contaminants and more accurate isotopic ratios. |
| Non-dialyzed Fetal Bovine Serum (FBS) | Use dialyzed FBS (dFBS) to remove competing unlabeled small molecules.[1] | Increased isotopic enrichment and more accurate labeling results. |
| Natural ¹³C Abundance | Correct for the natural abundance of ¹³C in your data analysis software.[2] | Accurate calculation of tracer-derived isotopic enrichment. |
| Impure Isotopic Tracer | Verify the purity of the ¹³C-labeled tracer and account for it in your calculations.[2] | More precise determination of true isotopic enrichment. |
Experimental Protocols
Protocol 1: Generalized Experimental Workflow for Stable Isotope Tracing
This protocol outlines the key steps for a typical stable isotope tracing experiment, highlighting critical points for minimizing background noise.
-
Medium Preparation:
-
Start with a base medium deficient in the nutrient you intend to trace (e.g., glucose-free DMEM for ¹³C-glucose tracing).[1]
-
Supplement the base medium with dialyzed fetal bovine serum (dFBS) to the desired final concentration.[1]
-
Add other necessary supplements such as L-glutamine and antibiotics.[1]
-
Prepare a sterile stock solution of the isotopically labeled tracer (e.g., 5-ALA-13C4).
-
Add the tracer stock solution to the supplemented base medium to achieve the final desired concentration.[1]
-
Sterile filter the complete labeling medium using a 0.22 µm bottle-top filter.[1]
-
-
Cell Culture and Labeling:
-
Culture cells in the prepared labeling medium for a sufficient duration to achieve high isotopic enrichment (typically at least five cell doublings).[1]
-
-
Metabolite Extraction:
-
Quenching: Rapidly aspirate the culture medium. Immediately wash the cells with ice-cold phosphate-buffered saline (PBS) or a saline solution to remove any remaining extracellular tracer. Instantly add a quenching solution, such as a cold solvent mixture like acetonitrile:methanol:water (40:40:20 v/v/v) at -20°C, to halt all enzymatic activity.[2]
-
Extraction: Scrape the cells in the quenching solution and transfer the cell lysate to a microcentrifuge tube.[2] Perform sequential solvent extractions to ensure the complete recovery of a wide range of metabolites.[2]
-
Centrifugation: Centrifuge the pooled extracts at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.[2]
-
Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube.[2]
-
-
Sample Preparation for Analysis:
-
Drying: Completely dry the metabolite extract using a vacuum concentrator, keeping the temperature low (e.g., 4°C) to prevent the degradation of heat-labile metabolites.[2]
-
Derivatization (for GC-MS): If using Gas Chromatography-Mass Spectrometry (GC-MS), derivatize the dried metabolites to increase their volatility. Ensure that derivatization reagents are fresh and that the reaction is carried out under controlled conditions.[2]
-
-
LC-MS/MS Analysis:
Visualizations
Caption: Experimental workflow for minimizing background noise in 5-ALA-13C4 experiments.
Caption: A troubleshooting decision tree for common issues in 5-ALA-13C4 experiments.
References
Technical Support Center: 5-Aminolevulinic Acid-¹³C₄ Tracer Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 5-Aminolevulinic acid-¹³C₄ (5-ALA-¹³C₄) as a metabolic tracer.
Frequently Asked Questions (FAQs)
Q1: What is 5-ALA-¹³C₄, and what is its primary application?
A1: 5-Aminolevulinic acid-¹³C₄ is a stable isotope-labeled version of 5-aminolevulinic acid, a natural precursor in the heme biosynthesis pathway. The four ¹³C atoms on the 5-ALA molecule allow it to be used as a tracer to study the dynamics of heme metabolism within cells. Its primary application is in metabolic flux analysis to quantify the rate of heme synthesis and investigate disorders related to this pathway.
Q2: How is 5-ALA-¹³C₄ metabolized in cells?
A2: Exogenously administered 5-ALA-¹³C₄ is taken up by cells and enters the heme synthesis pathway. It is converted to ¹³C₄-labeled protoporphyrin IX (PpIX), a fluorescent molecule. In the final step of the pathway, iron is inserted into ¹³C₄-PpIX to form ¹³C₄-heme. In some cell types, particularly cancer cells, there is an accumulation of PpIX due to a metabolic bottleneck at the ferrochelatase step, the enzyme that converts PpIX to heme.[1]
Q3: What analytical techniques are used to measure 5-ALA-¹³C₄ and its metabolites?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying 5-ALA-¹³C₄ and its downstream metabolites like ¹³C₄-protoporphyrin IX.[2][3] This technique allows for the separation and specific detection of the labeled and unlabeled forms of these molecules.
Q4: What are the key considerations for designing a 5-ALA-¹³C₄ tracer experiment?
A4: The key considerations for a successful tracer experiment include:
-
Cell line selection: Choose a cell line with an active heme synthesis pathway.
-
Tracer concentration: The concentration of 5-ALA-¹³C₄ should be optimized to ensure sufficient incorporation without causing cellular toxicity. A common starting point is around 1 mM.[4][5]
-
Incubation time: The duration of labeling will depend on the specific research question. Short incubation times can be used to measure initial rates of uptake and synthesis, while longer times may be necessary to achieve isotopic steady-state. A 4-hour incubation is a frequently used time point.[4][5]
-
Control samples: Include unlabeled control samples (treated with regular 5-ALA or no 5-ALA) to distinguish the labeled metabolites from their endogenous counterparts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no detectable ¹³C₄-PpIX signal | 1. Low tracer uptake: The cell line may have low expression of the transporters responsible for 5-ALA uptake. 2. Short incubation time: The incubation period may be too short for detectable accumulation of ¹³C₄-PpIX. 3. Tracer degradation: The 5-ALA-¹³C₄ may have degraded in the culture medium. 4. Inactive heme synthesis pathway: The cell line may have a very slow rate of heme synthesis. | 1. Optimize cell line: Use a cell line known to have high 5-ALA uptake and heme synthesis rates (e.g., certain cancer cell lines). 2. Increase incubation time: Perform a time-course experiment (e.g., 2, 4, 6, 8 hours) to determine the optimal incubation time for your cell line.[6] 3. Prepare fresh tracer solution: Always prepare the 5-ALA-¹³C₄ solution immediately before use. 4. Confirm pathway activity: Use a positive control cell line with a known active heme synthesis pathway. |
| High background signal from unlabeled PpIX | 1. High endogenous PpIX levels: The chosen cell line may naturally have high levels of unlabeled PpIX. 2. Insufficient chromatographic separation: The LC method may not be adequately separating the labeled and unlabeled forms. | 1. Perform a baseline measurement: Analyze unlabeled cells to determine the basal level of PpIX. 2. Optimize LC method: Adjust the gradient, flow rate, or column chemistry to improve the resolution between ¹³C₄-PpIX and unlabeled PpIX. |
| Poor reproducibility of results | 1. Inconsistent cell culture conditions: Variations in cell density, passage number, or growth phase can affect metabolic activity. 2. Inaccurate pipetting of the tracer: Small errors in the amount of tracer added can lead to significant variations. 3. Variable sample preparation: Inconsistencies in the quenching, extraction, or storage of samples can affect metabolite levels. | 1. Standardize cell culture: Maintain consistent cell culture practices for all experiments. 2. Use calibrated pipettes: Ensure that all pipettes are properly calibrated. 3. Follow a strict sample preparation protocol: Standardize all steps of the sample preparation workflow. |
| Evidence of cellular toxicity | 1. High concentration of 5-ALA-¹³C₄: 5-ALA can be toxic to some cell lines at high concentrations. | 1. Perform a dose-response experiment: Test a range of 5-ALA-¹³C₄ concentrations to find the highest non-toxic dose. 2. Monitor cell viability: Use a cell viability assay (e.g., MTT or trypan blue exclusion) to assess the health of the cells during the experiment. |
Experimental Protocols
Protocol 1: 5-ALA-¹³C₄ Labeling of Adherent Cells in Culture
-
Cell Seeding: Seed adherent cells in 6-well plates at a density that will result in approximately 80% confluency on the day of the experiment.
-
Tracer Preparation: Prepare a stock solution of 5-ALA-¹³C₄ in sterile phosphate-buffered saline (PBS) or cell culture medium. The final concentration in the well should be optimized, with 1 mM being a common starting point.[4][5]
-
Labeling: On the day of the experiment, remove the existing medium from the cells and replace it with fresh, pre-warmed medium containing the desired final concentration of 5-ALA-¹³C₄.
-
Incubation: Incubate the cells for the desired period (e.g., 4 hours) at 37°C in a humidified incubator with 5% CO₂.[4][5]
-
Metabolism Quenching and Metabolite Extraction:
-
Place the 6-well plates on ice to rapidly halt metabolic activity.
-
Aspirate the labeling medium and immediately wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol (-80°C) to each well to extract the metabolites.
-
Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
Incubate at -80°C for at least 15 minutes to precipitate proteins.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Transfer the supernatant containing the metabolites to a new tube and dry it down using a vacuum concentrator. The dried extract can be stored at -80°C until LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of ¹³C₄-Protoporphyrin IX
-
Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50% methanol).
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.[2]
-
Mobile Phase A: 0.1% formic acid in water.[7]
-
Mobile Phase B: 100% acetone with 0.1% formic acid.[7]
-
Gradient: A gradient from a low to a high percentage of mobile phase B is used to elute PpIX.
-
Flow Rate: A typical flow rate is around 0.5 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode can be used, though negative mode has been shown to provide a stronger signal for PpIX.[8]
-
Multiple Reaction Monitoring (MRM): Use MRM to specifically detect and quantify the labeled and unlabeled forms of PpIX. The precursor and product ion pairs will need to be optimized for your specific instrument.
-
Quantitative Data
Table 1: LC-MS/MS Method Validation for Protoporphyrin IX Quantification
| Parameter | Result |
| Recovery | 70.5% - 86.4% |
| Intra-day Precision (RSD) | < 7.5% |
| Inter-day Precision (RSD) | < 10.9% |
| Limit of Detection (LOD) | 3.8 ± 1.0 pM |
| Limit of Quantification (LOQ) | 12.8 ± 3.3 pM |
Data adapted from a study on PPIX and Mg-PPIX in plants, demonstrating typical performance of an LC-MS/MS method for porphyrin analysis.[7][8]
Table 2: Example Concentrations of 5-ALA for in vitro and in vivo Studies
| Study Type | Organism/Cell Type | 5-ALA Concentration | Incubation/Administration Time | Reference |
| In vitro | Human Glioma Cells (TS543) | 1 mM | 4 hours | [4][5] |
| In vitro | Chinese Hamster Ovary (CHO-K1) | 100 µM | 6 hours | [6] |
| In vivo | Human (for fluorescence-guided surgery) | 20 mg/kg body weight | 4 hours before anesthesia | [9] |
Visualizations
Caption: Heme biosynthesis pathway showing the incorporation of 5-ALA-¹³C₄.
Caption: Experimental workflow for 5-ALA-¹³C₄ tracer analysis.
References
- 1. 5-Aminolevulinic Acid-Induced Protoporphyrin IX Fluorescence Imaging for Tumor Detection: Recent Advances and Challenges [mdpi.com]
- 2. EXTH-48. PROTOPORPHYRIN IX LEVELS IN PATIENTS’ PLASMA, BLOOD, AND BRAIN TUMOR BY A VALIDATED LC-MS/MS METHOD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protoporphyrin IX plasma and blood pharmacokinetics and brain tumor distribution determined by a validated LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Single-cell analysis of 5-aminolevulinic acid intraoperative labeling specificity for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Small molecule additive enhances cell uptake of 5-aminolevulinic acid and conversion to protoporphyrin IX - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A new technique of quantifying protoporphyrin IX in microbial cells in seawater [frontiersin.org]
- 8. Simultaneous determination of protoporphyrin IX and magnesium protoporphyrin IX in Arabidopsis thaliana and Camellia sinensis using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Integrating mass spectrometry and hyperspectral imaging for protoporphyrin IX detection in malignant glioma tissue - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low ¹³C Incorporation from 5-Aminolevulinic acid-¹³C₄
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address low ¹³C incorporation from 5-Aminolevulinic acid-¹³C₄ (¹³C₄-5-ALA) into heme.
Troubleshooting Guides
This section offers a systematic approach to identifying and resolving common issues encountered during ¹³C₄-5-ALA labeling experiments.
Problem 1: Low or No Detectable ¹³C Enrichment in Heme
| Possible Cause | Troubleshooting Steps |
| Inefficient Cellular Uptake of ¹³C₄-5-ALA | 1. Optimize ¹³C₄-5-ALA Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line. Some cell lines may require higher concentrations or longer incubation times to achieve sufficient uptake.[1] 2. Assess Cell Viability: High concentrations of 5-ALA can be cytotoxic to some cell lines.[1] Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to ensure that the chosen ¹³C₄-5-ALA concentration is not adversely affecting the cells. 3. Consider Cellular Transporters: 5-ALA is actively transported into cells by transporters such as peptide transporters (PEPT1/PEPT2) and GABA transporters.[2] The expression levels of these transporters can vary significantly between cell types. If possible, assess the expression of these transporters in your cell line. |
| Suboptimal Heme Biosynthesis Pathway Activity | 1. Ensure Adequate Iron Availability: Ferrochelatase, the final enzyme in the heme synthesis pathway, requires ferrous iron (Fe²⁺) as a substrate to convert protoporphyrin IX (PpIX) to heme. Iron deficiency can limit this final step.[3] Supplement the culture medium with a bioavailable iron source, such as ferrous sulfate or ferric ammonium citrate. 2. Check for Enzyme Inhibition: Certain compounds can inhibit enzymes in the heme synthesis pathway. Review the experimental conditions and any co-administered compounds for potential inhibitors. 3. Assess Endogenous 5-ALA Production: High levels of endogenous 5-ALA synthesis could dilute the ¹³C-labeled pool. However, exogenous 5-ALA administration typically bypasses the rate-limiting step of endogenous synthesis.[4] |
| Issues with Sample Preparation and Analysis | 1. Inefficient Heme Extraction: Heme is a hydrophobic molecule that requires specific extraction protocols. Ensure you are using an appropriate solvent system (e.g., acetone with a small amount of acid) and that the extraction is complete.[4][5] 2. Heme Degradation: Heme can be unstable and prone to degradation. Minimize exposure to light and heat during sample preparation and storage. 3. Mass Spectrometry Sensitivity: Verify that the mass spectrometer has sufficient sensitivity to detect the expected level of ¹³C enrichment. Run a standard of known ¹³C-heme concentration to confirm instrument performance. |
Problem 2: High Variability in ¹³C Incorporation Between Replicates
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Culture Conditions | 1. Standardize Seeding Density and Growth Phase: Ensure that all experimental replicates are seeded at the same density and harvested at the same growth phase (e.g., logarithmic phase). Cell density and metabolic state can significantly impact nutrient uptake and metabolism. 2. Homogeneous ¹³C₄-5-ALA Distribution: Ensure that the ¹³C₄-5-ALA is thoroughly mixed into the culture medium to provide a uniform concentration to all cells. |
| Variable Sample Handling | 1. Consistent Harvesting and Quenching: Standardize the cell harvesting and metabolic quenching procedures. Rapidly quench metabolic activity by, for example, flash-freezing cell pellets in liquid nitrogen to prevent further metabolic changes. 2. Precise Sample Volumes and Dilutions: Use calibrated pipettes and be meticulous with all volume measurements and dilutions during sample preparation to minimize quantitative errors. |
| Analytical Variability | 1. Consistent Injection Volumes: Ensure that the same volume of sample is injected for each LC-MS/MS run. 2. Monitor Instrument Performance: Run quality control samples (e.g., a pooled sample) periodically throughout the analytical run to monitor for any drift in instrument performance. |
Frequently Asked Questions (FAQs)
Q1: What is the expected percentage of ¹³C incorporation into heme from ¹³C₄-5-ALA?
A1: The expected percentage of ¹³C incorporation can vary significantly depending on several factors, including the cell line, experimental conditions (concentration of ¹³C₄-5-ALA, incubation time), and the activity of the heme biosynthesis pathway. While specific, universally applicable percentages are not well-documented, successful labeling experiments should demonstrate a clear and statistically significant increase in the M+4 isotopologue of heme compared to unlabeled controls. In some optimized systems, enrichments of over 80% have been reported for other metabolites using different ¹³C tracers.[6]
Q2: How can I confirm that ¹³C₄-5-ALA is being taken up by my cells?
A2: You can indirectly assess uptake by measuring the accumulation of the downstream fluorescent intermediate, Protoporphyrin IX (PpIX), using fluorescence microscopy or a plate reader.[1][7] A more direct method would be to use a radiolabeled version of 5-ALA (e.g., ¹⁴C-5-ALA) and measure intracellular radioactivity.[5] For ¹³C₄-5-ALA, you could attempt to measure its intracellular concentration using LC-MS/MS, though this can be challenging due to its rapid metabolism.
Q3: Can the presence of serum in the culture medium affect ¹³C incorporation?
A3: Yes, serum contains various components, including amino acids and growth factors, that can influence cellular metabolism. It is recommended to use dialyzed fetal bovine serum (dFBS) to reduce the concentration of small molecules that could potentially compete with or dilute the ¹³C label.
Q4: What are the key enzymes in the heme biosynthesis pathway that I should be aware of?
A4: Key enzymes include ALA dehydratase, porphobilinogen deaminase, uroporphyrinogen III synthase, uroporphyrinogen decarboxylase, coproporphyrinogen oxidase, protoporphyrinogen oxidase, and finally, ferrochelatase, which incorporates iron into protoporphyrin IX to form heme.[8] The activity of these enzymes can influence the efficiency of ¹³C incorporation.
Q5: My mass spectrometry data shows a complex pattern of isotopologues. How do I interpret this?
A5: The mass isotopologue distribution (MID) will show the relative abundance of heme molecules with different numbers of ¹³C atoms. For ¹³C₄-5-ALA, you would primarily expect to see an increase in the M+4 peak, representing the incorporation of one molecule of ¹³C₄-5-ALA into the porphyrin ring. The presence of other labeled species could indicate metabolic scrambling or the use of other labeled precursors. It is crucial to correct for the natural abundance of ¹³C in your data analysis.[9]
Quantitative Data Summary
| Parameter | Low Incorporation | High Incorporation | Reference |
| ¹³C₄-5-ALA Concentration | Too low for sufficient uptake or too high causing cytotoxicity | Optimal concentration maximizing uptake without toxicity | [1] |
| Incubation Time | Insufficient time for uptake and metabolism | Sufficient time to reach isotopic steady state | |
| Iron Availability | Limited, causing a bottleneck at the ferrochelatase step | Sufficient for efficient conversion of PpIX to heme | [3] |
| Cellular Efflux Pump Activity (e.g., ABCG2) | High, leading to export of PpIX | Low, allowing for intracellular accumulation of PpIX | [8] |
| Ferrochelatase Activity | High, leading to rapid conversion and potential feedback inhibition | Moderate, allowing for detectable accumulation of labeled heme | [10] |
Experimental Protocols
Protocol 1: ¹³C₄-5-ALA Labeling of Adherent Cells
-
Cell Seeding: Seed cells in appropriate culture plates at a density that will ensure they are in the logarithmic growth phase at the time of harvesting.
-
Preparation of Labeling Medium: Prepare the culture medium containing the desired concentration of ¹³C₄-5-Aminolevulinic acid. Ensure the ¹³C₄-5-ALA is fully dissolved.
-
Labeling: Remove the existing medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells for the predetermined optimal time in a humidified incubator at 37°C and 5% CO₂.
-
Harvesting and Quenching:
-
Aspirate the labeling medium.
-
Wash the cells once with ice-cold PBS.
-
Immediately add a sufficient volume of liquid nitrogen to flash-freeze the cell monolayer.
-
Alternatively, for metabolite extraction, add an ice-cold quenching/extraction solution (e.g., 80% methanol) directly to the plate.
-
-
Cell Lysis and Heme Extraction:
-
Scrape the frozen cells or the cells in the extraction solution into a pre-chilled tube.
-
Proceed with a validated heme extraction protocol. A common method involves sonication in an acidic acetone solution.
-
-
Sample Storage: Store the extracted samples at -80°C until LC-MS/MS analysis.
Protocol 2: Sample Preparation and LC-MS/MS Analysis for ¹³C-Heme
-
Heme Extraction:
-
To the cell pellet, add an appropriate volume of ice-cold extraction solvent (e.g., acetone:HCl, 95:5 v/v).
-
Sonicate the sample on ice to ensure complete cell lysis and protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant containing the heme to a new tube.
-
Dry the extract under a stream of nitrogen or using a vacuum concentrator.
-
-
Sample Reconstitution: Reconstitute the dried heme extract in a suitable solvent for LC-MS/MS analysis, such as a mixture of acetonitrile and water with a small amount of formic acid.[4]
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column for separation. A gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typically used.[4][11]
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode.
-
Detection: Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for targeted quantification of unlabeled (M+0) and labeled (M+4) heme. The precursor ion for heme is m/z 616.17.
-
-
Data Analysis:
-
Integrate the peak areas for the M+0 and M+4 isotopologues of heme.
-
Correct the raw data for the natural abundance of ¹³C.
-
Calculate the percentage of ¹³C enrichment.
-
Visualizations
Caption: Heme biosynthesis pathway with exogenous ¹³C₄-5-ALA administration.
Caption: Troubleshooting workflow for low ¹³C incorporation from ¹³C₄-5-ALA.
References
- 1. Quantification of Protoporphyrin IX Accumulation in Glioblastoma Cells: A New Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Determination of heme in microorganisms using HPLC-MS/MS and cobalt(III) protoporphyrin IX inhibition of heme acquisition in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of Heme Synthesis Levels in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Factors affecting aminolaevulinic acid-induced generation of protoporphyrin IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Heme Biosynthesis Factors and 5-ALA Induced Fluorescence: Analysis of mRNA and Protein Expression in Fluorescing and Non-fluorescing Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic Evaluation of Determinant Factors for Cellular Accumulation of Protoporphyrin IX Induced by External 5-Aminolevulinic Acid for Photodynamic Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. metabolomicsworkbench.org [metabolomicsworkbench.org]
Technical Support Center: Optimizing Quenching for 5-Aminolevulinic Acid-¹³C₄ Metabolomics
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for optimizing quenching methods in 5-Aminolevulinic acid-¹³C₄ (5-ALA-¹³C₄) metabolomics studies.
Frequently Asked Questions (FAQs)
Q1: What is metabolic quenching and why is it critical for 5-ALA-¹³C₄ studies?
A1: Metabolic quenching is the process of rapidly and completely halting all enzymatic reactions within a biological sample.[1] This step is crucial for obtaining an accurate snapshot of the cellular metabolome at a specific moment in time.[1] In the context of 5-ALA-¹³C₄ tracer experiments, immediate quenching is essential to prevent the continued metabolism of the labeled intermediates, which would otherwise distort the true isotopic enrichment and concentration of metabolites in the heme biosynthesis pathway and connected central carbon metabolism.
Q2: What are the most common quenching methods for cellular metabolomics?
A2: The most prevalent methods involve either rapid cooling, exposure to organic solvents, or a combination of both. Key methods include:
-
Cold Solvent Quenching: Using pre-chilled solvents like 60-80% methanol, often at temperatures between -20°C and -80°C.[2][3]
-
Liquid Nitrogen (LN₂) Flash-Freezing: Immersing the sample or culture plate directly in liquid nitrogen for the fastest possible temperature drop.[4]
-
Cold Saline/Buffered Solutions: Using ice-cold isotonic solutions like 0.9% NaCl to wash and quench cells, which can be gentler on cell membranes.[5]
Q3: How do I choose the best quenching method for my specific experiment (e.g., adherent vs. suspension cells)?
A3: The optimal method depends on your cell type.
-
For Adherent Cells, direct quenching on the plate is preferred to avoid metabolic changes caused by cell detachment methods like trypsinization.[4] After rapidly removing the media and an optional quick wash with cold saline, liquid nitrogen flash-freezing or the direct addition of a quenching solvent (e.g., -80°C 80% methanol) is recommended.[1][6]
-
For Suspension Cells, the primary challenge is the rapid separation of cells from the ¹³C-labeled medium. Fast filtration is a highly effective method, where the cell culture is quickly passed through a filter, washed, and then the filter is plunged into liquid nitrogen or a cold quenching solvent.[7] An alternative is centrifugation with a cold solvent slurry.[2]
Q4: What is "metabolite leakage" and how can it be minimized?
A4: Metabolite leakage is the loss of intracellular metabolites into the quenching solution, primarily caused by damage to the cell membrane from osmotic shock or the quenching solvent itself.[5] Using 100% methanol, for instance, can cause significant leakage.[4] To minimize this:
-
Use aqueous methanol solutions (e.g., 40-80%) instead of pure methanol.[3]
-
Ensure the quenching solution is isotonic or wash with an isotonic solution like cold 0.9% NaCl.[4]
-
Minimize the time cells are exposed to the quenching solvent before extraction.
-
For sensitive cells, adding a buffer like HEPES to the quenching solution can help maintain membrane integrity.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low ¹³C-Labeling in Downstream Metabolites | Incomplete Quenching: Metabolic activity continued after sampling, diluting the ¹³C label. | Improve Quenching Speed: For adherent cells, ensure the liquid nitrogen or cold solvent covers the monolayer almost instantly after media removal. For suspension cells, minimize the time for filtration and washing to under 15 seconds.[7] Use a high volume of quenching solution (e.g., 10:1 ratio) to ensure a rapid temperature drop. |
| Metabolite Leakage: Labeled intracellular metabolites were lost into the quenching or washing solution. | Verify Membrane Integrity: Check the quenching supernatant for ATP, a common marker for leakage. Switch to a gentler quenching method, such as using buffered cold methanol or fast filtration with an ice-cold saline wash instead of a solvent wash.[5][8] | |
| High Variability Between Replicates | Inconsistent Timing: Minor differences in the duration of washing or quenching steps across samples. | Standardize Protocol: Use timers for every step (especially washing, which should be <10 seconds). For manual steps, ensure consistent technique. Where possible, use automated liquid handling for adding/removing solutions. |
| Incomplete Extraction: Metabolites were not fully extracted from the cell pellet or filter. | Ensure Complete Cell Lysis: After quenching, incorporate a physical disruption step like bead beating or sonication to ensure all cells are lysed during the extraction phase.[9] | |
| Contamination from Culture Medium | Insufficient Washing: High concentrations of extracellular 5-ALA-¹³C₄ or other media components carried over into the sample. | Optimize Wash Step: Perform a very quick wash (<10 seconds) of adherent cells with cold PBS or 0.9% NaCl.[1] For suspension cells, wash the cell-covered filter with a small volume of cold saline before quenching.[1] |
| Low Energy Charge ([ATP]+0.5[ADP])/([ATP]+[ADP]+[AMP]) | Slow Quenching: ATP was converted to ADP and AMP due to residual enzymatic activity, indicating a compromised metabolic snapshot. | Switch to a Faster Method: Liquid nitrogen flash-freezing or fast filtration followed by LN₂ quenching generally yields the highest and most representative energy charge.[7] Adding 0.1 M formic acid to the extraction solvent can help irreversibly denature enzymes.[10] |
Quantitative Data on Quenching Efficiency
The effectiveness of a quenching protocol can be assessed by measuring the cellular energy charge and the recovery of key metabolites. A higher energy charge indicates a more rapid and complete halt of metabolism.
Table 1: Comparison of Quenching Methods on Cellular Energy Charge
| Quenching Method | Cell Type | Resulting Energy Charge (EC) | Reference |
|---|---|---|---|
| Fast Filtration + Liquid Nitrogen | Mammalian (Suspension) | 0.94 | [7] |
| Cold PBS (0.5°C) Quenching + Centrifugation | Mammalian (Suspension) | 0.90 | [7] |
| Cold 60% Methanol with AMBIC (-20°C) | Mammalian (Suspension) | 0.82 |[7] |
Table 2: Metabolite Recovery with Different Cold Aqueous Methanol Quenching Solutions
| Quenching Solution (Temperature) | Analyte Class | Average Metabolite Recovery (%) | Reference |
|---|---|---|---|
| 40% Methanol (-25°C) | Phosphorylated Metabolites, Organic Acids, Amino Acids | 95.7% | [3] |
| 60% Methanol (-40°C) | Phosphorylated Metabolites, Organic Acids, Amino Acids | 84.3% | [3] |
| 100% Methanol (-40°C) | Phosphorylated Metabolites, Organic Acids, Amino Acids | 49.8% |[3] |
Experimental Protocols
Protocol 1: Liquid Nitrogen Quenching for Adherent Cells
This protocol is ideal for adherent cells as it provides the most rapid inactivation of metabolism.
-
Preparation: Grow cells in multi-well plates (e.g., 6-well) to the desired confluency. Prepare a Dewar of liquid nitrogen. Pre-chill washing solution (0.9% NaCl) and extraction solvent (e.g., 80% methanol) to -80°C.
-
Media Removal: Working one plate at a time, aspirate the ¹³C-labeling medium completely.
-
Washing (Optional but Recommended): Immediately add 1 mL of ice-cold 0.9% NaCl to wash the cell monolayer. Aspirate immediately. This step must be performed in under 10 seconds to prevent metabolite leakage.
-
Quenching: Immediately place the culture plate into liquid nitrogen for 10-15 seconds until the plate is completely frozen.
-
Metabolite Extraction: Remove the plate from the liquid nitrogen and place it on dry ice. Immediately add 1 mL of -80°C 80% methanol to each well.
-
Cell Collection: Scrape the frozen cell lysate using a pre-chilled cell scraper and transfer the entire mixture to a pre-chilled microcentrifuge tube.
-
Processing: Vortex the tube vigorously and centrifuge at >13,000 x g at 4°C for 10-15 minutes to pellet cell debris.
-
Sample Collection: Transfer the supernatant containing the metabolites to a new tube for LC-MS analysis.
Protocol 2: Fast Filtration Quenching for Suspension Cells
This protocol is designed to rapidly separate suspension cells from the labeling medium prior to quenching.[2]
-
Preparation: Pre-chill quenching/extraction solvent (e.g., 100% methanol) to -80°C in a 50 mL centrifuge tube. Set up a vacuum filtration apparatus with the appropriate filter size (e.g., 0.45 µm).
-
Filtration: Quickly transfer a defined volume of the cell suspension onto the filter with the vacuum applied.
-
Washing: As soon as the medium has passed through, wash the cells on the filter with a small volume of ice-cold 0.9% NaCl.
-
Quenching: Immediately use forceps to remove the filter and plunge it into the tube containing the pre-chilled methanol.
-
Extraction: Vortex the tube vigorously for 1 minute to dislodge the cells from the filter. Incubate at -20°C for at least 30 minutes.
-
Processing: Centrifuge at high speed at 4°C to pellet the filter and cell debris.
-
Sample Collection: Transfer the supernatant to a new tube for analysis.
Visualizations
Caption: Workflow for a 5-ALA-¹³C₄ metabolomics experiment.
Caption: Decision tree for troubleshooting common quenching issues.
Caption: Simplified 5-ALA to Heme biosynthesis pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Optimization of cold methanol quenching for quantitative metabolomics of Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 5. Evaluation of quenching methods for metabolite recovery in photoautotrophic Synechococcus sp. PCC 7002 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of quenching and extraction methodologies for metabolome analysis of Lactobacillus plantarum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guide for metabolomics experiments | Nebraska Center for Integrated Biomolecular Communication | Nebraska [ncibc.unl.edu]
- 10. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
best practices for storing and handling 5-Aminolevulinic acid-13C4
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Aminolevulinic acid-13C4 (¹³C₄-ALA).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid 5-Aminolevulinic acid-13C4?
A1: Solid ¹³C₄-ALA should be stored in a freezer at -20°C in a tightly sealed container, protected from light, air, and moisture.[1] Storing it under these conditions ensures its stability.
Q2: How should I prepare and store solutions of 5-Aminolevulinic acid-13C4?
A2: ¹³C₄-ALA is soluble in aqueous solutions. For stock solutions, it is recommended to dissolve the solid in a buffer of your choice. To minimize degradation, it is best to prepare solutions fresh for each experiment. If short-term storage is necessary, aliquot the solution into single-use vials and store at -20°C. For longer-term storage, -80°C is recommended to maintain stability. Avoid repeated freeze-thaw cycles.
Q3: What is the stability of 5-Aminolevulinic acid-13C4 in aqueous solutions?
A3: The stability of ALA in aqueous solutions is highly dependent on pH. It is most stable in acidic conditions (pH < 5).[2][3] At neutral or alkaline pH, it is prone to degradation through dimerization and other reactions.[2][4] Therefore, for experiments requiring physiological pH, it is crucial to use the solution shortly after preparation.
Q4: What are the main applications of 5-Aminolevulinic acid-13C4 in research?
A4: 5-Aminolevulinic acid-13C4 is primarily used as a tracer in metabolic studies to investigate the heme biosynthesis pathway.[5] The incorporation of the ¹³C₄-labeled ALA into downstream metabolites, such as porphyrins and heme, can be monitored using mass spectrometry to quantify metabolic flux and pathway activity.[6] It is also utilized in photodynamic therapy (PDT) research to understand the uptake and conversion of ALA to the photosensitizer Protoporphyrin IX (PpIX) in cancer cells.
Troubleshooting Guides
Low Incorporation of ¹³C₄ Label into Downstream Metabolites
Issue: After incubating cells with ¹³C₄-ALA, mass spectrometry analysis shows low or no incorporation of the ¹³C label into heme or its precursors.
| Possible Cause | Troubleshooting Step |
| Cellular Uptake Issues | - Verify the viability and metabolic activity of your cell line. - Optimize the concentration of ¹³C₄-ALA. Very high concentrations can sometimes be toxic or saturate uptake mechanisms. - Ensure the incubation time is sufficient for uptake and metabolism. This can range from a few hours to over 24 hours depending on the cell type. |
| Degradation of ¹³C₄-ALA in Culture Medium | - Prepare the ¹³C₄-ALA solution fresh before each experiment. - If the medium is at a neutral or alkaline pH, minimize the time the ¹³C₄-ALA is in the medium before being taken up by the cells. |
| Metabolic Pathway Dysregulation | - Confirm that the cell line used has a functional heme synthesis pathway. - Check for the presence of inhibitors of the heme synthesis pathway in your culture medium or experimental conditions. |
| Analytical Issues | - Ensure your mass spectrometry method is optimized for the detection of the labeled metabolites. - Include positive controls with known labeled compounds to verify instrument performance.[1] |
Inconsistent Results in Photodynamic Therapy (PDT) Experiments
Issue: Variability in cell death or fluorescence of Protoporphyrin IX (PpIX) in PDT experiments using ¹³C₄-ALA.
| Possible Cause | Troubleshooting Step |
| Variable PpIX Accumulation | - Standardize the incubation time with ¹³C₄-ALA across all experiments.[7] - Control the cell density, as this can affect nutrient availability and metabolic rates. - Ensure consistent lighting conditions during incubation to prevent premature photobleaching of PpIX. |
| Inconsistent Light Delivery | - Calibrate your light source to ensure consistent power output for each experiment. - Ensure a uniform distance between the light source and the cells for all samples. |
| Cell Line Instability | - Use cells from a consistent passage number, as cellular metabolism can change over time in culture. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with 5-Aminolevulinic acid-13C4 for Heme Synthesis Analysis
This protocol outlines the general steps for labeling adherent mammalian cells with ¹³C₄-ALA to measure the rate of heme synthesis.
Materials:
-
Adherent mammalian cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
5-Aminolevulinic acid-13C4
-
Trypsin-EDTA
-
LC-MS/MS system
Methodology:
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and grow to approximately 80% confluency.
-
Preparation of Labeling Medium: Prepare a stock solution of ¹³C₄-ALA in a suitable solvent (e.g., sterile PBS) at a concentration of 100 mM. Immediately before use, dilute the stock solution into fresh, pre-warmed complete culture medium to the desired final concentration (typically 0.1-1 mM, to be optimized for your cell line).
-
Metabolic Labeling:
-
Aspirate the old medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the prepared labeling medium containing ¹³C₄-ALA to the cells.
-
Incubate the cells for a specific period (e.g., 4, 8, 12, or 24 hours) under standard culture conditions (37°C, 5% CO₂). The optimal labeling time should be determined empirically.[1]
-
-
Cell Harvesting and Metabolite Extraction:
-
After the labeling period, place the culture plates on ice and aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tubes and incubate on ice for 20 minutes.
-
Centrifuge at maximum speed for 15 minutes at 4°C to pellet cell debris.
-
-
Sample Preparation for LC-MS/MS:
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract using a vacuum centrifuge.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis: Analyze the samples to quantify the incorporation of ¹³C into heme and its precursors.
Protocol 2: In Vitro Photodynamic Therapy (PDT) using 5-Aminolevulinic acid-13C4
This protocol provides a framework for conducting in vitro PDT experiments to assess the efficacy of ¹³C₄-ALA-induced photosensitization.[7][8]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
5-Aminolevulinic acid-13C4
-
Light source with a specific wavelength (e.g., 410 nm or 635 nm)
-
Cell viability assay kit (e.g., MTT, Annexin V/PI)
Methodology:
-
Cell Seeding: Seed cells in 96-well plates (for viability assays) or other suitable culture vessels at a density that allows for optimal growth.
-
Incubation with ¹³C₄-ALA:
-
Prepare fresh solutions of ¹³C₄-ALA in culture medium at various concentrations (e.g., 0.1, 0.5, 1, 2 mM).
-
When cells reach the desired confluency, replace the medium with the ¹³C₄-ALA-containing medium.
-
Incubate the cells for a predetermined time (e.g., 4 hours) in the dark to allow for the conversion of ¹³C₄-ALA to ¹³C-labeled Protoporphyrin IX (PpIX).[7]
-
-
Light Irradiation:
-
After incubation, wash the cells with PBS to remove excess ¹³C₄-ALA.
-
Add fresh, phenol red-free medium to the cells.
-
Expose the cells to a light source at a specific wavelength and fluence rate. The light dose should be optimized for your experimental setup.
-
-
Post-Irradiation Incubation: Incubate the cells for a further 24-48 hours to allow for the induction of cell death.
-
Assessment of Cell Viability: Determine cell viability using a standard assay according to the manufacturer's instructions.
Quantitative Data
Table 1: Stability of 1% 5-Aminolevulinic Acid Aqueous Solutions at 50°C
| pH | Half-life (hours) |
| 2.35 | Stable for 37 days |
| 4.81 | 257 |
| 7.42 | 3.0 |
Data adapted from Elfsson et al., 1999.[9]
Visualizations
Heme Biosynthesis Pathway
The following diagram illustrates the key steps in the heme biosynthesis pathway, starting from the precursor 5-Aminolevulinic acid.
Caption: The heme biosynthesis pathway, indicating cellular locations of key steps.
Experimental Workflow for ¹³C₄-ALA Metabolic Labeling
This diagram outlines the general workflow for a metabolic labeling experiment using 5-Aminolevulinic acid-13C4.
Caption: A generalized workflow for metabolic labeling experiments with ¹³C₄-ALA.
References
- 1. benchchem.com [benchchem.com]
- 2. Degradation mechanism and stability of 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a stable solution of 5-aminolaevulinic acid for intracutaneous injection in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of Heme Synthesis Levels in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A LC-MS/MS method for the specific, sensitive, and simultaneous quantification of 5-aminolevulinic acid and porphobilinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stability of 5-aminolevulinic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 5-Aminolevulinic acid-13C4 in Solution
For researchers, scientists, and drug development professionals utilizing 5-Aminolevulinic acid-13C4 (5-ALA-13C4), ensuring its stability in solution is paramount for reproducible and accurate experimental outcomes. This technical support center provides a comprehensive guide to understanding and mitigating the degradation of 5-ALA-13C4, addressing common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: How does the stability of 5-Aminolevulinic acid-13C4 compare to its unlabeled counterpart?
A1: The stability of 5-Aminolevulinic acid-13C4 is expected to be identical to that of unlabeled 5-Aminolevulinic acid (5-ALA). The incorporation of the stable, non-radioactive 13C isotope does not alter the chemical properties of the molecule. Therefore, the same handling and storage precautions apply to both the labeled and unlabeled forms.
Q2: What are the primary factors that affect the stability of 5-ALA-13C4 in solution?
A2: The stability of 5-ALA-13C4 in aqueous solutions is primarily influenced by pH, temperature, concentration, and exposure to oxygen. Alkaline conditions (pH > 7), elevated temperatures, and the presence of oxygen significantly accelerate its degradation.
Q3: What are the degradation products of 5-ALA-13C4?
A3: 5-ALA-13C4 undergoes a dimerization reaction, especially under alkaline conditions, to form 2,5-(β-carboxyethyl)-3,6-dihydropyrazine-13C8. This intermediate can be further oxidized to 2,5-(β-carboxyethyl)-pyrazine-13C8.[1][2][3] These degradation products are not biologically active in the same way as 5-ALA and will not be converted to Protoporphyrin IX (PpIX).
Q4: How can I monitor the degradation of my 5-ALA-13C4 solution?
A4: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[3] A simple, albeit less specific, method is to observe the solution for a yellowish discoloration, which can indicate the formation of degradation products.
Q5: What are the recommended storage conditions for 5-ALA-13C4 solid and stock solutions?
A5: Solid 5-ALA-13C4 hydrochloride should be stored desiccated at -20°C.[4] Under these conditions, it is stable for years. Stock solutions should be prepared fresh whenever possible. If storage is necessary, they should be aliquoted and stored at -20°C or -80°C and protected from light. For aqueous solutions, it is not recommended to store them for more than a day, even when refrigerated.[5]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with 5-ALA-13C4.
Issue 1: Low or No Protoporphyrin IX (PpIX) Fluorescence in Cell Culture
Possible Causes and Solutions:
-
Degraded 5-ALA-13C4 Solution:
-
Symptom: The prepared 5-ALA solution is old, was stored improperly (e.g., at room temperature or in a high pH buffer), or appears discolored.
-
Solution: Prepare a fresh solution of 5-ALA-13C4 immediately before use. Use a low pH (e.g., 4.0-5.0) solvent for reconstitution if your experimental design allows. For cell culture, the final pH of the medium will be around 7.4; therefore, minimizing the time the 5-ALA is in this medium before being taken up by the cells is crucial.
-
-
Suboptimal Cell Culture Conditions:
-
Symptom: Cells are not healthy or are at a very high confluency.
-
Solution: Ensure cells are in a logarithmic growth phase and are not overly confluent. Use fresh culture medium for the experiment.
-
-
Inefficient Cellular Uptake:
-
Symptom: The cell line being used has low expression of transporters involved in 5-ALA uptake (e.g., peptide transporters PEPT1 and PEPT2).[6]
-
Solution: If possible, use a different cell line known to have good 5-ALA uptake. Alternatively, you can try to modulate transporter expression if your experimental setup allows.
-
-
Rapid PpIX Efflux:
-
Symptom: Cells initially show fluorescence, but it diminishes quickly. This can be due to the activity of efflux transporters like ABCG2.[6]
-
Solution: Consider using an inhibitor of the relevant efflux transporter, if compatible with your experiment, to increase intracellular PpIX accumulation.
-
-
Incorrect Fluorescence Microscopy Settings:
-
Symptom: Difficulty visualizing fluorescence even with positive controls.
-
Solution: Ensure you are using the correct excitation and emission filters for PpIX (Excitation: ~405 nm, Emission: ~635 nm).[7] Check the microscope's light source and detector settings.
-
Issue 2: Inconsistent or Non-reproducible Experimental Results
Possible Causes and Solutions:
-
Variability in 5-ALA-13C4 Solution Preparation:
-
Symptom: Different batches of experiments yield significantly different results.
-
Solution: Standardize your solution preparation protocol. Always use the same solvent, pH, and prepare the solution fresh for each experiment.
-
-
Instability of 5-ALA-13C4 in Experimental Medium:
-
Symptom: A time-dependent decrease in the expected biological effect is observed.
-
Solution: Minimize the incubation time of 5-ALA-13C4 in high pH (e.g., physiological pH 7.4) buffers or media. If long incubation times are necessary, consider replacing the medium with a fresh 5-ALA-13C4 solution periodically.
-
-
Presence of Interfering Substances:
-
Symptom: Unexpected quenching of fluorescence or altered cellular response.
-
Solution: Ensure all reagents and buffers are of high purity. Some components in serum or other additives may interfere with 5-ALA uptake or PpIX fluorescence.
-
Data Presentation: Stability of 5-ALA in Aqueous Solution
The following tables summarize the degradation of 5-ALA under various conditions. As the stability of 5-ALA-13C4 is comparable to unlabeled 5-ALA, these data are directly applicable.
Table 1: Effect of pH on the Half-life of 1% (w/v) 5-ALA Solution at 50°C [8]
| pH | Half-life (hours) |
| 2.35 | Stable for > 888 hours (37 days) |
| 4.81 | 257 |
| 7.42 | 3.0 |
Table 2: Effect of Temperature on the Degradation of 5-ALA Solution at pH 7.53 [8]
| Temperature (°C) | Degradation Rate Increase (relative to 37°C) |
| 37 | 1.0x |
| 47 | ~1.5x |
| 57 | ~2.25x |
| 67 | ~3.38x |
| 77 | ~5.06x |
| 85 | ~7.59x |
Experimental Protocols
Protocol 1: Preparation of a Stable 5-ALA-13C4 Stock Solution
-
Reconstitution:
-
Weigh the desired amount of 5-ALA-13C4 hydrochloride powder in a sterile microcentrifuge tube.
-
Reconstitute the powder in a sterile, low-pH buffer (e.g., 0.1 M sodium acetate buffer, pH 4.0-5.0) to a desired stock concentration (e.g., 100 mM).
-
Vortex briefly until the solid is completely dissolved.
-
-
Sterilization:
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile, light-protected container.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Stability Testing of 5-ALA-13C4 Solution by HPLC
This protocol provides a general method for assessing the stability of your 5-ALA-13C4 solution.
-
Sample Preparation:
-
Prepare your 5-ALA-13C4 solution in the desired buffer and at the concentration you intend to use.
-
Divide the solution into several aliquots and store them under the conditions you wish to test (e.g., different temperatures, pH values).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot for analysis.
-
-
HPLC Analysis:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A common mobile phase is a mixture of an aqueous buffer (e.g., sodium acetate) and an organic solvent like acetonitrile. The pH of the mobile phase should be acidic to ensure the protonation of 5-ALA.[8]
-
Detection: 5-ALA itself has a weak chromophore. Therefore, derivatization with a fluorescent agent like fluorescamine or detection by mass spectrometry is often required for sensitive quantification.[3]
-
Quantification: Create a calibration curve with known concentrations of a fresh 5-ALA-13C4 standard. Use the peak area from the chromatogram to determine the concentration of 5-ALA-13C4 remaining in your samples at each time point.
-
-
Data Analysis:
-
Plot the concentration of 5-ALA-13C4 as a function of time for each storage condition.
-
From this data, you can calculate the degradation rate and the half-life of the compound under your specific experimental conditions.
-
Visualizations
5-ALA Degradation Pathway
Caption: Dimerization and oxidation pathway of 5-Aminolevulinic acid in solution.
Experimental Workflow for Stability Assessment
Caption: Workflow for determining the stability of 5-ALA-13C4 solutions.
5-ALA Cellular Uptake and PpIX Accumulation Pathway
Caption: Cellular pathway of 5-ALA uptake and conversion to Protoporphyrin IX.
References
- 1. Regulation of 5-aminolevulinic acid-mediated protoporphyrin IX accumulation in human urothelial carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic study of PpIX accumulation using the JFCR39 cell panel revealed a role for dynamin 2-mediated exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. Stability of 5-aminolevulinic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 5-Aminolevulinic Acid-13C4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of 5-Aminolevulinic acid-13C4 (5-ALA-13C4) by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for quantifying 5-Aminolevulinic acid-13C4?
A1: The most common and robust method for quantifying 5-Aminolevulinic acid-13C4 is through stable isotope dilution analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for accurate measurement in complex biological matrices.[1][2][3][4] A stable isotope-labeled internal standard, such as 5-ALA with a different isotopic enrichment (e.g., 13C5, 15N-ALA), is typically used to correct for matrix effects and variations in sample processing.[1][2][3][4]
Q2: I am not seeing any signal for my 5-ALA-13C4. What are the first things I should check?
A2: A complete loss of signal can be frustrating. A systematic check of the instrument and methodology is recommended. First, verify that the mass spectrometer is functioning correctly by infusing a tuning solution or a known standard.[5] Ensure that the LC-MS/MS system is properly connected and that there are no leaks.[6] Check the mobile phase composition and ensure that all solvents are of high purity and have been recently prepared.[7] Finally, confirm that the correct multiple reaction monitoring (MRM) transitions for 5-ALA-13C4 are entered into the acquisition method.
Q3: My signal intensity for 5-ALA-13C4 is very low. How can I improve it?
A3: Low signal intensity can be caused by several factors. Inefficient ionization is a common issue; ensure the mobile phase pH is optimized for the ionization of 5-ALA (typically acidic for positive ion mode).[6] Ion suppression due to matrix effects is another major cause of low signal.[8] Consider improving your sample preparation method to remove interfering components.[9][10] This could involve solid-phase extraction (SPE) or liquid-liquid extraction.[6] Additionally, optimizing the MS source parameters, such as capillary voltage and gas flow rates, can significantly enhance the signal.[11]
Q4: What are matrix effects and how do they affect my 5-ALA-13C4 quantification?
A4: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, urine).[12] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.[12] The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.[13]
Q5: How do I choose an appropriate internal standard for 5-ALA-13C4 quantification?
A5: The ideal internal standard is a stable isotope-labeled version of the analyte, in this case, 5-ALA with a different number of heavy isotopes (e.g., 5-ALA-13C5,15N).[1][2][3][4] This ensures that the internal standard has nearly identical chemical and physical properties to the analyte, including its chromatographic retention time and ionization behavior. This allows it to effectively track and correct for variability during sample preparation and analysis. If a stable isotope-labeled standard is unavailable, a structural analog can be used, but it may not compensate for matrix effects as effectively.[14]
Troubleshooting Guide
This section provides solutions to common problems encountered during the quantification of 5-ALA-13C4.
Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Recommended Solution |
| Column Overload | Dilute the sample or inject a smaller volume.[8] |
| Incompatible Sample Solvent | Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.[7] |
| Column Contamination | Flush the column with a strong solvent or replace the guard column.[7] If the problem persists, the analytical column may need to be replaced.[11] |
| Secondary Interactions with Column | Adjust the mobile phase pH or add a competing agent to reduce unwanted interactions. |
Problem 2: Shifting Retention Times
| Possible Cause | Recommended Solution |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase, ensuring accurate composition. Keep mobile phase bottles capped to prevent evaporation.[7] |
| Column Temperature Fluctuations | Ensure the column oven is set to a stable temperature and has equilibrated before analysis.[8] |
| Column Degradation | If retention times consistently decrease and peak shape deteriorates, the column may need to be replaced. |
| Pump Malfunction | Check for pressure fluctuations and ensure the pump is delivering a consistent flow rate.[8] |
Problem 3: High Background Noise or Ghost Peaks
| Possible Cause | Recommended Solution |
| Contaminated Mobile Phase or Solvents | Use high-purity, LC-MS grade solvents and prepare fresh mobile phase.[7] |
| Carryover from Previous Injections | Implement a robust needle wash protocol and inject a blank solvent after high-concentration samples.[7] |
| Contaminated LC System | Flush the entire LC system with a strong solvent to remove any accumulated contaminants.[7] |
Problem 4: Inconsistent Internal Standard Response
| Possible Cause | Recommended Solution |
| Variable Matrix Effects | Improve the sample cleanup procedure to remove more of the interfering matrix components.[15] |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of all sample preparation steps, including pipetting and extraction. |
| Analyte Degradation | Investigate the stability of 5-ALA in the sample matrix and during storage. Adjusting pH or adding antioxidants may be necessary.[6] |
Experimental Protocol: Quantification of 5-ALA-13C4 in Human Plasma
This protocol is a general guideline and may require optimization for specific instrumentation and laboratory conditions.
1. Sample Preparation (Solid-Phase Extraction)
-
Spiking: To 100 µL of plasma sample, add the 5-ALA-13C4 internal standard solution.
-
Protein Precipitation: Add 300 µL of acetonitrile to precipitate proteins. Vortex and centrifuge.
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
-
Load the supernatant from the protein precipitation step onto the cartridge.
-
Wash the cartridge with an acidic aqueous solution followed by methanol.
-
Elute the analyte and internal standard with a basic methanolic solution.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.[14][16][17]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A gradient elution from low to high organic mobile phase is typically used to separate 5-ALA from endogenous interferences.
-
Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
3. Data Analysis
-
Integrate the peak areas for both the 5-ALA-13C4 analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of 5-ALA-13C4 in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following tables provide example data for assessing the performance of a 5-ALA-13C4 quantification assay.
Table 1: Example Calibration Curve Data
| Standard Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 15,234 | 1,510,876 | 0.010 |
| 5 | 76,987 | 1,523,456 | 0.051 |
| 20 | 305,678 | 1,509,876 | 0.202 |
| 50 | 765,432 | 1,515,678 | 0.505 |
| 100 | 1,520,987 | 1,518,987 | 1.001 |
| 500 | 7,598,765 | 1,512,345 | 5.024 |
| 1000 | 15,109,876 | 1,510,987 | 10.000 |
Table 2: Example Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low | 3 | 2.9 | 96.7 | 5.8 |
| Medium | 80 | 82.4 | 103.0 | 4.2 |
| High | 800 | 789.6 | 98.7 | 3.5 |
Visualizations
Caption: Experimental workflow for 5-Aminolevulinic acid-13C4 quantification.
Caption: Troubleshooting guide for 5-Aminolevulinic acid-13C4 quantification.
References
- 1. A LC–MS/MS method for the specific, sensitive, and simultaneous quantification of 5-aminolevulinic acid and porphobilinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.mssm.edu [scholars.mssm.edu]
- 3. researchgate.net [researchgate.net]
- 4. A LC-MS/MS method for the specific, sensitive, and simultaneous quantification of 5-aminolevulinic acid and porphobilinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 8. zefsci.com [zefsci.com]
- 9. biomedres.us [biomedres.us]
- 10. researchgate.net [researchgate.net]
- 11. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. academic.oup.com [academic.oup.com]
- 15. altasciences.com [altasciences.com]
- 16. Direct UPLC-MS-MS validated method for the quantification of 5-aminolevulinic acid: application to in-vitro assessment of colonic-targeted oral tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 5-Aminolevulinic Acid-13C4 Cellular Uptake
Welcome to the technical support center for improving the cellular uptake and efficiency of 5-Aminolevulinic acid-13C4 (5-ALA-13C4). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on experimental best practices.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of 5-ALA-13C4 uptake by cells?
A1: The cellular uptake of 5-ALA is cell-type specific. In many cancer cell lines, such as mammary and colon adenocarcinoma, it is primarily mediated by BETA transporters, which are responsible for the transport of beta-amino acids and GABA.[1][2][3] Other transport systems, like the peptide transporters PEPT1 and PEPT2, have also been implicated in various cell types, including pancreatoma and cholangiocarcinoma cells.[3][4] In some cases, particularly for more lipophilic derivatives of 5-ALA, uptake can occur via simple diffusion.[1][3]
Q2: How can I enhance the cellular uptake of 5-ALA-13C4?
A2: Several strategies can be employed to improve 5-ALA-13C4 uptake:
-
Chemical Modification: Esterification of 5-ALA to create more lipophilic derivatives (e.g., hexyl-ALA) can increase cellular penetration through simple diffusion.[1][3]
-
Chemical Additives: Certain non-toxic chemical additives, such as zinc-bis(dipicolylamine) (ZnBDPA) compounds, have been shown to transiently disrupt the cell membrane, permitting increased 5-ALA permeation.[5][6]
-
Physical Methods: Techniques like iontophoresis, ultrasound, and the use of microneedles are being explored to enhance the delivery of 5-ALA, particularly for topical applications.[7]
Q3: What factors influence the conversion of intracellular 5-ALA-13C4 to Protoporphyrin IX (PpIX)?
A3: The conversion of 5-ALA to the fluorescent molecule PpIX is a multi-step enzymatic process. Key influencing factors include:
-
Enzyme Activity: The activity of enzymes in the heme biosynthesis pathway, such as porphobilinogen deaminase (PBGD) and ferrochelatase (FECH), plays a crucial role.[8][9] Lower FECH activity in some tumor cells can lead to PpIX accumulation.[9]
-
Iron Availability: The final step of heme synthesis involves the insertion of iron into PpIX by ferrochelatase. Iron chelators like deferoxamine (DFO) can inhibit this step, leading to increased PpIX accumulation.[8]
-
Cellular pH: The activity of the enzymes involved in the heme synthesis pathway can be influenced by intracellular pH.[9]
Q4: Can non-neoplastic cells take up 5-ALA-13C4 and produce PpIX?
A4: Yes, studies have shown that non-neoplastic cells, such as microglia in the tumor microenvironment, can also take up 5-ALA and convert it to PpIX.[10] Additionally, some normal anatomical structures, like the periependymal area, can exhibit a pale fluorescence.[11] This can be a source of false-positive signals in fluorescence-guided applications.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low PpIX Fluorescence Signal | 1. Inefficient 5-ALA-13C4 Uptake: The cell type may have low expression of the relevant transporters (e.g., BETA transporters, PEPT1/2). | - Consider using a chemical enhancer like a ZnBDPA compound.[5][6]- If applicable, try a more lipophilic ester derivative of 5-ALA.[1]- Verify the expression of known 5-ALA transporters in your cell line. |
| 2. Rapid Conversion of PpIX to Heme: High ferrochelatase (FECH) activity can quickly convert PpIX to non-fluorescent heme. | - Co-administer an iron chelator like deferoxamine (DFO) to inhibit FECH activity and promote PpIX accumulation.[8] | |
| 3. Suboptimal Incubation Time or Concentration: The concentration of 5-ALA-13C4 or the incubation time may not be optimal for your specific cell line. | - Perform a dose-response and time-course experiment to determine the optimal conditions for PpIX accumulation.[12] | |
| 4. Photobleaching: Excessive exposure to excitation light can lead to the degradation of the PpIX fluorophore. | - Reduce exposure time, lower the intensity of the excitation light, and decrease the sampling rate during imaging.[13] | |
| High Background Fluorescence | 1. Autofluorescence from Media or Plasticware: Components in the cell culture media (e.g., phenol red, riboflavin) or the plasticware itself can fluoresce in the same spectral range as PpIX. | - Use phenol red-free media or a specialized low-fluorescence medium (e.g., FluoroBrite).- Use black, clear-bottom microplates with low autofluorescence.[13]- Wash cells with phosphate-buffered saline (PBS) before imaging.[13] |
| 2. Cellular Autofluorescence: Endogenous molecules like NADH and flavins can contribute to background fluorescence. | - Include an unstained cell control to quantify the baseline autofluorescence.[14] | |
| Inconsistent or Variable Results | 1. Cell Health and Confluency: Variations in cell health, density, or passage number can affect metabolic activity and transporter expression. | - Ensure consistent cell seeding density and use cells within a narrow passage number range.- Visually inspect cells for any signs of stress or death. |
| 2. Inconsistent Drug/Compound Addition: The method of adding 5-ALA-13C4 or other compounds may introduce variability. | - Ensure that all solutions are at the same temperature and are added gently to avoid dislodging cells.[13]- Use a vehicle-only control to account for any effects of the solvent.[13] | |
| 3. Instrument Settings: Suboptimal or inconsistent settings on the fluorescence microscope or plate reader can lead to variable readings. | - Optimize and standardize instrument settings such as gain, exposure time, and filter sets for each experiment.[13] |
Experimental Protocols
Protocol 1: In Vitro Assessment of 5-ALA-13C4 Uptake and PpIX Conversion
This protocol provides a general framework for measuring PpIX fluorescence in cultured cells following incubation with 5-ALA-13C4.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
5-ALA-13C4 stock solution (e.g., 100 mM in sterile water or PBS)
-
Phenol red-free culture medium or Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight under standard culture conditions (e.g., 37°C, 5% CO2).
-
Preparation of 5-ALA-13C4 Working Solutions: Prepare serial dilutions of the 5-ALA-13C4 stock solution in pre-warmed, phenol red-free medium to achieve the desired final concentrations (e.g., 0.1, 0.3, 0.8, 1.0, 1.5 mM).[12]
-
Cell Treatment: Gently remove the culture medium from the wells and wash the cells once with pre-warmed DPBS. Add the 5-ALA-13C4 working solutions to the respective wells. Include control wells with medium only (no 5-ALA-13C4) to measure background autofluorescence.
-
Incubation: Incubate the plate for a predetermined time (e.g., 3-6 hours) at 37°C and 5% CO2.[6][12]
-
Fluorescence Measurement:
-
Plate Reader: Measure the fluorescence intensity using an excitation wavelength of approximately 405 nm and an emission wavelength of approximately 635 nm.
-
Microscopy: Visualize the cells using a fluorescence microscope with appropriate filter sets for PpIX (e.g., DAPI or similar violet excitation filter and a long-pass red emission filter). Capture images for qualitative and quantitative analysis.
-
-
Data Analysis: Subtract the average fluorescence intensity of the control wells from the fluorescence intensity of the treated wells. Plot the background-subtracted fluorescence intensity against the 5-ALA-13C4 concentration.
Protocol 2: Enhancing PpIX Accumulation with an Iron Chelator
This protocol describes how to use an iron chelator to increase PpIX fluorescence.
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Co-treatment: In addition to the 5-ALA-13C4 working solutions, prepare solutions containing both 5-ALA-13C4 and an iron chelator such as deferoxamine (DFO) at a suitable concentration (e.g., 100 µM).
-
Cell Treatment and Incubation: Treat the cells with the prepared solutions and incubate as described in Protocol 1.
-
Fluorescence Measurement and Analysis: Measure and analyze the fluorescence as described in Protocol 1. Compare the fluorescence intensity between cells treated with 5-ALA-13C4 alone and those co-treated with DFO.
Visualizations
Caption: Cellular uptake and metabolic conversion of 5-ALA-13C4.
Caption: Experimental workflow for in vitro 5-ALA-13C4 uptake assay.
References
- 1. Mechanisms of 5-aminolevulinic acid ester uptake in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-aminolevulinic acid, but not 5-aminolevulinic acid esters, is transported into adenocarcinoma cells by system BETA transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of 5-aminolevulic acid ester uptake in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Small molecule additive enhances cell uptake of 5-aminolevulinic acid and conversion to protoporphyrin IX - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule additive enhances cell uptake of 5-aminolevulinic acid and conversion to protoporphyrin IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of Factors Affecting 5-ALA Fluorescence Intensity in Visualizing Glial Tumor Cells—Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular and Metabolic Mechanisms Underlying Selective 5-Aminolevulinic Acid-Induced Fluorescence in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Single-cell analysis of 5-aminolevulinic acid intraoperative labeling specificity for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Technical Pearls to Effectively Use 5-ALA in Fluorescence-Guided Tumor Resection—5 Lessons from the Operating Room - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Matrix Effects in 5-Aminolevulinic Acid-¹³C₄ LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of 5-Aminolevulinic acid-¹³C₄ (5-ALA-¹³C₄).
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I'm observing poor reproducibility and inaccurate quantification for my 5-ALA-¹³C₄ samples. Could this be due to matrix effects?
A1: Yes, poor reproducibility and inaccurate quantification are classic signs of matrix effects.[1][2] Matrix effects occur when co-eluting substances from the sample matrix, such as salts, lipids, and proteins, interfere with the ionization of the target analyte (5-ALA) and its internal standard (5-ALA-¹³C₄) in the mass spectrometer's ion source. This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and reproducibility of your results.[3]
Q2: My signal intensity for 5-ALA-¹³C₄ is significantly lower in plasma samples compared to my calibration standards in pure solvent. What is causing this?
A2: This phenomenon is likely due to ion suppression, a common type of matrix effect. Components in the plasma matrix, particularly phospholipids, are known to co-elute with polar analytes like 5-ALA and interfere with the electrospray ionization (ESI) process, leading to a reduced signal.[4][5][6] To confirm this, you can perform a post-extraction addition experiment by comparing the signal of 5-ALA-¹³C₄ in a clean solvent to the signal in a blank, extracted plasma sample spiked with the same amount of the standard. A lower signal in the plasma sample confirms the presence of ion suppression.[2]
Q3: How can I quantitatively assess the matrix effect for 5-ALA in my samples?
A3: The matrix effect can be quantified by calculating the matrix factor (MF). This is done by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to its peak area in a pure solvent standard at the same concentration.[7]
The formula is: Matrix Effect (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] x 100 [2]
A negative value indicates ion suppression, while a positive value indicates ion enhancement. A value between -20% and +20% is often considered acceptable.[2]
Frequently Asked Questions (FAQs)
Q1: What is the most effective way to minimize matrix effects in 5-ALA analysis?
A1: A multi-faceted approach is most effective. This includes:
-
Robust Sample Preparation: Employing effective sample cleanup techniques is crucial.[8] Methods like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering matrix components than simple protein precipitation.[8] For plasma samples, specific phospholipid removal techniques are highly recommended.[4][5][6]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): Using 5-ALA-¹³C₄ as an internal standard is the gold standard for compensating for matrix effects.[9][10] Since 5-ALA-¹³C₄ has nearly identical physicochemical properties to 5-ALA, it will experience similar ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS ratio.[9][10]
-
Chromatographic Separation: Optimizing your LC method to separate 5-ALA from co-eluting matrix components can significantly reduce interference.[11]
Q2: What are the recommended sample preparation techniques for reducing matrix effects for 5-ALA in plasma?
A2: For the analysis of 5-ALA in plasma, several sample preparation techniques can be employed to mitigate matrix effects. The choice of method often depends on the required sensitivity and throughput.
-
Protein Precipitation (PPT): This is a simple and fast method, but it is the least effective in removing matrix components like phospholipids, which can lead to significant ion suppression.[4][12]
-
Liquid-Liquid Extraction (LLE): LLE offers a better cleanup than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind in the aqueous layer.[8]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering substances.[13] It provides cleaner extracts compared to PPT and LLE, resulting in reduced matrix effects.[13] A published method for 5-ALA in plasma and urine utilized SPE for sample cleanup.[13][14]
-
Phospholipid Removal Plates/Cartridges: These are specifically designed to remove phospholipids from biological samples and have been shown to significantly reduce matrix-induced ion suppression.[4][5][6]
Q3: Are there validated LC-MS/MS methods available for 5-ALA that address matrix effects?
A3: Yes, several validated LC-MS/MS methods for the quantification of 5-ALA in biological matrices like plasma and urine have been published. These methods detail the sample preparation, chromatographic conditions, and mass spectrometric parameters, and they specifically evaluate and address matrix effects. For instance, one method describes the use of solid-phase extraction and butanol derivatization, with reported matrix effects for 5-ALA in plasma and urine being within acceptable limits (87.3–105%).[13][14][15]
Quantitative Data Summary
The following table summarizes the reported matrix effects and process efficiencies from a validated LC-MS/MS method for 5-ALA in plasma and urine.
| Analyte | Matrix | Matrix Effect (%) | Process Efficiency (%) |
| 5-ALA | Plasma | 87.3 - 105 | 77.6 - 97.8 |
| 5-ALA | Urine | 87.3 - 105 | 77.6 - 97.8 |
Data sourced from Zhang et al., 2011.[13][14][15]
Experimental Protocols
Detailed Methodology for 5-ALA and PBG Quantification in Plasma (Adapted from Zhang et al., 2011[13][14][15])
-
Sample Preparation (Solid-Phase Extraction):
-
To 100 µL of plasma, add the internal standard solution (¹³C₅, ¹⁵N-ALA).
-
Load the sample onto a conditioned cation exchange SPE cartridge.
-
Wash the cartridge with methanol followed by water.
-
Elute the analytes with an appropriate elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in butanolic HCl.
-
Heat the sample at 65°C for 30 minutes to form the butyl ester derivative.
-
Evaporate the solvent to dryness.
-
Reconstitute the final sample in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC Column: A reverse-phase C8 column is used to separate 5-ALA from interfering compounds.[13][14]
-
Mobile Phase: A gradient elution with a suitable mobile phase composition (e.g., water with formic acid and methanol with formic acid) is employed.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Selected Reaction Monitoring (SRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both 5-ALA and its internal standard.
-
Visualizations
Caption: Workflow for identifying and mitigating matrix effects in LC-MS/MS analysis.
References
- 1. zefsci.com [zefsci.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. learning.sepscience.com [learning.sepscience.com]
- 6. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 11. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 12. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 13. A LC–MS/MS method for the specific, sensitive, and simultaneous quantification of 5-aminolevulinic acid and porphobilinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A LC-MS/MS method for the specific, sensitive, and simultaneous quantification of 5-aminolevulinic acid and porphobilinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Validating 5-Aminolevulinic Acid-13C4 as a Superior Tracer for Heme Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, accurately measuring the rate of heme synthesis is critical for understanding a wide range of physiological and pathological processes. This guide provides an objective comparison of 5-Aminolevulinic acid-13C4 (5-ALA-13C4) with alternative tracers, supported by experimental data and detailed protocols, to establish its utility as a robust and safe tool for quantifying heme biosynthesis.
Introduction to Heme Synthesis and its Measurement
Heme, an iron-containing protoporphyrin IX, is a vital prosthetic group for a multitude of proteins involved in oxygen transport, drug metabolism, and cellular respiration.[1] The biosynthesis of heme is a complex, eight-step enzymatic pathway that begins in the mitochondria with the formation of 5-aminolevulinic acid (ALA).[2] Given its central role, dysregulation of heme synthesis is implicated in various diseases, including anemias, porphyrias, and cancer.[1]
Accurate measurement of heme synthesis rates is therefore crucial for both basic research and clinical drug development. Traditionally, this has been achieved using radioisotope-labeled precursors. However, the emergence of stable isotope-labeled tracers, such as 5-ALA-13C4, offers a safer and equally effective alternative.
Comparison of Tracers for Heme Synthesis
The choice of tracer is paramount for obtaining reliable and reproducible data in heme synthesis studies. The ideal tracer should be specific to the heme pathway, easily detectable, and pose minimal risk to the subject and researcher. Here, we compare 5-ALA-13C4 with commonly used alternative tracers.
| Tracer | Principle | Advantages | Disadvantages |
| 5-Aminolevulinic acid-13C4 (5-ALA-13C4) | Stable isotope-labeled precursor incorporated into heme and detected by mass spectrometry. | - Non-radioactive, eliminating safety concerns and disposal issues. - High specificity for the heme synthesis pathway. - Allows for sensitive and accurate quantification of newly synthesized heme. | - Requires access to a mass spectrometer. - Potentially higher cost of the labeled compound. |
| [4-14C] 5-Aminolevulinic acid ([14C] 5-ALA) | Radioisotope-labeled precursor incorporated into heme and detected by liquid scintillation counting.[1] | - High sensitivity. - Well-established methodology.[1] | - Radioactive, posing safety risks and requiring specialized handling and disposal.[1] - Measures relative, not absolute, levels of heme synthesis.[3] |
| [2-13C] Glycine | Stable isotope-labeled initial precursor for heme synthesis.[4] | - Non-radioactive. - Can be used to measure absolute hemoglobin synthesis rates.[4] | - Less specific than 5-ALA as glycine is involved in other metabolic pathways. |
| 55Fe or 59Fe | Radioisotopes of iron that are incorporated into heme in the final step of the pathway. | - Directly measures the incorporation of iron into heme. | - Radioactive, with 59Fe requiring significant radiation protection.[1] - Does not measure the flux of the entire porphyrin synthesis pathway.[1] |
Experimental Validation of 5-ALA-13C4
While direct comparative studies for 5-ALA-13C4 are emerging, the principles of its use are well-established through studies utilizing other isotopically labeled precursors. The validation of 5-ALA-13C4 as a tracer relies on the specificity of 5-ALA for the heme synthesis pathway and the precision of mass spectrometry for detecting the 13C label in the final heme molecule.
The experimental workflow involves introducing 5-ALA-13C4 to cells, tissues, or in vivo models, followed by the extraction of heme and subsequent analysis by mass spectrometry to determine the enrichment of 13C in the heme molecule. This enrichment is directly proportional to the rate of heme synthesis.
Experimental Protocols
In Vitro Heme Synthesis Assay using 5-ALA-13C4
This protocol is adapted from methodologies for stable isotope labeling in cell culture.
a. Cell Culture and Labeling:
-
Culture cells to 80-90% confluency.
-
Replace the culture medium with a fresh medium containing a known concentration of 5-ALA-13C4 (e.g., 50-100 µM).
-
Incubate the cells for a defined period (e.g., 4, 8, 12, or 24 hours) to allow for the uptake and incorporation of the tracer into heme.
b. Heme Extraction:
-
Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer.
-
Extract heme from the cell lysate using an acidic acetone solution (e.g., 80% acetone, 20% 1.7 M HCl).[5]
-
Centrifuge to pellet the protein precipitate and collect the supernatant containing the heme.
c. Sample Preparation for Mass Spectrometry:
-
Dry the heme extract under a stream of nitrogen.
-
Reconstitute the sample in a solvent compatible with the mass spectrometer's inlet system (e.g., 50% acetonitrile with 0.1% formic acid).
d. Mass Spectrometry Analysis:
-
Analyze the sample using a high-resolution mass spectrometer (e.g., LC-MS/MS).
-
Monitor the mass-to-charge ratio (m/z) for both unlabeled heme and 13C-labeled heme. Since 5-ALA is incorporated eight times into the protoporphyrin IX ring, and 5-ALA-13C4 contains four 13C atoms, the resulting heme will have a mass shift of +32 Da.
-
Quantify the relative abundance of the labeled and unlabeled heme to determine the rate of new heme synthesis.
Comparison Protocol: Heme Synthesis Assay using [14C] 5-ALA
This protocol is based on the method described by Kumar et al. (2015).[1]
a. Cell Culture and Labeling:
-
Culture cells to 80-90% confluency.
-
Add [14C] 5-ALA (e.g., 0.1-0.3 µCi) and unlabeled ALA to a final concentration of 20 µM to each culture dish.[1]
-
Incubate for approximately 16 hours.[1]
b. Heme Extraction:
-
Harvest and wash the cells.
-
Extract porphyrins, including heme, using a mixture of acetone, concentrated HCl, and water.[1]
-
Separate heme from other porphyrins by extracting with diethyl ether and washing the ether phase with 2 N HCl.[1]
c. Quantification:
-
Evaporate the ether.
-
Dissolve the heme in a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.[1]
-
Normalize the results to the total protein concentration or cell number.[1]
Visualizing the Heme Synthesis Pathway and Experimental Workflow
To further clarify the processes involved, the following diagrams illustrate the heme synthesis pathway and a typical experimental workflow for using 5-ALA-13C4.
Caption: The enzymatic pathway of heme biosynthesis.
Caption: Experimental workflow for 5-ALA-13C4 tracing.
Conclusion
The validation of 5-Aminolevulinic acid-13C4 as a tracer for heme synthesis represents a significant advancement for researchers in the field. Its non-radioactive nature eliminates the safety and logistical challenges associated with traditional radioisotope methods, without compromising on specificity or sensitivity. By leveraging the power of mass spectrometry, 5-ALA-13C4 allows for precise and quantitative measurements of heme biosynthesis, making it an invaluable tool for elucidating the role of heme in health and disease and for the development of novel therapeutics.
References
- 1. Measurement of Heme Synthesis Levels in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemistry, Heme Synthesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Measurement of Heme Synthesis Levels in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of Hemoglobin Synthesis Rate in Vivo Using a Stable Isotope Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of heme in microorganisms using HPLC-MS/MS and cobalt(III) protoporphyrin IX inhibition of heme acquisition in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to 5-Aminolevulinic Acid (ALA) Isotopologues: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise tracking of metabolic pathways is paramount. 5-Aminolevulinic acid (ALA), a crucial precursor in the biosynthesis of heme and other tetrapyrroles, is a key molecule of interest in numerous research areas, including cancer diagnostics, photodynamic therapy, and studies of metabolic disorders. The use of stable isotope-labeled ALA isotopologues provides a powerful tool for elucidating the dynamics of the heme biosynthesis pathway. This guide offers an objective comparison of 5-Aminolevulinic acid-13C4 with other ALA isotopologues, supported by a discussion of their performance characteristics and detailed experimental protocols.
Introduction to ALA Isotopologues in Metabolic Research
Stable isotope labeling is a fundamental technique in metabolic research, allowing for the tracing of molecules through complex biochemical pathways without the safety concerns associated with radioisotopes. By replacing atoms with their heavier, non-radioactive isotopes, researchers can differentiate between exogenously supplied and endogenous molecules using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The choice of isotopologue—molecules that differ only in their isotopic composition—can significantly impact experimental outcomes, including sensitivity, accuracy, and the potential for kinetic isotope effects. This guide focuses on the practical application and comparative performance of various ALA isotopologues.
Comparative Analysis of ALA Isotopologues
The selection of an appropriate ALA isotopologue depends on the specific research question, the analytical instrumentation available, and the desired experimental outcome. The most commonly employed stable isotopes for labeling ALA are Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H or D).
Performance Characteristics
The performance of different ALA isotopologues can be evaluated based on several key parameters:
-
Mass Shift: A larger mass shift between the labeled and unlabeled compound simplifies detection and quantification by mass spectrometry, reducing the likelihood of spectral overlap.
-
Natural Abundance: The natural abundance of the heavy isotope contributes to the background signal. Isotopes with lower natural abundance, such as ¹⁵N, can offer a cleaner background and potentially higher sensitivity.[]
-
Kinetic Isotope Effect (KIE): The difference in reaction rates between molecules containing light and heavy isotopes. A significant KIE, more pronounced with deuterium labeling, can alter the metabolic fate of the tracer compared to its unlabeled counterpart.[2][3] ¹³C labeling generally results in a smaller and often negligible KIE.[4][5]
-
Label Stability: The stability of the isotopic label is crucial. Carbon-carbon bonds are highly stable, making ¹³C labels robust. Deuterium labels, particularly on heteroatoms, can sometimes be susceptible to exchange.[5]
| Feature | 5-Aminolevulinic acid-¹³C₄ | 5-Aminolevulinic acid-¹⁵N | Deuterated 5-Aminolevulinic acid (e.g., d₃-ALA) |
| Primary Application | Metabolic Flux Analysis, Heme Biosynthesis Quantification | Nitrogen Metabolism, Amino Acid Tracing | Mechanistic Studies, Pharmacokinetic Studies |
| Mass Shift per Label | +4 Da (for ¹³C₄) | +1 Da | +3 Da (for d₃) |
| Natural Abundance of Isotope | ~1.1% for ¹³C[] | ~0.37% for ¹⁵N[] | ~0.015% for ²H |
| Kinetic Isotope Effect (KIE) | Minimal[4][5] | Minimal | Potentially Significant[2][3] |
| Label Stability | High[5] | High | Generally lower than ¹³C, risk of exchange[5] |
| Analytical Considerations (MS) | Clear mass shift, good for quantification. | Lower background noise, potentially higher sensitivity.[] | Can cause chromatographic shifts, potential for interference.[5] |
| Cost | Generally higher than deuterated versions. | Varies depending on synthesis complexity. | Generally lower cost.[3] |
Heme Biosynthesis Pathway
Exogenously administered ALA is taken up by cells and enters the heme biosynthesis pathway, leading to the accumulation of the fluorescent photosensitizer Protoporphyrin IX (PpIX), particularly in cancer cells.
Caption: Heme biosynthesis pathway showing the incorporation of exogenous ALA.
Experimental Protocols
Quantification of Heme Synthesis using 5-Aminolevulinic acid-¹³C₄ and LC-MS/MS
This protocol outlines a method for tracing the incorporation of ¹³C from 5-ALA-¹³C₄ into heme.
1. Cell Culture and Labeling:
-
Culture cells of interest to the desired confluency.
-
Replace the standard culture medium with a medium containing a known concentration of 5-Aminolevulinic acid-¹³C₄ (e.g., 1 mM).
-
Incubate the cells for a specified period (e.g., 4, 8, 12, 24 hours) to allow for the uptake and metabolism of the labeled ALA.
2. Sample Preparation:
-
Harvest the cells and wash them twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).
-
For heme extraction, follow a well-established protocol, such as an ethyl acetate/acetic acid extraction method.
3. LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column for the separation of heme.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).
-
Detection: Use multiple reaction monitoring (MRM) to detect the transition of the parent ion to a specific product ion for both unlabeled heme and ¹³C-labeled heme. The mass shift in the labeled heme will depend on the number of ¹³C atoms incorporated.
Caption: Workflow for tracing ¹³C-ALA into heme.
Data Presentation
The results from such an experiment can be presented to show the rate of incorporation of the ¹³C label into the heme molecule over time.
| Time Point (hours) | Unlabeled Heme (Peak Area) | ¹³C-Labeled Heme (Peak Area) | % Labeled Heme |
| 0 | 1.2 x 10⁶ | 0 | 0% |
| 4 | 1.1 x 10⁶ | 1.5 x 10⁵ | 12.0% |
| 8 | 9.8 x 10⁵ | 3.2 x 10⁵ | 24.6% |
| 12 | 8.5 x 10⁵ | 4.8 x 10⁵ | 36.1% |
| 24 | 6.2 x 10⁵ | 7.9 x 10⁵ | 56.0% |
Logical Relationships in Tracer Selection
The choice of an ALA isotopologue is a critical decision that should be guided by the specific experimental goals.
Caption: Decision tree for selecting the appropriate ALA isotopologue.
Conclusion
The selection of an appropriate 5-Aminolevulinic acid isotopologue is a critical determinant of success in metabolic tracing studies. 5-Aminolevulinic acid-¹³C₄ offers a robust and reliable option for quantifying carbon flux through the heme biosynthesis pathway, primarily due to the stability of the carbon label and the minimal kinetic isotope effect. While ¹⁵N-labeled ALA is valuable for tracing nitrogen metabolism and deuterated ALA can be a powerful tool for investigating reaction mechanisms, ¹³C₄-ALA stands out for its accuracy in tracking the carbon skeleton of ALA as it is incorporated into downstream metabolites. The provided experimental protocol for LC-MS/MS analysis offers a starting point for researchers to design and implement their own studies to unravel the complexities of heme metabolism.
References
- 2. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Kinetic isotope effects significantly influence intracellular metabolite 13C labeling patterns and flux determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Quantification of 5-Aminolevulinic Acid-13C4: Accuracy and Precision
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of 5-Aminolevulinic acid-13C4 (5-ALA-13C4), a stable isotope-labeled internal standard crucial for accurate bioanalysis. The selection of an appropriate quantification method is paramount for reliable pharmacokinetic, metabolic, and diagnostic studies. This document presents a detailed comparison of common analytical techniques, supported by experimental data, to aid in the selection of the most suitable method for your research needs.
Comparison of Key Analytical Methods
The primary methods for the quantification of 5-ALA and its isotopologues involve chromatography coupled with various detection techniques. The most prevalent are High-Performance Liquid Chromatography (HPLC) with fluorescence or ultraviolet detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While older colorimetric methods exist, they generally lack the specificity and sensitivity required for rigorous scientific research.
Data Presentation: Performance Characteristics of Analytical Techniques
The following tables summarize the key performance characteristics of the most common methods used for 5-ALA quantification. The data presented is a synthesis of findings from various studies to provide a comparative overview.
| Parameter | LC-MS/MS | HPLC with Fluorescence Detection | Colorimetric (Ehrlich's Reagent) |
| Accuracy (% Recovery) | 88.2 - 110%[1] | 110 - 112% | Prone to interference, lower accuracy |
| Precision (%RSD/%CV) | < 10%[1] | < 8.5% | Higher variability |
| Limit of Detection (LOD) | Low (ng/mL to µmol/L range)[2] | Low (pmol to nmol/L range) | Higher (µmol/L range) |
| Limit of Quantification (LOQ) | Low (ng/mL to µmol/L range) | Low (nmol/L to µmol/L range) | Higher (µmol/L range) |
| Linearity (r²) | > 0.99[3] | > 0.99 | Moderate |
| Specificity | Very High | High (with derivatization) | Low to Moderate |
| Throughput | High | Moderate | Low |
| Matrix Effect | Can be significant, requires careful management | Less susceptible than MS, but derivatization can be affected | Highly susceptible to matrix interference |
Note: The performance characteristics can vary depending on the specific instrument, experimental conditions, and sample matrix.
Mandatory Visualizations
Signaling Pathway
The accurate quantification of 5-ALA-13C4 is often critical in studies investigating the heme biosynthesis pathway. Exogenously administered 5-ALA bypasses the rate-limiting step of this pathway, leading to the accumulation of the fluorescent molecule Protoporphyrin IX (PpIX) in certain tissues, a phenomenon utilized in fluorescence-guided surgery and photodynamic therapy.
Caption: Simplified metabolic pathway of 5-Aminolevulinic acid.
Experimental Workflow
The following diagram outlines a typical workflow for the quantification of 5-ALA-13C4 in biological samples using LC-MS/MS, which is considered the gold standard for its high sensitivity and specificity.
Caption: General workflow for 5-ALA-13C4 quantification by LC-MS/MS.
Experimental Protocols
Quantification of 5-ALA by LC-MS/MS
This method offers high sensitivity and specificity, making it ideal for complex biological matrices.
a. Sample Preparation:
-
To 100 µL of plasma or urine, or homogenized tissue, add the internal standard 5-ALA-13C4.
-
For plasma and tissue homogenates, perform protein precipitation by adding a threefold volume of ice-cold acetonitrile. Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new tube.
-
For urine, a dilution step may be sufficient.
-
Solid Phase Extraction (SPE) can be employed for cleaner samples.
b. Derivatization (if necessary):
-
While direct analysis is possible, derivatization (e.g., with butanol) can improve chromatographic retention and sensitivity.
c. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A reverse-phase C18 or C8 column is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small percentage of an acid (e.g., 0.1% formic acid), is common.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. Specific precursor-to-product ion transitions for both 5-ALA and 5-ALA-13C4 are monitored.
-
d. Quantification:
-
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. The concentration of 5-ALA in the samples is then determined from this curve.
Quantification of 5-ALA by HPLC with Fluorescence Detection
This method requires derivatization to make the 5-ALA molecule fluorescent but offers good sensitivity and is less prone to matrix effects than LC-MS/MS.
a. Sample Preparation:
-
Sample preparation is similar to the LC-MS/MS method, involving protein precipitation and/or SPE.
b. Derivatization:
-
A crucial step for this method is the derivatization of 5-ALA with a fluorescent agent. Common derivatizing agents include acetylacetone/formaldehyde or o-phthaldialdehyde (OPA).
-
The derivatization reaction conditions (pH, temperature, and time) must be carefully optimized and controlled for reproducibility.
c. HPLC Analysis:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: An isocratic or gradient elution with a mixture of a buffer (e.g., phosphate or acetate) and an organic solvent (e.g., methanol or acetonitrile).
-
Detection: A fluorescence detector is used, with excitation and emission wavelengths optimized for the specific fluorescent derivative of 5-ALA.
d. Quantification:
-
Quantification is performed using a calibration curve prepared with derivatized 5-ALA standards. An internal standard can also be used to improve accuracy and precision.
Conclusion
The choice of analytical method for the quantification of 5-Aminolevulinic acid-13C4 depends on the specific requirements of the study. For high-throughput analysis in complex biological matrices where the utmost sensitivity and specificity are required, LC-MS/MS is the superior method. HPLC with fluorescence detection offers a robust and sensitive alternative, particularly when matrix effects are a concern and the sample throughput is lower. Colorimetric methods are generally not recommended for research and drug development applications due to their lack of specificity and lower sensitivity. The detailed protocols and comparative data in this guide are intended to assist researchers in selecting and implementing the most appropriate method to achieve accurate and precise quantification of 5-ALA-13C4.
References
- 1. Determination of 5-aminolevulinic acid (ALA) by HPLC method. | Semantic Scholar [semanticscholar.org]
- 2. A Simple Method for Quantification of Five Urinary Porphyrins, Porphobilinogen and 5-Aminolevulinic Acid, Using Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
A Comparative Analysis of 5-Aminolevulinic Acid-13C4 and 15N-ALA for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Isotopic Labeling in Heme Biosynthesis and Beyond
In the intricate world of metabolic research, stable isotope labeling stands as a cornerstone technique for elucidating complex biochemical pathways. Among the array of labeled compounds, isotopologues of 5-aminolevulinic acid (ALA), a key precursor in the biosynthesis of tetrapyrroles like heme, offer powerful tools for in-depth analysis. This guide provides a comprehensive comparative analysis of two such isotopologues: 5-Aminolevulinic acid-13C4 (¹³C₄-ALA) and ¹⁵N-Aminolevulinic acid (¹⁵N-ALA). Understanding the distinct advantages and applications of each is paramount for designing robust experiments in fields ranging from metabolic engineering to clinical diagnostics.
Core Distinctions and Primary Applications
The fundamental difference between ¹³C₄-ALA and ¹⁵N-ALA lies in the specific atom that is isotopically labeled. In ¹³C₄-ALA, four carbon atoms in the ALA molecule are replaced with the stable isotope carbon-13. This allows researchers to trace the carbon skeleton of ALA as it is metabolized. Conversely, ¹⁵N-ALA contains a nitrogen-15 isotope, enabling the tracking of the nitrogen atom through various biochemical transformations.
This intrinsic difference dictates their primary applications:
-
5-Aminolevulinic acid-13C4 is predominantly utilized in Metabolic Flux Analysis (MFA) . By tracking the incorporation of the ¹³C label into downstream metabolites of the heme synthesis pathway and connected central carbon metabolism, researchers can quantify the rates (fluxes) of these pathways. This is invaluable for understanding cellular physiology and identifying metabolic reprogramming in disease states like cancer.[1][2][3]
-
¹⁵N-ALA is a powerful tool for proteomics and nitrogen metabolism studies . The ¹⁵N label can be traced into amino acids and subsequently into proteins, allowing for the measurement of protein synthesis and turnover rates.[4][5] It is also instrumental in studying nitrogen flux and the interconnectedness of amino acid metabolism.
Performance and Experimental Data: A Comparative Overview
The choice between ¹³C₄-ALA and ¹⁵N-ALA hinges on the specific research question and the nature of the data required. The following table summarizes the key performance characteristics and the type of quantitative data that can be obtained with each tracer.
| Feature | 5-Aminolevulinic acid-13C4 | 15N-ALA |
| Primary Application | Metabolic Flux Analysis (MFA) of heme biosynthesis and related pathways. | Proteomics, protein turnover studies, and nitrogen metabolism. |
| Traced Moiety | Carbon skeleton of ALA. | Nitrogen atom of ALA. |
| Key Quantitative Data | - Intracellular metabolic reaction rates (fluxes).- Relative contributions of different carbon sources to heme synthesis.- Identification of metabolic bottlenecks. | - Protein synthesis and degradation rates.- Relative protein quantification.- Nitrogen flux through amino acid pools. |
| Primary Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][6] | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.[7][8] |
| Advantages | - Provides a dynamic view of metabolic pathway activity.- High precision in flux quantification.[2] | - Enables global analysis of the proteome.- Minimizes experimental variation in quantitative proteomics.[4] |
| Limitations | - Can be complex to model and analyze the data.- Requires a steady-state metabolic condition for accurate flux determination. | - Incomplete labeling can complicate data analysis.- Metabolic scrambling of the ¹⁵N label can occur.[7] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of stable isotope labeling experiments. Below are generalized protocols for key experiments using ¹³C₄-ALA and ¹⁵N-ALA.
Protocol 1: ¹³C Metabolic Flux Analysis using 5-Aminolevulinic acid-13C4
This protocol outlines the key steps for a typical ¹³C-MFA experiment to investigate the metabolic fate of ALA's carbon skeleton.
1. Cell Culture and Isotope Labeling:
- Culture cells in a defined medium to ensure control over nutrient sources.
- Introduce ¹³C₄-ALA into the culture medium at a known concentration. The concentration and labeling duration will depend on the cell type and the specific pathways being investigated.
- Maintain cells in a state of metabolic and isotopic steady-state.
2. Metabolite Extraction:
- Rapidly quench metabolic activity by, for example, immersing the cell culture in a cold solution.
- Extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).
- Separate the extract from cell debris by centrifugation.
3. Sample Preparation for Mass Spectrometry:
- Dry the metabolite extract under vacuum.
- For GC-MS analysis, derivatize the dried metabolites to increase their volatility.
4. Mass Spectrometry Analysis:
- Analyze the isotopic labeling patterns of downstream metabolites (e.g., porphyrins, amino acids) using GC-MS or LC-MS/MS.
5. Data Analysis and Flux Estimation:
- Use specialized software to correct for the natural abundance of ¹³C.
- Employ metabolic modeling and computational algorithms to estimate the intracellular metabolic fluxes based on the measured mass isotopomer distributions.[3]
Protocol 2: Protein Turnover Analysis using ¹⁵N-ALA
This protocol describes a pulse-chase experiment to measure protein turnover rates using ¹⁵N-ALA.
1. Isotope Labeling (Pulse):
- Culture cells in a medium where the standard nitrogen source is replaced with ¹⁵N-ALA.
- Allow the cells to grow for a sufficient period to ensure significant incorporation of the ¹⁵N label into the cellular proteome.
2. Chase Period:
- Replace the ¹⁵N-containing medium with a medium containing unlabeled (¹⁴N) ALA.
- Collect cell samples at various time points during this "chase" period.
3. Protein Extraction and Digestion:
- Lyse the cells and extract the total protein.
- Digest the proteins into peptides using a specific protease (e.g., trypsin).
4. Mass Spectrometry Analysis:
- Analyze the peptide mixture using high-resolution LC-MS/MS.
- Identify and quantify the relative abundance of the ¹⁵N-labeled (heavy) and ¹⁴N-unlabeled (light) forms of each peptide at each time point.
5. Data Analysis:
- Calculate the rate of disappearance of the ¹⁵N-labeled peptides over time to determine the degradation rate of the corresponding proteins.
Visualizing the Pathways and Workflows
To further clarify the experimental logic and the biological context, the following diagrams, generated using the DOT language, illustrate the metabolic pathway of ALA and the general workflows for ¹³C-MFA and ¹⁵N-labeling studies.
References
- 1. benchchem.com [benchchem.com]
- 2. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 7. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR Resonance Assignments of Sparsely Labeled Proteins: Amide Proton Exchange Correlations in Native and Denatured States - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Novel Analytical Method for 5-Aminolevulinic acid-13C4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation comparison of a new analytical method for the quantification of 5-Aminolevulinic acid-13C4 (5-ALA-13C4), a stable isotope-labeled internal standard crucial for accurate bioanalysis. The performance of this novel method is benchmarked against established analytical techniques for 5-Aminolevulinic acid (5-ALA), offering insights for researchers in drug development and clinical diagnostics.
Introduction to 5-Aminolevulinic Acid (5-ALA)
5-Aminolevulinic acid is a natural amino acid that serves as a precursor in the heme biosynthesis pathway.[1][2] Exogenously administered 5-ALA leads to the accumulation of the photosensitizer protoporphyrin IX (PpIX) in cancer cells.[1][3] This selective accumulation is exploited in photodynamic therapy (PDT) and fluorescence-guided surgery for various cancers.[2][3][4] Accurate quantification of 5-ALA and its metabolites is paramount for therapeutic monitoring and pharmacokinetic studies. The use of stable isotope-labeled internal standards like 5-ALA-13C4 is essential for achieving high accuracy and precision in mass spectrometry-based assays.
The Heme Biosynthesis Pathway and 5-ALA in Cancer
The metabolic pathway leading to heme synthesis is a critical cellular process. In many cancer cells, the activity of ferrochelatase, the enzyme that converts PpIX to heme, is reduced, leading to the accumulation of PpIX upon administration of exogenous 5-ALA.[1][3] This metabolic alteration forms the basis of 5-ALA's diagnostic and therapeutic applications in oncology.
References
Assessing the Specificity of 5-Aminolevulinic Acid-¹³C₄ for the Heme Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the specificity of 5-Aminolevulinic acid-¹³C₄ (5-ALA-¹³C₄) as a tracer for the heme biosynthesis pathway against other common alternatives, supported by experimental data. The superior specificity of 5-ALA-¹³C₄ stems from its position as a committed precursor in the heme synthesis cascade, unlike earlier precursors such as glycine, which participate in numerous other metabolic pathways.
Quantitative Comparison of Precursor Incorporation into Heme
The following table summarizes data from a study comparing the incorporation of radiolabeled 5-Aminolevulinic acid ([4-¹⁴C]ALA) and glycine ([2-¹⁴C]glycine) into hepatic and erythroid heme in rats. This data provides a quantitative illustration of the relative efficiency and specificity of these two precursors for the heme synthesis pathway.
| Tracer Administered | Tissue | % of Radioactivity Recovered as Heme (after 3 hours)[1] |
| [4-¹⁴C] 5-Aminolevulinic Acid | Hepatic | 3.4% |
| [2-¹⁴C] Glycine | Hepatic | 0.2% |
| [4-¹⁴C] 5-Aminolevulinic Acid | Splenic (Erythroid) | 0.25% |
| [2-¹⁴C] Glycine | Splenic (Erythroid) | 0.072% |
Heme Biosynthesis Pathway
The diagram below illustrates the key steps in the heme biosynthesis pathway, highlighting the entry points for glycine and 5-Aminolevulinic Acid (5-ALA). As shown, glycine is a primary input for the synthesis of 5-ALA, but it is also a building block for numerous other macromolecules. In contrast, 5-ALA is the first committed precursor unique to the heme synthesis pathway.[2][3]
Caption: Heme biosynthesis pathway showing precursor entry points.
Experimental Protocols
Cell Culture and Isotopic Labeling
This protocol outlines a cell-based assay for comparing the incorporation of 5-ALA-¹³C₄ and ¹³C-glycine into heme.
-
Cell Lines: Use cell lines with active heme synthesis, such as K562 (erythroleukemia) or HepG2 (hepatocellular carcinoma) cells.
-
Culture Conditions: Culture cells in standard media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Labeling Medium: Prepare a labeling medium using a base medium deficient in the amino acid to be labeled (e.g., glycine-free RPMI for ¹³C-glycine labeling).
-
Isotopic Tracers:
-
5-Aminolevulinic acid-¹³C₄ (Cambridge Isotope Laboratories, Inc. or equivalent)
-
¹³C-Glycine (Cambridge Isotope Laboratories, Inc. or equivalent)
-
-
Labeling Procedure:
-
Seed cells in culture plates and grow to 70-80% confluency.
-
Remove the standard culture medium and wash the cells once with phosphate-buffered saline (PBS).
-
Add the labeling medium containing either 5-ALA-¹³C₄ (final concentration 100-500 µM) or ¹³C-glycine (final concentration to match physiological levels or as determined by optimization).
-
Incubate the cells for a defined period (e.g., 4, 8, 12, or 24 hours) to allow for tracer incorporation into heme.
-
Heme Extraction
This protocol describes the extraction of heme from cultured cells.
-
Reagents:
-
Phosphate-buffered saline (PBS)
-
Extraction solvent: Acetonitrile with 1.7 M HCl (8:2, v/v) or Acetone with 20% 0.6-2.1 M HCl.
-
Saturated MgSO₄ solution
-
NaCl (solid)
-
-
Procedure:
-
After the labeling period, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding the acidic acetonitrile or acetone extraction solvent.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the extracted heme to a new tube.
-
To stabilize the heme and facilitate phase separation, add 1 mL of saturated MgSO₄ solution and 0.1 g of solid NaCl to the supernatant. This will form a two-phase system.
-
Vortex and centrifuge to separate the phases. The heme will partition into the upper organic layer.
-
Carefully collect the upper organic phase for analysis.
-
Heme Quantification by LC-MS/MS
This protocol details the analysis of isotopically labeled heme by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF mass spectrometer).
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column suitable for porphyrin analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate heme from other cellular components (e.g., starting at a lower percentage of B and ramping up).
-
Flow Rate: As recommended for the column dimensions.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM):
-
Unlabeled Heme: Monitor the transition for the native heme (e.g., m/z 616.17 -> fragment ions).
-
¹³C₄-Heme (from 5-ALA-¹³C₄): Monitor the transition for the labeled heme. Since eight molecules of 5-ALA form one heme molecule, and each 5-ALA-¹³C₄ has four ¹³C atoms, the resulting heme will have an increased mass. The exact mass shift will depend on the specific labeling pattern of the 5-ALA-¹³C₄.
-
¹³C-Heme (from ¹³C-Glycine): Monitor the transitions for the various isotopologues of heme resulting from the incorporation of ¹³C-glycine.
-
-
Data Analysis: Quantify the peak areas for the unlabeled and labeled heme species. The ratio of labeled to unlabeled heme provides a measure of new heme synthesis.
-
Experimental Workflow for Comparative Analysis
The following diagram outlines the logical flow of an experiment designed to compare the specificity of 5-ALA-¹³C₄ and ¹³C-glycine for the heme pathway.
Caption: Workflow for comparing tracer specificity in heme synthesis.
Conclusion
The evidence strongly supports the use of 5-Aminolevulinic acid-¹³C₄ as a highly specific tracer for the heme biosynthesis pathway. Quantitative data demonstrates significantly higher incorporation of labeled 5-ALA into heme compared to labeled glycine.[1] This is because 5-ALA is the first committed precursor in the pathway, meaning that once formed, it is predominantly directed towards heme synthesis.[2][4] In contrast, glycine is a ubiquitous amino acid involved in numerous metabolic processes, leading to its dilution and incorporation into a wide range of other biomolecules.[2] For researchers aiming to accurately and specifically measure de novo heme synthesis, 5-ALA-¹³C₄ is the superior choice of isotopic tracer.
References
- 1. Biosynthesis of 5-aminolevulinic acid and heme from 4,5-dioxovalerate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of Heme Synthesis Levels in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 4. Biosynthetic preparation of isotopically labeled heme - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-Laboratory Comparison of 5-Aminolevulinic Acid (5-ALA) Measurements: A Guide for Researchers
This guide provides a comparative overview of analytical methods for the quantification of 5-Aminolevulinic Acid (5-ALA) in biological matrices. The focus is on Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a widely adopted technique for its high sensitivity and specificity. While a direct inter-laboratory comparison study for 5-Aminolevulinic acid-13C4 (5-ALA-13C4) was not identified, this document presents a collation of performance data from various published studies. It is important to note that isotopically labeled 5-ALA, such as 5-ALA-13C4, typically serves as an internal standard in these assays to ensure accurate quantification of endogenous 5-ALA, rather than being the primary analyte of inter-laboratory proficiency testing.
Data Presentation: Performance of 5-ALA Quantification Methods
The following table summarizes the performance characteristics of different LC-MS/MS-based methods for 5-ALA measurement as reported in various studies. This allows for an indirect comparison of method performance across different laboratories and protocols.
| Study/Method | Matrix | LLOQ (Lower Limit of Quantification) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Accuracy (% Recovery) | Internal Standard Used | Reference |
| Zhang et al. (2011) | Urine & Plasma | 0.05 µM | 1.9 - 7.3% | 3.1 - 9.3% | 88.2 - 110% | 13C5, 15N-ALA | [1][2][3][4] |
| McEntyre et al. (2020) | Urine | 1.4 µM | 2.5 - 8.4% | 2.5 - 6.2% | 110 - 112% | 13C2, 15N-ALA | [5] |
| Torkhovskaya et al. (Method not specified in detail) | Urine | 5 µM (LOD) | Not Reported | Not Reported | Not Reported | Not specified | [6] |
| El-Kattan et al. (2011) | Rat Cecal Contents | 5.0 ng/mL | < 2.5% | < 2.5% | > 95% | L-Tyrosine | [7] |
CV: Coefficient of Variation; LLOQ: Lower Limit of Quantification; LOD: Limit of Detection.
Experimental Protocols: A Representative LC-MS/MS Method
Below is a detailed methodology for the quantification of 5-ALA in urine, synthesized from published protocols. This serves as a representative example of the current analytical approaches.[2][5]
1. Sample Preparation
-
Internal Standard Spiking: To 50 µL of urine sample, calibrator, or quality control sample, add 10 µL of a working internal standard solution containing an isotopic analog of 5-ALA (e.g., 100 µmol/L of 13C2,15N-5-ALA).[5]
-
Dilution: Add 500 µL of distilled water to the mixture and vortex for 20 seconds.[5]
-
Solid Phase Extraction (SPE):
-
Condition a silica SPE cartridge (e.g., Strata SI-1, 100 mg/mL) according to the manufacturer's instructions.
-
Load the diluted sample onto the SPE cartridge. The interferences are retained on the silica, while 5-ALA and its internal standard are eluted.
-
This step is crucial for removing ion suppression effects from the urine matrix.[5]
-
-
Elution and Final Preparation:
-
Collect the eluent.
-
Extract a 50 µL aliquot of the eluent into 300 µL of acetonitrile.
-
Vortex the mixture and centrifuge at 13,000 × g for 5 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.[5]
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
HPLC System: Agilent 1290 Infinity HPLC system or equivalent.[5]
-
Column: A silica-based column, such as a Luna silica 50 x 3 mm, 3 µm with a silica guard column, is effective for separating 5-ALA from interfering substances.[5] An alternative is a reverse-phase C8 column.[2]
-
Mobile Phase: A gradient elution using water and methanol, both containing 0.1% formic acid, is commonly employed.[2]
-
Flow Rate: A typical flow rate is 0.5 mL/min.[2]
-
Column Temperature: The column is maintained at 40 °C.[2]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Mass Spectrometer: Agilent 6490 mass spectrometer or a comparable triple quadrupole instrument.[5]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The transitions for 5-ALA and its isotopic internal standard are monitored. For example:
-
5-ALA: m/z 132.08 > 86.0 and m/z 132.08 > 114.0[7]
-
The specific m/z transitions for the chosen internal standard (e.g., 13C4-5-ALA) would also be monitored.
-
-
3. Data Analysis and Quantification
-
The concentration of 5-ALA in the samples is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard.
-
A calibration curve is constructed by plotting the peak area ratios of the calibrators against their known concentrations. The concentration of 5-ALA in the unknown samples is then interpolated from this curve.
Mandatory Visualization
The following diagrams illustrate the key processes involved in the measurement of 5-ALA.
References
- 1. scholars.mssm.edu [scholars.mssm.edu]
- 2. A LC–MS/MS method for the specific, sensitive, and simultaneous quantification of 5-aminolevulinic acid and porphobilinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A LC-MS/MS method for the specific, sensitive, and simultaneous quantification of 5-aminolevulinic acid and porphobilinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biomedres.us [biomedres.us]
- 6. A Simple Method for Quantification of Five Urinary Porphyrins, Porphobilinogen and 5-Aminolevulinic Acid, Using Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
A Comparative Guide: 5-Aminolevulinic acid-13C4 vs. Radioactive Tracers in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate tracer is a critical decision in the design of metabolic studies, profoundly influencing experimental outcomes and their interpretation. Historically, radioactive isotopes have been the gold standard for tracing metabolic pathways. However, the advent of stable isotope labeling, particularly with compounds like 5-Aminolevulinic acid-13C4 (5-ALA-13C4), coupled with advanced analytical techniques such as mass spectrometry, offers a powerful and often superior alternative. This guide provides an objective comparison of 5-ALA-13C4 and radioactive tracers, supported by a summary of quantitative data and detailed experimental methodologies, to inform the selection of the optimal tracing strategy for your research needs.
Quantitative Performance Comparison
The choice between a stable isotope tracer like 5-ALA-13C4 and a radioactive tracer involves a trade-off between sensitivity, safety, and the richness of the data generated. The following table summarizes the key quantitative and qualitative differences between these two approaches.
| Feature | 5-Aminolevulinic acid-13C4 (Stable Isotope) | Radioactive Tracers (e.g., 14C-labeled compounds) |
| Detection Method | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy | Liquid Scintillation Counting (LSC), Autoradiography, Positron Emission Tomography (PET) |
| Sensitivity | High, with modern MS instrumentation capable of detecting femtomole quantities.[1] | Extremely high, capable of detecting very small quantities of labeled molecules.[2] |
| Resolution & Information | High; MS provides detailed mass isotopomer distributions, revealing pathway activity and metabolic flux. NMR can provide positional information. | Lower; typically measures total radioactivity in a sample, providing less detailed metabolic information. |
| Safety | Non-radioactive, posing no radiation risk to researchers or subjects. Safe for human in vivo studies. | Radioactive, requiring specialized handling, licensing, and disposal procedures. Poses health risks upon exposure. |
| Cost | The initial cost of 13C-labeled compounds can be high. For example, 5-Aminolevulinic acid-5-13C hydrochloride (100mg) can cost around $1,485.00. Instrumentation (MS, NMR) is a significant investment. | The cost of radiolabeled compounds can also be high, often requiring custom synthesis. Disposal and regulatory compliance add to the overall cost. |
| In Vivo Human Studies | Generally permissible and widely used. | Restricted due to the inherent risks associated with radioactivity. |
| Sample Preparation | Requires extraction and often derivatization of metabolites for analysis. | Can be simpler for bulk measurements (e.g., LSC) but more complex for imaging techniques. |
| Tracer Stability | Stable, does not decay over time, allowing for long-term studies. | Unstable, decays over time with a defined half-life, which can limit the duration of experiments. |
The Decisive Advantage: Safety and Richer Data with 5-ALA-13C4
The paramount advantage of 5-ALA-13C4 lies in its non-radioactive nature. This eliminates the significant safety concerns and stringent regulatory hurdles associated with the handling, storage, and disposal of radioactive materials. This inherent safety profile makes 5-ALA-13C4 particularly well-suited for studies involving human subjects, including vulnerable populations, and for long-term experimental designs.
Beyond safety, 5-ALA-13C4, when paired with mass spectrometry, provides a level of detail about metabolic pathways that is often unattainable with radioactive tracers. Mass spectrometry can distinguish between different isotopologues of a metabolite, providing a detailed map of how the 13C atoms from 5-ALA-13C4 are incorporated into downstream molecules. This "mass isotopomer distribution" allows for the precise calculation of metabolic fluxes, offering a dynamic view of cellular metabolism. In contrast, radioactive tracers typically provide a more global measure of radioactivity, indicating the presence of the tracer but with less information about the specific metabolic transformations it has undergone.
Experimental Protocols
To illustrate the practical application of these tracers, detailed methodologies for key experiments are provided below.
Experimental Protocol 1: 5-ALA-13C4 Labeling and Metabolite Analysis in Cell Culture
This protocol outlines a typical workflow for a 13C-based metabolic tracing experiment using 5-ALA-13C4 in a cultured mammalian cell line, followed by analysis with Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Cell Culture and Labeling:
-
Culture the mammalian cell line of interest (e.g., a glioma cell line) in standard growth medium to the desired confluence (typically 70-80%).
-
Prepare the labeling medium by supplementing glucose-free and glutamine-free medium with unlabeled glucose and glutamine at physiological concentrations, and the desired concentration of 5-Aminolevulinic acid-13C4 (e.g., 1 mM). The use of dialyzed fetal bovine serum is recommended to minimize the presence of unlabeled amino acids.
-
Remove the standard growth medium, wash the cells once with phosphate-buffered saline (PBS), and then add the pre-warmed 13C-labeling medium.
-
Incubate the cells for a predetermined period (e.g., 4, 8, 12, or 24 hours) to allow for the incorporation of the 13C label into the heme synthesis pathway and other connected metabolic pathways. The incubation time should be optimized to achieve isotopic steady-state for the metabolites of interest.[3]
2. Metabolite Extraction:
-
To quench metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Immediately add a cold extraction solvent, typically 80% methanol, to the culture dish and place it on dry ice.
-
Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the lysate vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Carefully transfer the supernatant containing the metabolites to a new tube.
3. LC-MS Analysis:
-
Dry the metabolite extract using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile/50% water).
-
Inject the sample into a liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., a Q-Exactive Orbitrap).
-
Separate the metabolites using a suitable chromatography method, such as hydrophilic interaction liquid chromatography (HILIC) for polar metabolites.
-
Acquire mass spectrometry data in full scan mode to detect all isotopologues of the metabolites of interest.
-
Process the data using specialized software to determine the mass isotopologue distributions and calculate the fractional enrichment of 13C in each metabolite.
Experimental Protocol 2: General Workflow for Radioactive Tracer Studies
This protocol provides a general overview of a typical in vitro experiment using a 14C-labeled compound.
1. Cell Culture and Labeling:
-
Culture cells as described in the protocol for 5-ALA-13C4.
-
Prepare the labeling medium containing the 14C-labeled tracer at a known specific activity.
-
Incubate the cells with the radioactive medium for the desired period.
2. Sample Collection and Processing:
-
After incubation, wash the cells with cold PBS to remove unincorporated radioactive medium.
-
Lyse the cells using a suitable lysis buffer.
-
For analysis of total radioactivity, the cell lysate can be directly mixed with a scintillation cocktail.
-
For analysis of specific metabolites, the lysate may need to be fractionated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
3. Detection and Quantification:
-
For total radioactivity, place the vial containing the cell lysate and scintillation cocktail into a liquid scintillation counter. The instrument will detect the beta particles emitted by the 14C and provide a measure of disintegrations per minute (DPM), which can be converted to the amount of tracer present.
-
For separated metabolites, the fractions from TLC or HPLC can be collected and individually counted in a liquid scintillation counter.
-
Alternatively, autoradiography can be used to visualize the distribution of the radioactive tracer on a TLC plate or in tissue sections.
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the metabolic pathway of 5-ALA and a comparative experimental workflow.
Caption: Simplified metabolic pathway of 5-Aminolevulinic acid (5-ALA).
Caption: Comparative experimental workflow for stable isotope vs. radioactive tracers.
Conclusion
References
A Comparative Guide to 5-Aminolevulinic acid-13C4 and 13C-Glucose in Metabolomics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two powerful isotopic tracers, 5-Aminolevulinic acid-13C4 (5-ALA-13C4) and 13C-glucose, for use in comparative metabolomics. While both tracers offer unique insights into cellular metabolism, they illuminate distinct and complementary pathways. This document outlines the applications of each tracer, presents supporting data, and provides detailed experimental protocols to aid in the design and execution of metabolomics studies.
At a Glance: 5-ALA-13C4 vs. 13C-Glucose
| Feature | 5-Aminolevulinic acid-13C4 (5-ALA-13C4) | 13C-Glucose |
| Primary Metabolic Pathway Traced | Heme Biosynthesis Pathway | Central Carbon Metabolism (Glycolysis, TCA Cycle, Pentose Phosphate Pathway) |
| Key Biological Questions Addressed | - Heme synthesis rates and dysregulation in disease - Porphyrin metabolism and accumulation - Efficacy of photodynamic therapy | - Energy metabolism and substrate utilization - Biosynthetic precursor production for nucleotides, amino acids, and lipids - Identification of metabolic reprogramming in cancer and other diseases |
| Typical Applications | - Oncology (photodynamic therapy, fluorescence-guided surgery) - Hematology (disorders of heme synthesis) - Neurology (neurodegenerative diseases) | - Cancer metabolism research - Immunology and infectious disease - Drug development and toxicology |
| Analytical Approach | Targeted LC-MS/MS for porphyrins | Global or targeted LC-MS/MS or GC-MS for a wide range of metabolites |
Unveiling Cellular Machinery: Distinct Metabolic Pathways
13C-Glucose: A Window into Central Carbon Metabolism
Uniformly labeled 13C-glucose is a cornerstone of metabolic research, enabling the comprehensive tracing of carbon atoms through the central metabolic pathways. Upon entering the cell, 13C-glucose is metabolized through glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. This allows for the quantification of flux through these critical pathways, providing a detailed picture of cellular energy production and the synthesis of essential precursors for biomass.
5-ALA-13C4: Illuminating the Heme Synthesis Pathway
5-Aminolevulinic acid is a precursor in the biosynthesis of tetrapyrrole compounds, including heme.[1] Exogenously supplied 5-ALA bypasses the main rate-limiting step of this pathway, leading to the accumulation of downstream intermediates, most notably the photosensitizer protoporphyrin IX (PpIX).[2][3] Using 5-ALA-13C4 allows for the direct measurement of the flux through the heme synthesis pathway, providing valuable information in contexts where this pathway is of particular interest, such as in certain cancers and blood disorders.
Quantitative Insights: A Comparative Look at Metabolic Fluxes
Table 1: Representative Metabolic Flux Rates
| Metabolic Pathway | Tracer | Cell Type | Flux Rate (nmol/10^6 cells/hr) | Reference |
| Glucose Uptake | 13C-Glucose | Proliferating Cancer Cells | 100 - 400 | [4] |
| Lactate Secretion | 13C-Glucose | Proliferating Cancer Cells | 200 - 700 | [4] |
| Glutamine Uptake | 13C-Glutamine | Proliferating Cancer Cells | 30 - 100 | [4] |
| Protoporphyrin IX Synthesis | 5-ALA | Follicular Lymphoma Cells (DHL) | Maximal accumulation at ~3 hours | [5] |
| Protoporphyrin IX Synthesis | 5-ALA | Low-Grade Glioma | Peak fluorescence at 7-8 hours | [2] |
Note: The data for Protoporphyrin IX synthesis is presented as the time to maximal accumulation, as direct flux rates are not commonly reported in the same units as central carbon metabolism fluxes.
Experimental Protocols
The following are detailed protocols for conducting metabolomics experiments using 13C-glucose and a proposed protocol for 5-ALA-13C4 based on established metabolomics principles.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescence real-time kinetics of protoporphyrin IX after 5-ALA administration in low-grade glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics and subcellular localization of 5-ALA-induced PpIX in DHL cells via two-photon excitation fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Metabolic Journey of 5-Aminolevulinic Acid-¹³C₄: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise metabolic fate of therapeutic compounds is paramount. This guide provides a comprehensive comparison of 5-Aminolevulinic acid-¹³C₄ (5-ALA-¹³C₄), a stable isotope-labeled compound, and its utility in metabolic studies. We delve into its metabolic pathway, offer a comparative analysis with alternative tracers, and provide detailed experimental protocols and quantitative data to support your research endeavors.
5-Aminolevulinic acid (5-ALA) is a naturally occurring amino acid and a precursor in the biosynthesis of tetrapyrroles, including heme.[1][2][3][4] Exogenously administered 5-ALA is preferentially taken up by rapidly proliferating cells, such as cancer cells, leading to an accumulation of the photosensitizer Protoporphyrin IX (PpIX).[5][6][7][8] This phenomenon forms the basis of photodynamic therapy and fluorescence-guided surgery. The use of a ¹³C₄-labeled 5-ALA allows for precise tracing and quantification of its metabolic fate, distinguishing it from endogenous 5-ALA.
The Heme Synthesis Pathway: The Metabolic Route of 5-ALA
The metabolism of 5-ALA follows the well-established heme synthesis pathway. Upon entering the cell, 5-ALA is converted in a series of enzymatic steps to PpIX. In healthy cells, the conversion of PpIX to heme, catalyzed by the enzyme ferrochelatase, is efficient. However, in many cancer cells, a combination of increased uptake of 5-ALA and potentially lower ferrochelatase activity leads to the accumulation of fluorescent PpIX.[5][6][7][8]
Below is a diagram illustrating the key steps in the metabolic conversion of 5-ALA to PpIX.
Comparative Analysis: 5-ALA-¹³C₄ vs. Other Tracers
While various methods exist to study metabolic pathways, stable isotope labeling offers significant advantages in terms of safety and analytical precision.
| Tracer | Advantages | Disadvantages |
| 5-Aminolevulinic acid-¹³C₄ | - Non-radioactive, safe for in vivo studies. - High analytical specificity with mass spectrometry. - Allows for differentiation from endogenous 5-ALA. | - Requires sensitive mass spectrometry equipment. - Higher cost compared to unlabeled compounds. |
| Radiolabeled 5-ALA (e.g., ¹⁴C) | - High sensitivity of detection. | - Radioactive, posing safety and disposal concerns. - Requires specialized facilities and handling protocols. |
| Fluorescently Labeled 5-ALA | - Direct visualization with fluorescence microscopy. | - The fluorescent tag may alter the molecule's metabolism. - Potential for phototoxicity. |
| Unlabeled 5-ALA | - Low cost and readily available. | - Cannot distinguish from endogenous 5-ALA. - Relies on measuring the increase in total metabolite pools. |
Experimental Protocols
In Vitro Metabolism in Cancer Cell Lines
Objective: To quantify the conversion of 5-ALA-¹³C₄ to PpIX-¹³C₃₂ in cancer cells.
Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges and opportunities of bioprocessing 5-aminolevulinic acid using genetic and metabolic engineering: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applications [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. Molecular and Metabolic Mechanisms Underlying Selective 5-Aminolevulinic Acid-Induced Fluorescence in Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Isotopic Enrichment from 5-Aminolevulinic Acid-¹³C₄: A Comparative Guide for Researchers
In the intricate landscape of metabolic research, stable isotope tracers are indispensable tools for elucidating complex biochemical pathways. For scientists and drug development professionals investigating heme biosynthesis, the choice of an appropriate isotopic tracer is critical for obtaining accurate and meaningful data. This guide provides an objective comparison of 5-Aminolevulinic acid-¹³C₄ (5-ALA-¹³C₄) and other isotopic labeling strategies for monitoring heme synthesis, supported by experimental data and detailed methodologies.
Introduction to Isotopic Tracers in Heme Biosynthesis
The heme biosynthesis pathway, a fundamental metabolic process, offers several entry points for isotopic labeling. The two most common precursors used as tracers are glycine and 5-aminolevulinic acid (ALA). Glycine, along with succinyl-CoA, is the initial substrate for the first and rate-limiting step of the pathway, catalyzed by ALA synthase.[1][2] Alternatively, exogenous 5-ALA can be supplied to bypass this regulatory step, directly feeding into the downstream reactions that lead to heme formation. The use of isotopically labeled versions of these precursors, such as 5-ALA-¹³C₄ and ¹³C-glycine, allows for the precise tracking of carbon atoms as they are incorporated into the final heme molecule.
The Heme Biosynthesis Pathway
The synthesis of heme is a well-characterized eight-step enzymatic pathway that occurs in both the mitochondria and the cytosol. The process begins with the condensation of glycine and succinyl-CoA to form 5-aminolevulinic acid. Two molecules of 5-ALA are then condensed to form porphobilinogen, and four porphobilinogen molecules are subsequently used to assemble the tetrapyrrole macrocycle of protoporphyrin IX. The final step involves the insertion of ferrous iron into protoporphyrin IX to form heme.
Comparative Analysis of Isotopic Precursors
While direct comparative studies evaluating the isotopic enrichment of heme from 5-ALA-¹³C₄ versus other stable isotope tracers are limited in the literature, valuable insights can be drawn from studies using radiolabeled precursors. A study comparing the incorporation of [4-¹⁴C]ALA and [2-¹⁴C]glycine into hepatic and erythroid heme in rats provides a quantitative basis for comparison.[3][4] It is important to note that while the labeling isotope differs, the metabolic fate of the carbon backbone remains the same, making these data a relevant proxy for what can be expected with ¹³C-labeled counterparts.
| Tracer | Dose | Tissue | % Radioactivity Recovered as Heme (after 3h) |
| [4-¹⁴C]ALA | 175 µmol | Hepatic | 3.4% |
| [2-¹⁴C]Glycine | 1.75 mmol | Hepatic | 0.2% |
| [4-¹⁴C]ALA | 175 µmol | Splenic (Erythroid) | 0.25% |
| [2-¹⁴C]Glycine | 175 µmol | Splenic (Erythroid) | 0.072% |
The data clearly indicate that a significantly higher percentage of the administered dose of 5-ALA is incorporated into heme compared to glycine in both hepatic and erythroid tissues. This is expected, as exogenous 5-ALA bypasses the rate-limiting step of heme synthesis, leading to a more direct and efficient flux into the pathway.
Experimental Protocols
The evaluation of isotopic enrichment from ¹³C-labeled precursors requires meticulous experimental design and execution. The following are generalized protocols for cell culture-based experiments.
General Experimental Workflow
Detailed Methodologies
1. Cell Culture and Isotopic Labeling:
-
Culture cells to the desired confluency.
-
Replace the standard medium with a medium containing the ¹³C-labeled tracer (e.g., 5-ALA-¹³C₄ or ¹³C-glycine) at a predetermined concentration.
-
Incubate the cells for a specific period to allow for the uptake and metabolism of the tracer.
2. Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells with ice-cold saline.
-
Quench metabolism by adding a cold solvent, such as 80% methanol.
-
Scrape the cells and collect the cell lysate.
-
Separate the soluble metabolites from the protein pellet by centrifugation.
3. Heme Extraction and Preparation for Analysis:
-
Heme can be extracted from the protein pellet using an acidic solvent mixture (e.g., acetone/HCl).
-
Further purification may be necessary depending on the analytical method to be used. This can involve liquid-liquid extraction or solid-phase extraction.
4. Analytical Measurement of Isotopic Enrichment:
-
The choice of analytical technique depends on the specific requirements of the study, including the desired sensitivity and the need for positional information of the ¹³C labels.
| Analytical Method | Principle | Sample Preparation | Advantages | Disadvantages |
| LC-MS/MS | Separates heme and its precursors by liquid chromatography followed by mass spectrometric detection of mass isotopologues. | Minimal derivatization required. | High sensitivity and specificity; suitable for complex biological samples. | Provides limited information on the specific positions of the ¹³C labels. |
| GC-MS | Separates volatile derivatives of porphyrins by gas chromatography before mass analysis. | Derivatization is necessary to increase volatility. | High chromatographic resolution; can provide some structural information from fragmentation patterns. | Derivatization can be complex and may introduce variability. |
| NMR Spectroscopy | Detects the ¹³C nuclei directly, providing information about their chemical environment. | Requires highly purified and concentrated samples. | Provides precise positional information of the ¹³C labels within the heme molecule.[5][6][7][8] | Lower sensitivity compared to mass spectrometry-based methods. |
Conclusion
For researchers aiming to maximize the isotopic enrichment in heme, 5-ALA-¹³C₄ is likely the superior choice. The ultimate selection of the tracer and the analytical methodology will depend on the specific research question, the biological system under investigation, and the available instrumentation. The protocols and comparative data presented in this guide are intended to provide a solid foundation for making these critical decisions and for designing robust and informative experiments to unravel the complexities of heme metabolism.
References
- 1. Extracellular glycine is necessary for optimal hemoglobinization of erythroid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of 5-aminolevulinic acid and heme from 4,5-dioxovalerate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of 5-aminolevulinic acid and heme from 4,5-dioxovalerate in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments in the 13C NMR spectroscopic analysis of paramagnetic hemes and heme proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bmrb.io [bmrb.io]
- 7. 13C NMR spectroscopy of core heme carbons as a simple tool to elucidate the coordination state of ferric high-spin heme proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 13C-Labeled Alpha-Linolenic Acid (ALA) Tracers in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
The study of alpha-linolenic acid (ALA) metabolism is crucial for understanding its role in human health, from its conversion to long-chain omega-3 polyunsaturated fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) to its role in cellular signaling and bioenergetics. Stable isotope tracers, particularly those labeled with carbon-13 (¹³C), have become indispensable tools for elucidating the intricate pathways of ALA metabolism in vivo. The choice of the specific ¹³C-labeled ALA tracer can significantly influence the experimental outcomes and the depth of metabolic insights obtained.
This guide provides an objective comparison of different ¹³C-labeled ALA tracers, focusing on their performance in metabolic studies. While direct head-to-head comparative studies for different ¹³C-ALA isotopologues are limited in published literature, this guide synthesizes available data from studies using uniformly labeled and positionally labeled fatty acid tracers to offer a comprehensive overview.
Performance Comparison of ¹³C-Labeled ALA Tracers
The two primary types of ¹³C-labeled ALA tracers are uniformly labeled ([U-¹³C]ALA), where all 18 carbon atoms are ¹³C, and positionally labeled tracers, with [1-¹³C]ALA (carboxyl-labeled) being a key example. Each offers distinct advantages and is suited for different research questions.
| Feature | [U-¹³C]ALA (Uniformly Labeled) | [1-¹³C]ALA (Carboxyl-Labeled) |
| Primary Application | Tracing the fate of the entire carbon skeleton of ALA, including conversion to EPA and DHA, incorporation into complex lipids, and oxidation. | Primarily used to measure the rate of β-oxidation of ALA. |
| Information Richness | High. Provides a comprehensive view of ALA's metabolic pathways. Allows for the quantification of ALA conversion to longer-chain fatty acids and its incorporation into various lipid pools. | Moderate. Specifically informs on the initial step of β-oxidation where the carboxyl group is cleaved. Less informative about the fate of the rest of the carbon chain. |
| Sensitivity for Oxidation Measurement | Good. The release of ¹³CO₂ from the complete oxidation of the uniformly labeled molecule can be measured. | Excellent. The release of ¹³CO₂ from the labeled carboxyl group provides a direct and sensitive measure of the first cycle of β-oxidation. |
| Cost | Generally higher due to the complexity of synthesis. | Typically lower than uniformly labeled tracers. |
| Potential for Isotope Dilution | The ¹³C label is distributed throughout the molecule, which can be advantageous for tracing into various metabolic pools without rapid loss of signal from a single cleavage event. | The ¹³C label is lost as ¹³CO₂ during the first round of β-oxidation, which can be a limitation for tracing the rest of the fatty acid backbone. |
Supporting Experimental Data
While a direct comparative study is elusive, data from various studies using these types of tracers for ALA and other fatty acids provide insights into their performance.
[U-¹³C]ALA Tracer Studies
Studies utilizing [U-¹³C]ALA have successfully quantified the conversion of ALA to its long-chain derivatives and its rate of oxidation.
-
Conversion to EPA, DPA, and DHA: In a study with young women, the net fractional inter-conversion of orally administered [U-¹³C]ALA (700 mg) was found to be approximately 21% for EPA, 6% for docosapentaenoic acid (DPA), and 9% for DHA over 21 days[1]. This demonstrates the utility of [U-¹³C]ALA in quantifying the efficiency of the entire conversion pathway.
-
Absorption and Oxidation in Preterm Infants: A study in preterm infants administered [U-¹³C]ALA showed that the excretion of the tracer in stool ranged from 2.0% to 26.2%, indicating variable absorption[2]. The appearance of ¹³CO₂ in breath, representing oxidation, ranged from 7.6% to 19.0% of the administered dose[2].
-
Dietary Influence on Conversion and Oxidation: Research has shown that the dietary context affects [U-¹³C]ALA metabolism. For instance, a diet rich in ALA may decrease the conversion of a [U-¹³C]ALA tracer into its longer-chain polyunsaturated fatty acids[3]. The cumulative recovery of ¹³C from [U-¹³C]ALA in breath has been shown to be negatively correlated with the maximal amounts of plasma ¹³C-EPA and ¹³C-DPA[3].
[1-¹³C]ALA and Other Carboxyl-Labeled Fatty Acid Tracers
Studies with carboxyl-labeled fatty acids are particularly effective for assessing β-oxidation.
-
Comparison of Fatty Acid Oxidation: A study comparing the metabolism of various ¹³C-labeled eighteen-carbon fatty acids in healthy women found that the cumulative oxidation of [¹³C]alpha-linolenate at 9 hours post-dose was approximately 19%[4]. This highlights the utility of a single-labeled tracer for oxidation studies.
-
Insights from ¹⁴C-Labeled Tracers: While not a ¹³C tracer, a study using [1-¹⁴C]alpha-linolenic acid in fetal rats demonstrated its rapid conversion to long-chain derivatives in the brain, with higher rates of Δ6 desaturation compared to linoleic acid[5]. This suggests that the initial metabolic steps can be effectively traced using a carboxyl-labeled molecule.
Experimental Protocols
Below are detailed methodologies for conducting in vivo metabolic studies using ¹³C-labeled ALA tracers. These are generalized protocols and may require optimization based on the specific research question and model system.
Protocol 1: Oral Administration of [U-¹³C]ALA for Measuring Conversion and Oxidation in Humans
Objective: To quantify the in vivo conversion of ALA to EPA and DHA and to measure the rate of ALA oxidation.
Materials:
-
[U-¹³C]alpha-linolenic acid (purity >98%)
-
Carrier oil (e.g., olive oil or a standardized dietary fat blend)
-
Gelatin capsules for oral administration
-
Equipment for blood collection (e.g., vacutainers with anticoagulant)
-
Centrifuge for plasma separation
-
Breath collection bags or a metabolic cart for ¹³CO₂ analysis
-
Gas chromatograph-mass spectrometer (GC-MS) or gas chromatography-combustion-isotope ratio mass spectrometer (GC-C-IRMS)
-
Reagents for lipid extraction and derivatization (e.g., chloroform, methanol, boron trifluoride-methanol)
Procedure:
-
Tracer Preparation: Accurately weigh the desired dose of [U-¹³C]ALA (e.g., 700 mg). Dissolve the tracer in a known volume of carrier oil. Encapsulate the oil mixture into gelatin capsules.
-
Subject Preparation: Subjects should fast overnight (10-12 hours) prior to the study. A baseline blood sample and breath sample are collected.
-
Tracer Administration: The subject ingests the gelatin capsule containing the [U-¹³C]ALA tracer with a standardized breakfast.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 2, 4, 6, 8, 24, 48, 72, and 168 hours) post-administration.
-
Breath Sampling: Collect breath samples at frequent intervals for the first 8-12 hours (e.g., every 30-60 minutes) and then periodically for the duration of the study.
-
Sample Processing:
-
Plasma: Separate plasma from whole blood by centrifugation. Store plasma at -80°C until analysis.
-
Lipid Extraction: Extract total lipids from plasma samples using a method such as the Folch or Bligh-Dyer procedure.
-
Fatty Acid Derivatization: Convert the fatty acids in the lipid extract to fatty acid methyl esters (FAMEs) using a derivatizing agent like boron trifluoride-methanol.
-
-
¹³C Enrichment Analysis:
-
Plasma FAMEs: Analyze the FAMEs by GC-MS or GC-C-IRMS to determine the ¹³C enrichment in ALA, EPA, DPA, and DHA.
-
Breath ¹³CO₂: Analyze the collected breath samples for ¹³CO₂ enrichment using an isotope ratio mass spectrometer.
-
-
Data Analysis: Calculate the concentration and enrichment of the ¹³C-labeled fatty acids in plasma over time. Model the kinetic data to estimate conversion rates. Calculate the rate of ALA oxidation from the ¹³CO₂ excretion data.
Visualizing Metabolic Pathways and Workflows
Diagrams created using the DOT language can help to visualize the complex processes involved in ¹³C-ALA tracer studies.
Caption: Metabolic fate of orally administered [U-¹³C]ALA.
Caption: Experimental workflow for a human ¹³C-ALA tracer study.
Conclusion
The selection of a ¹³C-labeled ALA tracer is a critical decision in the design of metabolic studies. Uniformly labeled [U-¹³C]ALA offers a comprehensive view of the metabolic fate of the entire ALA carbon skeleton, making it ideal for studying conversion to longer-chain omega-3 fatty acids and overall metabolic distribution. In contrast, positionally labeled tracers like [1-¹³C]ALA provide a more focused and highly sensitive tool for quantifying β-oxidation. The choice between these tracers will ultimately depend on the specific research question, the desired level of metabolic detail, and budgetary considerations. For a comprehensive understanding of ALA metabolism, a combination of studies using different tracer types may be the most powerful approach.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of the metabolism of eighteen-carbon 13C-unsaturated fatty acids in healthy women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ukisotope.com [ukisotope.com]
Safety Operating Guide
Proper Disposal of 5-Aminolevulinic Acid-13C: A Comprehensive Guide for Laboratory Professionals
The proper disposal of 5-Aminolevulinic acid-13C (5-ALA-13C) is crucial for maintaining laboratory safety and ensuring environmental compliance. As Carbon-13 is a stable, non-radioactive isotope, the disposal procedures are dictated by the chemical properties of the 5-Aminolevulinic acid molecule itself, not the isotopic label.[1][] Therefore, 5-ALA-13C waste should be handled as standard chemical waste, adhering to all federal, state, and local regulations.[3]
This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals.
Key Safety and Disposal Information
The following table summarizes the essential information for the handling and disposal of this compound, based on available safety data sheets.
| Parameter | Guideline |
| Waste Classification | Non-radioactive, chemical waste.[1][] |
| Primary Hazards | Causes skin irritation (H315) and serious eye irritation (H319).[3] May cause respiratory tract irritation.[3] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and safety goggles or glasses.[3][4] |
| Handling Precautions | Avoid contact with skin and eyes.[3] Avoid the formation of dust and aerosols.[3] Use in a well-ventilated area.[3] |
| Incompatible Materials | Strong oxidizing agents.[4] |
| Spill Management | Absorb spill with inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[3] Avoid generating dust. |
| Disposal Method | Offer to a licensed professional waste disposal company.[3] Do not dispose of down the drain or into waterways.[5] |
| Containerization | Keep in original or other suitable, tightly closed, and clearly labeled containers for disposal. |
| Regulatory Compliance | Dispose of in accordance with federal, state, and local environmental control regulations.[3] |
Detailed Experimental Protocol for Disposal
This protocol outlines the standard methodology for the proper disposal of this compound and associated contaminated materials in a laboratory setting.
1. Waste Identification and Segregation:
-
Confirm that the waste is 5-Aminolevulinic acid labeled with the stable isotope 13C and is not radioactive.
-
Segregate 5-ALA-13C waste from general laboratory trash and radioactive waste.[1]
-
Do not mix with incompatible chemicals, such as strong oxidizing agents.[4] Waste streams should be segregated based on their chemical properties (e.g., acidic, basic, organic solvents).[1]
2. Personal Protective Equipment (PPE) and Safe Handling:
-
Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles when handling 5-ALA-13C waste.[3][4]
-
Handle the waste in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[3]
3. Waste Containerization and Labeling:
-
Solid Waste:
-
Place pure, unused, or expired solid 5-ALA-13C into a designated, leak-proof, and clearly labeled hazardous waste container.
-
Contaminated materials such as gloves, weigh paper, and absorbent pads should be placed in a sealed bag before being put into the solid hazardous waste container.
-
-
Liquid Waste (Solutions):
-
Collect all solutions containing 5-ALA-13C in a designated, leak-proof hazardous waste container. The container material must be compatible with the solvent used.
-
Ensure the container cap is securely fastened when not in use to prevent spills and evaporation.
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department.[1] The label should also indicate the associated hazards (e.g., "Irritant").
-
4. Storage of Waste:
-
Store waste containers in a designated and secure satellite accumulation area.[6]
-
Ensure that the storage area is away from incompatible materials.
-
Keep waste containers closed except when adding waste.[6]
5. Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.
-
Collect the rinsate as hazardous liquid waste.
-
After thorough cleaning, deface or remove the original label. The container can then be disposed of as regular trash or recycled, depending on institutional policies.
6. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed professional waste disposal service.[3]
-
Do not pour this compound waste down the sink or dispose of it with regular trash.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-Aminolevulinic acid-13C
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-Aminolevulinic acid-13C. Adherence to these procedures is vital for ensuring personal safety and maintaining experimental integrity.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 5451-09-2 (for the hydrochloride salt)
Hazard Summary: this compound hydrochloride is classified as a substance that causes skin irritation (H315) and serious eye irritation (H319).[1] It may also cause respiratory tract irritation.[1][2] As a stable isotope-labeled compound, it is not radioactive.[3]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required |
| Weighing & Aliquoting (Solid) | Safety goggles | Nitrile gloves | Laboratory coat | N95/N100 respirator (if dust is generated) or work in a fume hood |
| Solution Preparation & Handling | Safety goggles | Nitrile gloves | Laboratory coat | Not generally required if handled in a well-ventilated area |
| Spill Cleanup (Solid) | Safety goggles | Nitrile gloves | Laboratory coat | N95/N100 respirator |
| Spill Cleanup (Solution) | Safety goggles | Nitrile gloves | Laboratory coat | Not generally required |
| Waste Disposal | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required |
Operational Plan: Step-by-Step Guidance
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Wear appropriate PPE (laboratory coat, safety glasses, and nitrile gloves) when handling the package.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, such as a freezer at -20°C, protected from light and moisture.[1]
2. Weighing and Aliquoting:
-
Handle the solid compound in a designated area, such as a chemical fume hood or a balance with a draft shield, to prevent the formation and inhalation of dust and aerosols.[1][3]
-
Wear safety goggles, nitrile gloves, and a laboratory coat. If there is a risk of aerosolization and a fume hood is not available, a fit-tested N95 or N100 respirator is recommended.
-
Use dedicated spatulas and weighing boats to avoid cross-contamination.
3. Solution Preparation:
-
Prepare solutions in a well-ventilated area or a chemical fume hood.
-
Add the solid compound to the solvent slowly to avoid splashing.
-
Ensure all containers are clearly labeled with the compound name, concentration, solvent, and date of preparation.
4. Experimental Use:
-
Always wear the appropriate PPE when handling solutions of this compound.
-
Avoid contact with skin and eyes.[1]
-
Be aware that aminolevulinic acid can cause photosensitivity. While this is primarily a concern for topical application in clinical settings, it is good practice to minimize skin exposure to the compound and strong light sources.[4][5][6]
Spill and Disposal Plan
1. Spill Cleanup:
-
In case of a solid spill:
-
Alert personnel in the immediate area.[3]
-
Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid creating dust.[3]
-
Wipe up the material, working from the outside in.[3]
-
Place all contaminated materials in a sealed plastic bag for disposal as chemical waste.[3]
-
Clean the spill area with soap and water.[3]
-
-
In case of a solution spill:
-
Alert personnel and ensure the area is well-ventilated.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or absorbent pads.
-
Collect the absorbed material into a suitable container for chemical waste disposal.
-
Decontaminate the spill area with an appropriate solvent or detergent and water.
-
2. Waste Disposal:
-
Waste containing this compound should be treated as chemical waste.[3]
-
Dispose of all waste materials in accordance with local, state, and federal environmental regulations.[1]
-
Since stable isotopes are not radioactive, no special precautions for radioactivity are necessary.[3] The disposal procedures are generally the same as for the unlabeled compound.[3]
-
Collect waste in clearly labeled, sealed containers. Do not mix with other waste streams unless compatible.
Workflow and Safety Diagram
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. isotope.com [isotope.com]
- 2. carlroth.com [carlroth.com]
- 3. benchchem.com [benchchem.com]
- 4. Aminolevulinic acid (topical route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 5. Aminolevulinic Acid (Ameluz, Levulan Kerastick) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 6. Aminolevulinic Acid Topical: MedlinePlus Drug Information [medlineplus.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
